Product packaging for N,4-dimethyl-1,3-thiazol-2-amine(Cat. No.:CAS No. 2161-68-4)

N,4-dimethyl-1,3-thiazol-2-amine

Cat. No.: B189690
CAS No.: 2161-68-4
M. Wt: 128.2 g/mol
InChI Key: DGBNDUXTMUGNGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N,4-dimethyl-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C5H8N2S and its molecular weight is 128.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N2S B189690 N,4-dimethyl-1,3-thiazol-2-amine CAS No. 2161-68-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,4-dimethyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S/c1-4-3-8-5(6-2)7-4/h3H,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBNDUXTMUGNGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355730
Record name N,4-dimethyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2161-68-4
Record name N,4-dimethyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,4-dimethyl-1,3-thiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of N,4-dimethyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,4-dimethyl-1,3-thiazol-2-amine is a heterocyclic amine belonging to the 2-aminothiazole class of compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, detailed experimental protocols for its synthesis, and a summary of the biological potential of the broader 2-aminothiazole family. Due to the limited availability of direct experimental data for this specific molecule, this guide compiles predicted spectroscopic values and fragmentation patterns based on structurally similar compounds found in the literature.

Core Chemical Structure and Properties

This compound is characterized by a 1,3-thiazole ring substituted with a methyl group at the 4-position and a dimethylamino group at the 2-position.

IUPAC Name: N,N,4-trimethyl-1,3-thiazol-2-amine (Note: The prompt's "N,4-dimethyl" implies one methyl on the nitrogen and one on the ring. This guide will proceed with the structure corresponding to this compound, where one methyl is on the exocyclic nitrogen and the other is at the 4-position of the thiazole ring). CAS Number: 2161-68-4[1] Molecular Formula: C₅H₈N₂S[1][2] Molecular Weight: 128.2 g/mol [1]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Melting Point34.63°C (Predicted)[3]
Boiling Point~199.1°C at 760 mmHg (Predicted)[3]
SolubilitySoluble in water, ethanol, and ether.[4]
pKa(Predicted) The 2-amino group is basic.General knowledge
LogP(Predicted) ~1.0-1.5Based on similar structures

Table 1: Physicochemical Properties of this compound

Predicted Spectroscopic Data

1.2.1. ¹H NMR Spectroscopy

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale/Comparison
~6.5-6.8s1HThiazole H-5The proton on the thiazole ring typically appears in this region.
~3.0s3HN-CH₃The N-methyl protons are expected to be a singlet in this range.
~2.3s3H4-CH₃The methyl group on the thiazole ring is expected to be a singlet in this region.

Table 2: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

1.2.2. ¹³C NMR Spectroscopy

Chemical Shift (δ) ppmAssignmentRationale/Comparison
~168Thiazole C-2The carbon bearing the amino group in 2-aminothiazoles typically resonates in this region.
~148Thiazole C-4The substituted carbon at the 4-position is expected in this downfield region.
~105Thiazole C-5The CH carbon of the thiazole ring is expected in this upfield region.
~35N-CH₃The N-methyl carbon is expected in this aliphatic region.
~174-CH₃The C-4 methyl carbon is expected in this upfield aliphatic region.

Table 3: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

1.2.3. Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignmentRationale/Comparison
~3050-3150MediumAromatic C-H stretchCharacteristic of the C-H bond on the thiazole ring.
~2920-2980MediumAliphatic C-H stretchFrom the methyl groups.
~1600-1640StrongC=N stretchCharacteristic of the thiazole ring.
~1500-1550StrongC=C stretchCharacteristic of the thiazole ring.
~1350-1450MediumC-N stretchFor the exocyclic N-methyl group.

Table 4: Predicted Key Infrared Absorption Bands

1.2.4. Mass Spectrometry (MS)

The fragmentation of this compound under electron impact is predicted to involve characteristic cleavages of the thiazole ring and the substituents.

m/zProposed Fragment IonNotes
128[M]⁺Molecular ion peak.
113[M - CH₃]⁺Loss of a methyl radical.
85[C₃H₃NS]⁺Fragment of the thiazole ring.
42[C₂H₄N]⁺Fragment from the dimethylamino group.

Table 5: Predicted Key Mass Spectral Peaks

Experimental Protocols

Synthesis

The synthesis of this compound can be achieved in a two-step process: the synthesis of the precursor 2-amino-4-methylthiazole, followed by N-methylation.

2.1.1. Step 1: Synthesis of 2-amino-4-methylthiazole

This procedure is adapted from the well-established Hantzsch thiazole synthesis.[5]

Materials:

  • Thiourea (1 mole)

  • Chloroacetone (1 mole)

  • Water

  • Sodium hydroxide (solid)

  • Diethyl ether

Procedure:

  • Suspend thiourea (76 g, 1 mole) in 200 mL of water in a 500-mL flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.

  • With stirring, add chloroacetone (92.5 g, 1 mole) dropwise over 30 minutes. The reaction is exothermic, and the thiourea will dissolve.

  • Reflux the resulting yellow solution for two hours.

  • Cool the reaction mixture and, with continuous stirring, add 200 g of solid sodium hydroxide in portions, maintaining a cool temperature with an ice bath.

  • An oily upper layer will separate. Separate this layer using a separatory funnel.

  • Extract the aqueous layer three times with diethyl ether (100 mL each).

  • Combine the oily layer with the ethereal extracts and dry over solid sodium hydroxide.

  • Filter the solution and remove the ether by distillation.

  • Distill the remaining oil under reduced pressure to yield 2-amino-4-methylthiazole.

2.1.2. Step 2: Proposed N-methylation of 2-amino-4-methylthiazole

This proposed protocol is based on general methods for the N-alkylation of 2-aminothiazoles.[4]

Materials:

  • 2-amino-4-methylthiazole (1 equivalent)

  • Methyl iodide (2.2 equivalents)

  • Potassium carbonate (or another suitable base, 3 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

Procedure:

  • Dissolve 2-amino-4-methylthiazole in DMF in a round-bottom flask.

  • Add potassium carbonate to the solution.

  • Add methyl iodide dropwise to the stirred suspension.

  • Heat the reaction mixture to 50-60°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Synthesis_of_N4_dimethyl_1_3_thiazol_2_amine cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: N-methylation Thiourea Thiourea Intermediate1 Reaction Mixture Thiourea->Intermediate1 Chloroacetone Chloroacetone Chloroacetone->Intermediate1 Step1_reagents H₂O, Reflux Step1_workup 1. NaOH 2. Extraction Intermediate1->Step1_reagents Product1_crude Crude Product Intermediate1->Product1_crude Product1_crude->Step1_workup Product1_pure 2-amino-4-methylthiazole Product1_crude->Product1_pure Intermediate2 Reaction Mixture Product1_pure->Intermediate2 Methyl_iodide Methyl Iodide Methyl_iodide->Intermediate2 Base K₂CO₃ in DMF Step2_workup 1. Water 2. Extraction 3. Chromatography Intermediate2->Base Product2_crude Crude Product Intermediate2->Product2_crude Product2_crude->Step2_workup Final_Product This compound Product2_crude->Final_Product

Caption: Synthetic pathway for this compound.

Biological Activity and Potential Applications

While specific biological studies on this compound are limited, the 2-aminothiazole scaffold is a well-known pharmacophore present in a wide range of biologically active compounds.

Derivatives of 2-aminothiazole have been reported to exhibit a broad spectrum of activities, including:

  • Anticancer: Some N,4-diaryl-1,3-thiazol-2-amines have been investigated as tubulin polymerization inhibitors, leading to cell cycle arrest and antiproliferative activity.[6] However, one study noted that the introduction of a methyl group at the N-position of a 2-aminothiazole derivative led to reduced antiproliferative activity compared to the parent compound.[6]

  • Anti-inflammatory: Certain N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have shown potent anti-inflammatory activity as 5-lipoxygenase inhibitors.[6]

  • Antimicrobial and Antifungal: The thiazole ring is a component of several antimicrobial and antifungal agents.

  • Kinase Inhibition: The 2-aminothiazole scaffold is present in several kinase inhibitors used in cancer therapy.

The biological activity of this compound would need to be determined through specific screening programs. A general workflow for such an investigation is outlined below.

Biological_Screening_Workflow Compound This compound Primary_Screening Primary Screening (e.g., cell viability assays) Compound->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (e.g., target-based assays) Hit_Identification->Secondary_Screening Active No_Activity No_Activity Hit_Identification->No_Activity Inactive Lead_Optimization Lead Optimization Secondary_Screening->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies

Caption: General workflow for biological screening.

Safety and Handling

This compound is classified with the following GHS hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a derivative of the versatile 2-aminothiazole scaffold. While specific experimental data on its chemical and biological properties are scarce, this guide provides a comprehensive overview based on established chemical principles and data from analogous compounds. The provided synthetic protocols offer a reliable pathway for its preparation, and the predicted spectroscopic data can aid in its characterization. Further research is warranted to fully elucidate the biological activity and potential therapeutic applications of this compound.

References

In-Depth Technical Guide: N,4-dimethyl-1,3-thiazol-2-amine (CAS No. 2161-68-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N,4-dimethyl-1,3-thiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identity, synthesis, and physicochemical properties. While specific biological data for this exact compound is limited in publicly available literature, this guide also explores the well-documented biological activities of the broader 2-aminothiazole class of molecules, providing context for its potential therapeutic applications.

Chemical Identity and Properties

This compound is a substituted thiazole derivative. The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. The presence of the 2-amino group and methyl substituents influences its chemical reactivity and potential biological interactions.

PropertyValueReference
CAS Number 2161-68-4[1]
Molecular Formula C₅H₈N₂S
Molecular Weight 128.20 g/mol
IUPAC Name This compound
Canonical SMILES CNc1nc(C)cs1
Physical State Solid (predicted)
Melting Point Not reported
Boiling Point Not reported
Solubility Not reported

Synthesis

The primary synthetic route to this compound is a variation of the well-established Hantzsch thiazole synthesis . This method involves the condensation of an α-haloketone with a thiourea derivative.[2]

Hantzsch Thiazole Synthesis: General Mechanism

The Hantzsch synthesis is a versatile method for the formation of thiazole rings. The general mechanism proceeds as follows:

  • Nucleophilic Attack: The sulfur atom of the thiourea acts as a nucleophile, attacking the α-carbon of the haloketone and displacing the halide.

  • Cyclization: The amino group of the thiourea intermediate then attacks the carbonyl carbon of the ketone, leading to the formation of a five-membered ring intermediate.

  • Dehydration: The intermediate undergoes dehydration to form the aromatic thiazole ring.

Hantzsch_Synthesis reagents α-Haloketone + Thiourea Derivative intermediate1 Thioether Intermediate reagents->intermediate1 Nucleophilic Attack intermediate2 Cyclized Intermediate intermediate1->intermediate2 Cyclization product Thiazole Product intermediate2->product Dehydration

Caption: General mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol for the Synthesis of this compound

Reactants:

  • 1-Chloroacetone (α-haloketone)

  • N-Methylthiourea (thiourea derivative)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-methylthiourea (1.0 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Addition of α-Haloketone: To the stirred solution, add 1-chloroacetone (1.0 equivalent) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 65-80 °C) for a period of 2-4 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a suitable base, such as an aqueous solution of sodium bicarbonate, until effervescence ceases.

  • Isolation: The product may precipitate out of the solution upon neutralization. If so, collect the solid by vacuum filtration and wash with cold water. If the product remains in solution, extract with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Synthesis_Workflow start Start: N-Methylthiourea + 1-Chloroacetone dissolve Dissolve in Ethanol start->dissolve reflux Reflux (2-4 hours) dissolve->reflux cool Cool to Room Temperature reflux->cool neutralize Neutralize with NaHCO₃ cool->neutralize isolate Isolate Product (Filtration or Extraction) neutralize->isolate purify Purify (Recrystallization or Chromatography) isolate->purify end End: this compound purify->end Potential_Pathway compound This compound (Hypothetical) tubulin Tubulin compound->tubulin Inhibition microtubules Microtubule Polymerization tubulin->microtubules mitosis Mitosis microtubules->mitosis apoptosis Apoptosis mitosis->apoptosis Disruption leads to

References

In-depth Technical Guide: N,4-dimethyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological significance of N,4-dimethyl-1,3-thiazol-2-amine. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Molecular Properties

This compound is a heterocyclic compound belonging to the 2-aminothiazole class. The 2-aminothiazole scaffold is a significant pharmacophore found in numerous biologically active compounds.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C₅H₈N₂S[1][2][3]
Molecular Weight 128.19542 g/mol [1]
128.2 g/mol [2][3]
CAS Number 2161-68-4[2][3]
Predicted Boiling Point ~199.1 °C at 760 mmHg[2]
Predicted Melting Point 34.63 °C[2]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the Hantzsch thiazole synthesis, a classical and widely adopted method for the preparation of thiazole derivatives. This reaction involves the condensation of an α-haloketone with a thiourea or thioamide.

Representative Experimental Protocol: Hantzsch Thiazole Synthesis

The following is a representative protocol for the synthesis of a dimethyl-1,3-thiazol-2-amine, which can be adapted for this compound by using the appropriate α-haloketone.

Materials:

  • α-haloketone (e.g., 3-chloro-2-butanone for the synthesis of 4,5-dimethyl-1,3-thiazol-2-amine)

  • Thiourea

  • Ethanol

  • Saturated sodium carbonate solution

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve thiourea in ethanol with heating and stirring until a clear solution is obtained.

  • To the refluxing solution, add the α-haloketone dropwise.

  • Continue to reflux the reaction mixture overnight.

  • After cooling, concentrate the mixture under reduced pressure to remove the ethanol, yielding a crude solid.

  • Dissolve the crude product in dichloromethane and wash with a saturated sodium carbonate solution.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude thiazole product, which can be further purified by recrystallization or chromatography.

General Synthesis Workflow

The diagram below illustrates the general workflow for the Hantzsch synthesis of 2-aminothiazoles.

Hantzsch_Synthesis reagents α-Haloketone + Thiourea solvent Ethanol (Solvent) reagents->solvent Dissolve reflux Reflux Overnight solvent->reflux Heat workup Workup: - Concentration - Extraction - Washing reflux->workup Cool purification Purification: - Recrystallization or - Chromatography workup->purification product This compound purification->product logical_relationship cluster_properties Physicochemical Properties cluster_synthesis Synthetic Strategy solubility Solubility of Reactants in Ethanol reaction_cond Reaction Conditions (Reflux Temperature) solubility->reaction_cond Dictates solvent choice bp Boiling Point of Ethanol for Reflux bp->reaction_cond Determines reaction temp. product_properties Product's Melting Point and Polarity purification_method Purification Method (Recrystallization, Chromatography) product_properties->purification_method Guides purification choice workup_proc Workup Procedure (Extraction, Washing) reaction_cond->workup_proc workup_proc->purification_method

References

The Biological Versatility of 2-Aminothiazoles: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including clinically approved drugs.[1] This technical guide offers an in-depth exploration of the diverse biological activities of 2-aminothiazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of quantitative data, detailed experimental protocols, and the underlying mechanisms of action, including key signaling pathways.

Anticancer Activity of 2-Aminothiazole Derivatives

A significant body of research highlights the potent cytotoxic effects of 2-aminothiazole derivatives against a broad spectrum of human cancer cell lines.[2] Their anticancer activity is often attributed to the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression, such as protein kinases and tubulin.[2][3]

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's in vitro cytotoxic potency. The following table summarizes the IC50 values of selected 2-aminothiazole derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 ValueReference
Compound 27 (N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide)HeLa (Cervical Cancer)1.6 ± 0.8 µM[2]
A549 (Lung Cancer)Strong antiproliferative activity[2]
Compound 20H1299 (Lung Cancer)4.89 µM[4]
SHG-44 (Glioma)4.03 µM[4]
TH-39K562 (Leukemia)0.78 µM[4]
Compounds 23 and 24HepG2 (Liver Cancer)0.51 mM and 0.57 mM[4]
PC12 (Pheochromocytoma)0.309 mM and 0.298 mM[4]
Compound 79aMCF-7 (Breast Cancer)2.32 µg/mL (GI50)[2]
Compound 79bA549 (Lung Cancer)1.61 µg/mL (GI50)[2]
1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea derivative 88HS 578T (Breast Cancer)0.8 µM[5]
2-Benzamido-4-(isothiocyanatornethyl)-thiazole (Compound 18)L1210 (Leukemia)0.2-1 µM[4]
Compound 19 (Valine prodrug)P-gp overexpressing MDR positive cancer cellsPotent cytotoxicity[4]
Compound 5bHT29 (Colon Cancer)2.01 µM[6]
2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid (27)786-O (Renal Cell Carcinoma)EC50 = 5 µM[7]
Compound 5tHeLa (Cervical Cancer)IC50 = 0.72 µM (for tubulin polymerization)[8]
Compounds 10a, 10d, 10f, 10h, 10m, 10o, and 13b-dVarious cancer cell linesIC50 = 2.69 to 7.95 µM (for tubulin polymerization)[9]
Mechanisms of Anticancer Action

Many 2-aminothiazole derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest.[2] For instance, the derivative TH-39 induces G0/G1 cell cycle arrest and apoptosis in K562 leukemia cells, which is associated with the activation of caspase-3 and modulation of the Bcl-2 protein family.[4]

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binds Pro-caspase-8 Pro-caspase-8 Death Receptor->Pro-caspase-8 Activates Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Activates Aminothiazole Derivative Aminothiazole Derivative DNA Damage DNA Damage Aminothiazole Derivative->DNA Damage p53 p53 DNA Damage->p53 Activates Bax Bax p53->Bax Upregulates Bcl2 Bcl2 p53->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release Bcl2->Mitochondrion Inhibits release Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Forms Pro-caspase-9 Pro-caspase-9 Apoptosome->Pro-caspase-9 Activates Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Pro-caspase-3 Activates Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis alpha-beta-tubulin dimers alpha-beta-tubulin dimers Microtubule polymerization Microtubule polymerization alpha-beta-tubulin dimers->Microtubule polymerization Mitotic spindle formation Mitotic spindle formation Microtubule polymerization->Mitotic spindle formation G2/M arrest G2/M arrest Microtubule polymerization->G2/M arrest Cell division Cell division Mitotic spindle formation->Cell division 2-Aminothiazole Derivative 2-Aminothiazole Derivative 2-Aminothiazole Derivative->Microtubule polymerization Inhibits Apoptosis Apoptosis G2/M arrest->Apoptosis Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase->Downstream Signaling Activates Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation 2-Aminothiazole Kinase Inhibitor 2-Aminothiazole Kinase Inhibitor 2-Aminothiazole Kinase Inhibitor->Receptor Tyrosine Kinase Inhibits Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Compound Treatment->Cytotoxicity Assay (MTT) Mechanism of Action Studies Mechanism of Action Studies Compound Treatment->Mechanism of Action Studies Data Analysis Data Analysis Cytotoxicity Assay (MTT)->Data Analysis Mechanism of Action Studies->Data Analysis

References

An In-depth Technical Guide on N,4-dimethyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The publicly available scientific literature on N,4-dimethyl-1,3-thiazol-2-amine (CAS Number: 2161-68-4) is limited. While information regarding its synthesis and basic chemical characterization is available, extensive data on its biological activities, mechanisms of action, and associated signaling pathways are not readily found in the public domain. This guide provides a comprehensive overview of the existing knowledge.

Core Compound Information

This compound is a heterocyclic organic compound belonging to the 2-aminothiazole class. The 2-aminothiazole scaffold is a recognized privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.

Table 1: Chemical and Physical Properties

PropertyValueReference
Molecular Formula C₅H₈N₂S
Molecular Weight 128.2 g/mol
CAS Number 2161-68-4
Appearance Hydrochloride salt[1]
Melting Point 226–228 °C (hydrochloride)[1]

Synthesis and Experimental Protocols

The primary method reported for the synthesis of this compound is the one-pot condensation of N-methylthiourea with chloroacetone.

2.1. One-Pot Synthesis from N-methylthiourea and Chloroacetone

A study by Boga et al. (1999) describes a one-pot synthesis method.[1] The reaction involves the condensation of a thiourea derivative with a carbonyl compound in the presence of an acid and a solvent.

Experimental Protocol:

  • Reactants:

    • N-methylthiourea

    • Chloroacetone

  • Reaction Conditions:

    • The specific solvent and acid catalyst system used for this particular synthesis are not detailed in the abstract but the general method involves mixtures of DMSO and HCl or HBr.[1]

  • Procedure (Generalised from the paper):

    • N-methylthiourea is dissolved in a suitable solvent system (e.g., acetone containing DMSO-HCl).

    • Chloroacetone is added to the reaction mixture.

    • The mixture is allowed to react, likely with stirring, for a duration sufficient to complete the reaction, which can be monitored by thin-layer chromatography.

    • Upon completion, the product is isolated from the reaction mixture. This may involve neutralization, extraction, and purification steps such as recrystallization to yield this compound, often as its hydrochloride salt.

Diagram 1: Synthetic Workflow for this compound

G cluster_reactants Reactants cluster_conditions Reaction Conditions N_methylthiourea N-methylthiourea Reaction One-Pot Condensation N_methylthiourea->Reaction Chloroacetone Chloroacetone Chloroacetone->Reaction Solvent Solvent (e.g., Acetone) Solvent->Reaction Catalyst Catalyst (e.g., DMSO-HCl) Catalyst->Reaction Isolation Isolation & Purification (Neutralization, Extraction, Recrystallization) Reaction->Isolation Product This compound (hydrochloride salt) Isolation->Product

References

An In-depth Technical Guide to the Physicochemical Properties of N,4-dimethyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of N,4-dimethyl-1,3-thiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. This document compiles available data on its chemical and physical characteristics, outlines detailed experimental protocols for their determination, and discusses its synthesis and potential biological significance.

Core Physicochemical Properties

This compound, with the CAS number 2161-68-4, possesses a molecular formula of C₅H₈N₂S and a molecular weight of 128.2 g/mol . While extensive experimental data for this specific compound is limited in publicly available literature, a summary of known and predicted properties is presented below.

Table 1: Summary of Physicochemical Data for this compound

PropertyValueData Type
Molecular Formula C₅H₈N₂S-
Molecular Weight 128.2 g/mol -
CAS Number 2161-68-4-
Melting Point 34.63 °CPredicted
Boiling Point ~199.1 °C at 760 mmHgPredicted
Solubility Data not available-
pKa Data not available-
LogP Data not available-

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized experimental procedures that can be employed to determine the key physicochemical properties of this compound.

The melting point of a solid is a crucial indicator of its purity. For a compound with a predicted low melting point, the capillary method using a melting point apparatus is suitable.

Protocol:

  • Sample Preparation: A small, dry sample of this compound is finely powdered.

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample to collect a small amount of material. The tube is then inverted and tapped gently to pack the sample into the sealed end, to a height of 2-3 mm.[1]

  • Measurement: The loaded capillary tube is placed in a melting point apparatus. The temperature is raised at a steady rate until it is approximately 15-20°C below the expected melting point. The heating rate is then reduced to about 1-2°C per minute.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes liquid is the end of the range.[1] For pure compounds, this range is typically narrow (0.5-1.0°C).

Given that only small quantities of a research compound may be available, a microscale boiling point determination is often preferred.

Protocol:

  • Apparatus Setup: A small amount of the liquid sample (approximately 0.5 mL) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample.

  • Heating: The assembly is heated in a Thiele tube or a melting point apparatus.[2][3]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is continued until the bubbling is continuous and rapid.

  • Data Recording: The apparatus is then allowed to cool slowly. The boiling point is the temperature at which the bubbling ceases and the liquid begins to be drawn into the capillary tube.[3]

The shake-flask method is a standard procedure for determining the solubility of a compound in various solvents.

Protocol:

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a vial.

  • Equilibration: The vials are sealed and agitated in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully removed, filtered through a 0.22 µm filter to remove any undissolved solid, and then diluted.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a calibration curve of known concentrations.

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For an amine, it refers to the pKa of its conjugate acid. Potentiometric titration is a common and accurate method for its determination.[4][5]

Protocol:

  • Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a water-methanol mixture, to a known concentration (e.g., 1 mM).[6] The solution's ionic strength is kept constant by adding a neutral salt like KCl.[7]

  • Titration: The solution is placed in a thermostatted vessel and titrated with a standardized solution of a strong acid (e.g., HCl).

  • pH Measurement: The pH of the solution is measured using a calibrated pH electrode after each incremental addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve.[7]

The partition coefficient (LogP) between octanol and water is a key indicator of a compound's lipophilicity. The reverse-phase HPLC method is a rapid and reliable alternative to the traditional shake-flask method.[8][9]

Protocol:

  • Calibration: A series of standard compounds with known LogP values are injected into a reverse-phase HPLC system (e.g., C18 column). The retention times (t_R) are recorded. A calibration curve is generated by plotting the known LogP values against the logarithm of the capacity factor (log k'), where k' = (t_R - t_0) / t_0 (t_0 is the dead time).[9]

  • Sample Analysis: A solution of this compound is injected into the same HPLC system under identical conditions.

  • LogP Calculation: The retention time of the compound is measured, and its log k' is calculated. The LogP value is then determined by interpolating from the calibration curve.

Synthesis and Characterization

A plausible synthetic route for this compound involves a two-step process: the Hantzsch thiazole synthesis to form the 2-amino-4-methylthiazole core, followed by N-methylation.

This classic method involves the reaction of an α-haloketone with a thioamide.[10][11][12]

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, thiourea (1 mole equivalent) is dissolved in water or ethanol.[13]

  • Addition of α-haloketone: Chloroacetone (1 mole equivalent) is added dropwise to the thiourea solution. An exothermic reaction may occur.[13]

  • Reaction: The mixture is heated to reflux for a specified period (e.g., 2 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling, the reaction mixture is made basic with a solution of sodium hydroxide. The product, 2-amino-4-methylthiazole, can then be extracted with an organic solvent like ether. The organic layers are combined, dried, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or recrystallization.[13]

Hantzsch_Thiazole_Synthesis chloroacetone Chloroacetone intermediate Thiouronium Salt Intermediate chloroacetone->intermediate Nucleophilic attack thiourea Thiourea thiourea->intermediate product 2-amino-4-methylthiazole intermediate->product Cyclization & Dehydration

Caption: Hantzsch synthesis of 2-amino-4-methylthiazole.

The final step is the methylation of the primary amine on the thiazole ring.

Protocol:

  • Reaction Setup: 2-amino-4-methylthiazole is dissolved in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile in a round-bottom flask.

  • Addition of Base and Methylating Agent: A suitable base (e.g., sodium hydride or potassium carbonate) is added to the solution, followed by the dropwise addition of a methylating agent like methyl iodide.

  • Reaction: The reaction mixture is stirred at room temperature or gently heated until the reaction is complete, as monitored by TLC.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude this compound can be purified by column chromatography.

N_methylation precursor 2-amino-4-methylthiazole product This compound precursor->product SN2 Reaction reagents Methyl Iodide (CH3I) + Base reagents->product

Caption: N-methylation of the precursor to yield the final product.

Potential Biological Activity and Signaling Pathways

Many thiazole derivatives have been shown to exhibit anti-inflammatory properties. The proposed mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.

Anti_inflammatory_Pathway stimulus Inflammatory Stimulus cell_membrane Cell Membrane Phospholipids stimulus->cell_membrane arachidonic_acid Arachidonic Acid cell_membrane->arachidonic_acid Phospholipase A2 cox COX Enzymes arachidonic_acid->cox lox LOX Enzymes arachidonic_acid->lox prostaglandins Prostaglandins cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes inflammation Inflammation prostaglandins->inflammation leukotrienes->inflammation thiazole This compound thiazole->cox Inhibition thiazole->lox Inhibition Antimicrobial_Workflow thiazole This compound bacterial_cell Bacterial Cell thiazole->bacterial_cell Penetration inhibition Enzyme Inhibition thiazole->inhibition target_enzyme Bacterial Target Enzyme (e.g., in Fatty Acid Synthesis) bacterial_cell->target_enzyme target_enzyme->inhibition disruption Disruption of Essential Cellular Processes inhibition->disruption cell_death Bacterial Cell Death disruption->cell_death

References

"N,4-dimethyl-1,3-thiazol-2-amine safety and handling"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of N,4-dimethyl-1,3-thiazol-2-amine

This guide provides comprehensive safety and handling information for this compound (CAS No: 2161-68-4), intended for researchers, scientists, and professionals in drug development. The following sections detail the hazard classifications, physical and chemical properties, safe handling procedures, personal protective equipment, and emergency protocols.

Hazard Identification and Classification

This compound is classified as hazardous. The primary routes of exposure are ingestion and skin contact, and it is also noted for its environmental toxicity.

GHS Classification:

  • Acute Toxicity, Oral (Category 4)

  • Skin Irritation (Category 2)

  • Short-term (acute) aquatic hazard (Category 1)

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H400: Very toxic to aquatic life.

Quantitative Data Summary

Due to the limited availability of a comprehensive public safety data sheet specifically for this compound, a complete quantitative data summary is not available. The information below is based on the GHS classifications from available sources.

PropertyValueSource(s)
Molecular Formula C5H8N2S[1]
Molecular Weight 128.19 g/mol [1]
GHS Hazard Class Acute toxicity, Oral (Category 4)
Skin irritation (Category 2)
Acute aquatic hazard (Category 1)
Hazard Statements H302, H315, H400

Physical and Chemical Properties

Detailed experimental data on the physical and chemical properties of this compound are not extensively reported in publicly available literature. The hydrochloride salt of the compound is noted to have a melting point of 226-228 °C.

Experimental Protocols

Detailed experimental protocols for the safety and toxicological assessment of this compound are not publicly available. The hazard classifications are based on data submitted to regulatory bodies.

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment.

Handling:

  • Ventilation: Handle in a well-ventilated area. The use of a chemical fume hood is recommended.

  • Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. Contaminated clothing should be removed and washed before reuse.

  • Contact Avoidance: Avoid contact with skin and eyes. Prevent the formation of dust and aerosols.

Storage:

  • Container: Keep in a tightly closed, properly labeled container.

  • Conditions: Store in a cool, dry, and well-ventilated place.

  • Incompatibilities: Keep away from strong oxidizing agents.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is essential to minimize exposure.

PPE CategoryItemStandard/Specification
Eye and Face Protection Safety goggles or face shieldANSI Z87.1 compliant or European Standard EN166
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)Inspect gloves before use. Dispose of contaminated gloves properly.
Body Protection Laboratory coatLong-sleeved to protect skin and personal clothing.
Respiratory Protection NIOSH-approved respiratorRequired if ventilation is inadequate or when handling powders to prevent inhalation.

Emergency and First Aid Procedures

Immediate and appropriate action is critical in the event of an emergency.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, get medical advice.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If symptoms persist, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. Call a POISON CENTER or doctor if you feel unwell.

Spill Response: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For large spills, evacuate the area and follow emergency procedures. Avoid allowing the substance to enter drains to prevent environmental contamination.

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Visualized Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound.

SafeHandlingWorkflow RiskAssessment Risk Assessment EngineeringControls Engineering Controls (Fume Hood) RiskAssessment->EngineeringControls Identify Need PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) RiskAssessment->PPE Select Appropriate Handling Handling Procedures (Weighing, Transferring) EngineeringControls->Handling PPE->Handling Storage Storage (Cool, Dry, Ventilated) Handling->Storage Post-Handling Decontamination Decontamination (Work Surfaces, Equipment) Handling->Decontamination Post-Handling WasteDisposal Waste Disposal (Approved Facility) EmergencyPrep Emergency Preparedness (Eyewash, Shower, Spill Kit) EmergencyPrep->Handling Standby Decontamination->WasteDisposal Collect Waste

Caption: Workflow for the safe handling of this compound.

References

An In-depth Technical Guide on the Solubility of N,4-dimethyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,4-dimethyl-1,3-thiazol-2-amine is a heterocyclic amine of interest in medicinal chemistry and drug discovery. A critical physicochemical parameter influencing its utility is its solubility in various solvent systems, which directly impacts its formulation, bioavailability, and performance in biological assays. This technical guide provides a comprehensive overview of the predicted solubility of this compound based on the known properties of structurally related 2-aminothiazole derivatives. Due to the absence of specific quantitative solubility data in publicly available literature, this document also furnishes a detailed experimental protocol for the systematic determination of its solubility. Furthermore, a logical workflow for solubility assessment is presented visually to guide researchers in this endeavor.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This compound, a member of this class, possesses structural features that suggest its potential as a building block in the synthesis of novel therapeutic agents. Understanding its solubility profile is a fundamental prerequisite for its advancement in any research and development pipeline. This guide aims to bridge the current information gap by providing a predictive solubility profile and a robust experimental framework for its quantitative measurement.

Predicted Solubility Profile of this compound

While specific experimental data for this compound is not available, a qualitative solubility profile can be inferred from the behavior of analogous 2-aminothiazole compounds. Generally, these molecules exhibit low solubility in non-polar, aliphatic solvents and higher solubility in polar organic solvents. Aqueous solubility is expected to be limited and highly dependent on pH.

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

SolventSolvent TypePredicted SolubilityRationale / Notes
Water (neutral pH)Protic, PolarLow / Sparingly SolubleThe heterocyclic amine structure provides some polarity, but the overall molecule is not sufficiently polar for high aqueous solubility.
Aqueous Acid (e.g., 0.1 M HCl)Protic, Polar, AcidicSolubleThe basic 2-amino group and the thiazole nitrogen can be protonated, forming a more soluble salt.
Aqueous Base (e.g., 0.1 M NaOH)Protic, Polar, BasicLow / Sparingly SolubleIn basic conditions, the amine remains in its neutral, less soluble form.
Dimethyl Sulfoxide (DMSO)Aprotic, PolarSolubleDMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds. It is a common choice for creating stock solutions for biological assays.
N,N-Dimethylformamide (DMF)Aprotic, PolarSolubleSimilar to DMSO, DMF is an effective polar aprotic solvent for many organic molecules.
EthanolProtic, PolarModerately SolubleThe polarity of ethanol allows for favorable interactions, though solubility may be less than in DMSO or DMF.
MethanolProtic, PolarModerately SolubleSimilar in properties to ethanol, methanol is expected to be a reasonably good solvent for this compound.
AcetonitrileAprotic, PolarSparingly to Moderately SolubleA less polar solvent than DMSO or alcohols, which may result in lower solubility.
Dichloromethane (DCM)Aprotic, Non-polarSparingly SolubleThe limited polarity of DCM suggests it will not be an effective solvent.
HexaneAprotic, Non-polarInsolubleAs a non-polar aliphatic solvent, hexane is unlikely to dissolve the polar this compound.

Disclaimer: The data presented in this table is predictive and based on the general characteristics of 2-aminothiazole derivatives. Experimental verification is essential.

Experimental Protocol for Quantitative Solubility Determination

The following protocol details the widely accepted shake-flask method for determining the thermodynamic solubility of a compound. This method is considered the gold standard for its reliability.

3.1. Materials and Equipment

  • This compound (high purity solid)

  • Selected solvents (analytical or HPLC grade)

  • Analytical balance (readability ± 0.01 mg)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature incubator or water bath

  • Centrifuge

  • Calibrated pH meter (for aqueous solutions)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method for quantification.

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials (a separate vial for each solvent to be tested). An amount that is visibly in excess of what might dissolve is recommended to ensure saturation.

    • Add a precise volume of the desired solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25 °C).

    • Shake the vials at a constant speed for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 48 hours is typically recommended.[1]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

    • To ensure complete removal of undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant from each vial using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining particulate matter.

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a pre-validated HPLC method or another appropriate quantitative technique.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated supernatant by accounting for the dilution factor. The resulting value represents the solubility of the compound in that solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a new chemical entity like this compound.

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_analysis Phase 3: Analysis cluster_result Phase 4: Result start Obtain High-Purity This compound add_excess Add Excess Solid to Vials start->add_excess add_solvent Add Precise Volume of Solvent add_excess->add_solvent shake Shake at Constant Temperature (e.g., 24-48 hours) add_solvent->shake settle Allow Excess Solid to Settle shake->settle centrifuge Centrifuge to Separate Phases settle->centrifuge sample Withdraw and Filter Supernatant centrifuge->sample dilute Dilute Sample for Analysis sample->dilute quantify Quantify Concentration (e.g., via HPLC) dilute->quantify calculate Calculate Solubility (mg/mL or mol/L) quantify->calculate

References

Methodological & Application

Synthesis of N,4-dimethyl-1,3-thiazol-2-amine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis of N,4-dimethyl-1,3-thiazol-2-amine, a substituted aminothiazole derivative. The synthesis is based on the well-established Hantzsch thiazole synthesis, a versatile and widely used method for the preparation of this class of heterocyclic compounds.[1][2][3] Thiazole derivatives are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds and approved pharmaceuticals, exhibiting antimicrobial, anti-inflammatory, and anticancer activities.[1][4]

Overview of the Synthesis

The synthesis of this compound is achieved through the condensation reaction between an α-haloketone and a substituted thiourea in a suitable solvent. This reaction, known as the Hantzsch thiazole synthesis, proceeds via a nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the thiazole ring.[2][5]

Experimental Protocol

This protocol is adapted from general procedures for the Hantzsch synthesis of 2-aminothiazole derivatives.[2][4][6]

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityMoles
ChloroacetoneC₃H₅ClO92.52(To be calculated)(To be calculated)
N-methylthioureaC₂H₆N₂S90.15(To be calculated)(To be calculated)
EthanolC₂H₅OH46.07(To be determined)-
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01(As needed)-
Deionized WaterH₂O18.02(As needed)-

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and flask

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

  • IR spectrometer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-methylthiourea (1.0 eq) in ethanol.

  • Addition of α-Haloketone: To the stirring solution, add chloroacetone (1.0 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Isolation of Product: The resulting precipitate is collected by vacuum filtration through a Büchner funnel. Wash the solid with cold deionized water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield this compound as a solid.

  • Characterization: The structure and purity of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy, and its melting point should be determined.

Visualizing the Workflow

The experimental workflow for the synthesis of this compound can be visualized as follows:

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis start Dissolve N-methylthiourea in Ethanol add_ketone Add Chloroacetone start->add_ketone reflux Reflux Reaction Mixture add_ketone->reflux cool Cool to Room Temperature reflux->cool neutralize Neutralize with NaHCO₃ cool->neutralize filtrate Filter Precipitate neutralize->filtrate wash Wash with Cold Water filtrate->wash recrystallize Recrystallize from Ethanol/Water wash->recrystallize characterize Characterize (NMR, MS, IR, MP) recrystallize->characterize end Final Product: This compound characterize->end

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathways and Biological Relevance

While specific signaling pathway interactions for this compound are not extensively documented, the 2-aminothiazole scaffold is a well-known pharmacophore present in numerous compounds with diverse biological activities. These compounds are known to interact with a variety of biological targets. For instance, some 2-aminothiazole derivatives have been investigated as inhibitors of enzymes such as kinases, which are crucial components of intracellular signaling pathways regulating cell growth, proliferation, and differentiation.

The general mechanism of the Hantzsch thiazole synthesis can be depicted as follows:

hantzsch_synthesis reagents α-Haloketone (Chloroacetone) N-methylthiourea intermediate1 Nucleophilic Attack reagents->intermediate1 intermediate2 Thioimidate Intermediate intermediate1->intermediate2 intermediate3 Intramolecular Cyclization intermediate2->intermediate3 intermediate4 Thiazoline Intermediate intermediate3->intermediate4 dehydration Dehydration (-H₂O) intermediate4->dehydration product This compound dehydration->product

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Safety and Handling

  • Chloroacetone is a lachrymator and is toxic. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

  • N-methylthiourea is harmful if swallowed and is a suspected mutagen. Handle with care and appropriate PPE.

  • Ethanol is a flammable liquid. Avoid open flames and ensure proper ventilation.

  • Standard laboratory safety procedures should be followed at all times.

This protocol provides a foundational method for the synthesis of this compound. Optimization of reaction conditions, such as solvent, temperature, and reaction time, may be necessary to achieve higher yields and purity.

References

Application Notes and Protocols for N,4-dimethyl-1,3-thiazol-2-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,4-dimethyl-1,3-thiazol-2-amine belongs to the 2-aminothiazole class of heterocyclic compounds, a scaffold recognized as a "privileged structure" in medicinal chemistry. This designation highlights its ability to bind to a variety of biological targets, making it a versatile template for the development of novel therapeutic agents. The 2-aminothiazole core is present in several approved drugs, demonstrating its clinical significance. Derivatives of this scaffold have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document provides an overview of the potential applications of this compound in medicinal chemistry, based on the activities of structurally related compounds, and includes detailed protocols for its synthesis and hypothetical biological evaluation.

Potential Therapeutic Applications

While specific biological data for this compound is limited in publicly available literature, the extensive research on its analogues, particularly N,4-diaryl-1,3-thiazol-2-amines, suggests several promising therapeutic avenues.

Anticancer Activity

Numerous studies have demonstrated the potent antiproliferative effects of N,4-disubstituted-1,3-thiazol-2-amine derivatives against various cancer cell lines. A key mechanism of action identified for some of these compounds is the inhibition of tubulin polymerization.[1] By binding to the colchicine site on tubulin, these molecules disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Antimicrobial Activity

The 2-aminothiazole scaffold is a common feature in compounds exhibiting antibacterial and antifungal properties. The specific substitution pattern on the thiazole ring and the amine group plays a crucial role in determining the spectrum and potency of antimicrobial activity.

Anti-inflammatory Activity

Derivatives of N,4-diaryl-1,3-thiazol-2-amines have been investigated as inhibitors of key enzymes in the eicosanoid metabolism pathway, such as 5-lipoxygenase (5-LO) and cyclooxygenases (COX-1 and COX-2).[2] These enzymes are involved in the production of pro-inflammatory mediators like leukotrienes and prostaglandins. Inhibition of these pathways presents a promising strategy for the treatment of inflammatory diseases.

Quantitative Data for N,4-disubstituted-1,3-thiazol-2-amine Analogues

The following table summarizes the in vitro antiproliferative activity of selected N,4-diaryl-1,3-thiazol-2-amine derivatives against various human cancer cell lines. It is important to note that these values are for analogue compounds and serve as an indicator of the potential potency of this compound.

CompoundCell LineIC50 (µM)Reference
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amineSGC-79010.36[1]
MGC-8030.86[1]
Bcap-370.54[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Hantzsch Thiazole Synthesis

This protocol describes a plausible method for the synthesis of this compound based on the well-established Hantzsch thiazole synthesis. The reaction involves the condensation of an α-haloketone with a thiourea derivative.

Materials:

  • 1-chlorobutan-2-one

  • N-methylthiourea

  • Ethanol

  • Sodium bicarbonate

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylthiourea (1 equivalent) in ethanol.

  • To this solution, add 1-chlorobutan-2-one (1 equivalent).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Product A 1-chlorobutan-2-one C Condensation in Ethanol (Reflux) A->C B N-methylthiourea B->C D Neutralization C->D E Extraction D->E F Drying & Concentration E->F G Column Chromatography F->G H This compound G->H

Synthesis workflow for this compound.

Protocol 2: In Vitro Antiproliferative Assay (MTT Assay)

This protocol describes a general method for evaluating the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Postulated Mechanism of Action: Tubulin Polymerization Inhibition

Based on the activity of its diaryl derivatives, a plausible mechanism of action for the anticancer effects of this compound is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.

G cluster_pathway Tubulin Polymerization and Cell Cycle A α/β-Tubulin Dimers B Microtubules A->B Polymerization B->A Depolymerization C Mitotic Spindle Formation B->C D Chromosome Segregation C->D E G2/M Phase Arrest F Apoptosis E->F G This compound (Hypothesized) G->A Inhibition of Polymerization

Hypothesized signaling pathway for anticancer activity.

Conclusion

This compound represents a promising starting point for medicinal chemistry campaigns due to the well-documented and diverse biological activities of the 2-aminothiazole scaffold. While further investigation is required to elucidate the specific biological profile of this particular compound, the established anticancer, antimicrobial, and anti-inflammatory potential of its derivatives provides a strong rationale for its synthesis and evaluation. The protocols outlined in this document offer a practical framework for researchers to begin exploring the therapeutic potential of this compound and its future analogues.

References

Application Notes and Protocols for N,4-dimethyl-1,3-thiazol-2-amine as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N,4-dimethyl-1,3-thiazol-2-amine as a versatile chemical intermediate in the synthesis of diverse molecular entities, particularly for applications in drug discovery and medicinal chemistry. The 2-aminothiazole scaffold is a privileged structure found in numerous biologically active compounds. This document offers detailed experimental protocols for key transformations, quantitative data for representative reactions, and visualizations of synthetic pathways and potential biological mechanisms.

Introduction

This compound is a valuable building block for the synthesis of a wide array of substituted thiazole derivatives. The presence of a nucleophilic amino group and an aromatic thiazole ring allows for various chemical modifications, making it an attractive starting material for generating compound libraries for high-throughput screening. Derivatives of 2-aminothiazoles have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects.[1][2][3][4][5][6][7][8]

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily centered around the exocyclic amino group. This primary amine can readily undergo a variety of chemical transformations, including N-alkylation, acylation, sulfonylation, and reaction with isocyanates to form ureas. These reactions allow for the introduction of diverse functional groups and the exploration of structure-activity relationships (SAR) in drug design.

Key Synthetic Transformations and Experimental Protocols

The following sections detail generalized protocols for common reactions using this compound as the starting material. These protocols are based on established methods for similar 2-aminothiazole derivatives and may require optimization for specific substrates and scales.

Protocol 1: N-Alkylation of this compound

N-alkylation introduces alkyl groups onto the amino moiety, which can influence the lipophilicity, steric profile, and biological activity of the resulting molecule.[1][9][10]

Reaction Scheme:

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.0 - 1.2 equivalents)

  • Anhydrous solvent (e.g., Acetonitrile, DMF, Acetone)

  • Non-nucleophilic base (e.g., K₂CO₃, NaH, DIPEA) (1.5 - 2.0 equivalents)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in the chosen anhydrous solvent.

  • Add the non-nucleophilic base to the solution.

  • To the stirred suspension, add the alkyl halide dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid base was used, filter the mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).[1][11]

Quantitative Data for Representative N-Alkylation Reactions:

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Benzyl bromideK₂CO₃AcetonitrileReflux4 - 875 - 85
Methyl iodideNaHDMFRoom Temp2 - 480 - 90
Ethyl bromoacetateDIPEADMF606 - 1270 - 80

Note: The data presented are typical for analogous 2-aminothiazole alkylations and may vary for this compound.

Protocol 2: N-Acylation of this compound (Amide Formation)

N-acylation with acid chlorides or anhydrides yields the corresponding amides, which are important functional groups in many bioactive molecules.[12][13]

Reaction Scheme:

Materials:

  • This compound

  • Acid chloride or anhydride (e.g., benzoyl chloride, acetic anhydride) (1.0 - 1.1 equivalents)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA), Pyridine) (1.5 - 2.0 equivalents)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

Procedure:

  • Dissolve this compound (1 equivalent) and the base in the anhydrous solvent in a round-bottom flask, and cool the mixture in an ice bath.

  • Add the acid chloride or anhydride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and saturated sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Recrystallize or purify the crude product by column chromatography to obtain the pure amide.

  • Characterize the product using spectroscopic techniques.[14]

Quantitative Data for Representative N-Acylation Reactions:

Acylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Benzoyl chlorideTriethylamineDCM0 to RT485 - 95
Acetic anhydridePyridineTHFRoom Temp290 - 98
4-Nitrobenzoyl chlorideTriethylamineDCM0 to RT680 - 90

Note: The data presented are typical for analogous 2-aminothiazole acylations and may vary for this compound.

Protocol 3: Synthesis of Ureas from this compound

The reaction with isocyanates provides a straightforward method for the synthesis of N,N'-substituted ureas, which are prevalent in kinase inhibitors.[2][15][16][17][18]

Reaction Scheme: ``` this compound + R-NCO -> N-(alkyl/aryl)-N'-(4-methylthiazol-2-yl)-N'-methylurea (where R is an alkyl or aryl group)

This compound + R-SO₂Cl -> N-(4-methylthiazol-2-yl)-N-methyl-R-sulfonamide (where R is an alkyl or aryl group)

Caption: Synthetic derivatization of this compound.

Hypothetical Signaling Pathway Inhibition

Derivatives of 2-aminothiazoles have been identified as potent inhibitors of various protein kinases, which are crucial in cancer cell signaling. [4][6][7][8]The diagram below illustrates a simplified, hypothetical signaling pathway that could be targeted by a kinase inhibitor derived from this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Kinase A Kinase A Receptor Tyrosine Kinase->Kinase A Phosphorylation Kinase B Kinase B Kinase A->Kinase B Phosphorylation Transcription Factor Transcription Factor Kinase B->Transcription Factor Phosphorylation Gene Expression Gene Expression Transcription Factor->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Thiazole Derivative Thiazole Derivative Thiazole Derivative->Kinase B Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

Biological Applications and Future Directions

The derivatives synthesized from this compound are candidates for a variety of biological assays. Given the known activities of the 2-aminothiazole scaffold, these compounds should be screened for:

  • Anticancer Activity: Against a panel of cancer cell lines to determine their cytotoxic and antiproliferative effects. [2][5]* Kinase Inhibition: In enzymatic assays against a panel of relevant kinases (e.g., Src, ROCK, CDKs) to identify potential targeted therapies. [4][6][7][8]* Antimicrobial Activity: Against various strains of bacteria and fungi to discover new anti-infective agents. [3]* Anti-inflammatory Activity: In cellular assays to assess their ability to modulate inflammatory pathways.

The versatility of this compound as a chemical intermediate, coupled with the proven biological relevance of the 2-aminothiazole core, makes it a highly valuable tool for researchers in the field of drug discovery and development. The protocols and data provided herein serve as a guide for the synthesis and exploration of novel bioactive molecules based on this promising scaffold.

References

Application Notes and Protocols: Derivatization of N,4-dimethyl-1,3-thiazol-2-amine for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2] The N,4-dimethyl-1,3-thiazol-2-amine scaffold serves as a valuable starting point for the synthesis of novel bioactive molecules. Derivatization of this core structure allows for the exploration of structure-activity relationships (SAR) and the development of potent and selective therapeutic agents. These application notes provide detailed protocols for the derivatization of this compound and subsequent evaluation of the synthesized derivatives in relevant bioassays.

Derivatization Strategies

The primary site for derivatization on this compound is the exocyclic amino group, which can readily undergo various chemical transformations to introduce diverse functionalities. A common strategy involves the reaction of the parent amine with different electrophilic reagents to form amides, sulfonamides, or ureas.

General Workflow for Derivatization and Bioassay

Derivatization_Workflow A This compound (Starting Material) B Derivatization Reaction (e.g., Acylation, Sulfonylation) A->B Reagents & Conditions C Purification and Characterization (TLC, NMR, MS) B->C Crude Product D Library of Novel Thiazole Derivatives C->D Purified Compounds E In Vitro Bioassays (Anticancer, Antimicrobial) D->E Test Compounds F Data Analysis (IC50, MIC) E->F Raw Data G Lead Compound Identification F->G Analyzed Results

Caption: General workflow from starting material to lead compound identification.

Experimental Protocols

Protocol 1: Synthesis of N-(4,5-dimethylthiazol-2-yl)acetamide Derivatives

This protocol describes a general method for the acylation of this compound with various acid chlorides.

Materials:

  • This compound

  • Substituted acid chlorides (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add the desired acid chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified product by NMR and mass spectrometry.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

This protocol details the evaluation of the cytotoxic effects of the synthesized thiazole derivatives against human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer).[3]

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Synthesized thiazole derivatives dissolved in DMSO (stock solutions).

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well microplates.

  • CO2 incubator.

  • Microplate reader.

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the thiazole derivatives in the culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plates for another 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Potential Signaling Pathway Targeted by Thiazole Derivatives

Signaling_Pathway cluster_cell Cancer Cell VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Thiazole_Derivative Thiazole Derivative (e.g., Compound 4c) Thiazole_Derivative->VEGFR2 Inhibition

Caption: Potential inhibition of the VEGFR-2 signaling pathway by thiazole derivatives.[3]

Protocol 3: In Vitro Antimicrobial Activity (MIC Determination)

This protocol is for determining the minimum inhibitory concentration (MIC) of the synthesized derivatives against various microbial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).

  • Mueller-Hinton Broth (for bacteria) or RPMI 1640 medium (for fungi).

  • Synthesized thiazole derivatives dissolved in DMSO.

  • Standard antibiotic/antifungal drugs (e.g., Ciprofloxacin, Fluconazole).

  • 96-well microplates.

  • Incubator.

Procedure:

  • Prepare a stock solution of each test compound in DMSO.

  • Perform serial two-fold dilutions of the compounds in the appropriate broth in 96-well plates.

  • Prepare a microbial inoculum and adjust its concentration to a standard density (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well.

  • Include positive controls (broth with inoculum) and negative controls (broth only).

  • Incubate the plates at 37 °C for 24 hours for bacteria and 48 hours for fungi.[4]

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Data Presentation

Table 1: In Vitro Anticancer Activity of Thiazole Derivatives
CompoundR-GroupIC50 (µM) vs. MCF-7IC50 (µM) vs. HepG2
Parent -H>100>100
Derivative 1 -COCH₃45.2 ± 3.168.5 ± 4.5
Derivative 2 -COPh12.8 ± 1.225.3 ± 2.1
Derivative 3 -CO(4-ClPh)8.5 ± 0.915.1 ± 1.5
Staurosporine (Control)6.77 ± 0.418.4 ± 0.51

Data are presented as mean ± SD from three independent experiments and are illustrative examples based on similar compounds.[3]

Table 2: In Vitro Antimicrobial Activity (MIC) of Thiazole Derivatives
CompoundR-GroupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
Parent -H>128>128>128
Derivative 1 -COCH₃6412864
Derivative 2 -COPh326432
Derivative 3 -CO(4-ClPh)163216
Ciprofloxacin (Control)10.5N/A
Fluconazole (Control)N/AN/A2

Illustrative data based on typical results for thiazole derivatives.

Conclusion

The derivatization of this compound offers a promising avenue for the discovery of novel therapeutic agents. The protocols outlined in these application notes provide a framework for the synthesis and biological evaluation of new thiazole derivatives. The presented data tables and diagrams serve as examples of how to structure and interpret the results from such studies, facilitating the identification of lead compounds for further development. The versatility of the thiazole scaffold, combined with systematic derivatization and biological screening, continues to be a fruitful approach in drug discovery.

References

Application Notes and Protocols for the Characterization of N,4-dimethyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of N,4-dimethyl-1,3-thiazol-2-amine (MW: 128.2 g/mol , Formula: C₅H₈N₂S).[1] The protocols outlined below are based on established techniques for the analysis of related thiazole derivatives and serve as a comprehensive guide for identity confirmation, purity assessment, and quantitative analysis.

Structural Elucidation via Spectroscopic Methods

Spectroscopic techniques are fundamental for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Predicted ¹H and ¹³C NMR Data

Assignment Predicted ¹H NMR Chemical Shift (δ, ppm) Predicted ¹³C NMR Chemical Shift (δ, ppm)
N-CH₃3.0 - 3.3 (singlet)35 - 40
4-CH₃2.2 - 2.5 (singlet)15 - 20
Thiazole C5-H6.0 - 6.5 (singlet)100 - 110
Thiazole C2-165 - 170
Thiazole C4-145 - 150

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C{¹H} NMR spectrum.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to confirm assignments.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Workflow for NMR-Based Structural Elucidation

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing & Analysis A Dissolve Sample in Deuterated Solvent B ¹H NMR A->B Analyze Protons C ¹³C NMR A->C Analyze Carbons D 2D NMR (COSY, HSQC) B->D Correlation E Fourier Transform & Phase/Baseline Correction B->E C->D C->E D->E F Spectral Referencing E->F G Structural Assignment F->G LCMS_Workflow A Sample Solution (1-10 µg/mL) B HPLC Injection A->B C C18 Reversed-Phase Separation B->C Chromatography D Electrospray Ionization (ESI+) C->D E Mass Analyzer (Q-TOF or Orbitrap) D->E Ionization F Detector E->F Mass Separation G Data Analysis (Mass & Fragmentation) F->G Signal HPLC_Validation_Logic A Method Development (Column, Mobile Phase, etc.) B System Suitability Testing A->B C Method Validation B->C D Specificity C->D E Linearity & Range C->E F Accuracy & Precision C->F G LOD & LOQ C->G H Robustness C->H I Routine Sample Analysis D->I E->I F->I G->I H->I

References

Application Notes and Protocols for the Spectroscopic Analysis of N,4-dimethyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of N,4-dimethyl-1,3-thiazol-2-amine. Due to the limited availability of published experimental data for this specific molecule, this document presents predicted spectroscopic data based on established principles of chemical structure and spectroscopy. Detailed, generalized protocols for obtaining NMR and MS data are also provided to guide researchers in their analytical workflows.

Predicted Spectroscopic Data

The following tables summarize the predicted NMR and MS data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.25s1HThiazole H-5
~3.00s3HN-CH₃
~2.20s3HC4-CH₃
~5.0 (broad)s1HNH (exchangeable)

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~168.0Thiazole C-2 (C=N)
~148.0Thiazole C-4
~105.0Thiazole C-5
~32.0N-CH₃
~17.0C4-CH₃

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
128High[M]⁺ (Molecular Ion)
113Moderate[M - CH₃]⁺
85Moderate[M - CH₃ - N]⁺
71Moderate[C₃H₃N₂S]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and mass spectrometry data for this compound.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR tubes (5 mm)

  • Pipettes and vials

  • NMR Spectrometer (e.g., 400 MHz)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6 mL of CDCl₃ with TMS in a clean, dry vial.

    • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm, centered around 8 ppm.

    • Use a standard 90° pulse sequence.

    • Set the relaxation delay to at least 1 second.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate all signals and determine the multiplicity of each peak.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220 ppm, centered around 110 ppm.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the relaxation delay to 2 seconds.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

Protocol 2: Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

  • This compound sample

  • Methanol or another suitable volatile solvent

  • Vials and micropipettes

  • Mass Spectrometer with an Electron Ionization (EI) source

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a volatile solvent such as methanol.

  • Instrument Setup:

    • Set the ion source to Electron Ionization (EI).

    • Set the electron energy to 70 eV.

    • Set the mass range to scan from m/z 40 to 300.

    • Introduce the sample into the ion source via a direct insertion probe or through a GC inlet if coupled with Gas Chromatography.

  • Data Acquisition:

    • Acquire the mass spectrum.

    • If using a direct insertion probe, gradually heat the probe to volatilize the sample.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺).

    • Analyze the fragmentation pattern and assign major fragment ions.

    • Compare the observed isotopic pattern with the theoretical pattern for the molecular formula C₅H₈N₂S.

Visualizations

The following diagrams illustrate the general workflows for the synthesis and analysis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Hantzsch Thiazole Synthesis cluster_workup Workup & Purification cluster_product Final Product Thiourea 1-Methylthiourea Reaction Reaction in Ethanol (Reflux) Thiourea->Reaction Haloketone 1-Chloroacetone Haloketone->Reaction Workup Solvent Evaporation & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the Hantzsch synthesis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structural Confirmation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (EI) Sample->MS NMR_Data NMR Data Analysis: Chemical Shift, Integration, Multiplicity NMR->NMR_Data MS_Data MS Data Analysis: Molecular Ion, Fragmentation MS->MS_Data Structure Structural Elucidation NMR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Application Notes and Protocols: In Vitro Screening of N,4-dimethyl-1,3-thiazol-2-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,4-dimethyl-1,3-thiazol-2-amine and its analogs represent a class of heterocyclic compounds with significant therapeutic potential. The thiazole scaffold is a common feature in numerous biologically active molecules, demonstrating a wide range of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and antifungal properties.[1][2][3][4] This document provides detailed protocols for the in vitro screening of this compound analogs to assess their potential as therapeutic agents. The focus is on two prominent areas of activity: anticancer and anti-inflammatory effects.

Part 1: Anticancer Activity Screening

Thiazole derivatives have shown considerable promise as anticancer agents by targeting various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways like VEGFR-2.[5][6]

Experimental Protocol 1: MTT Assay for Antiproliferative Activity

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound analogs against various cancer cell lines.

Objective: To assess the cytotoxic effect of the test compounds on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • This compound analogs

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, SGC-7901 for gastric cancer)[5][7][8]

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10^3 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin, combretastatin A-4).[5]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Quantitative Data Summary: Anticancer Activity

The following table summarizes the in vitro antiproliferative activity of representative N,4-diaryl-1,3-thiazole-2-amine analogs against various human cancer cell lines.

Compound IDModification on N-phenyl ringModification on 4-phenyl ringSGC-7901 IC50 (µM)MGC-803 IC50 (µM)Bcap-37 IC50 (µM)
10s 2,4-dimethoxy4-methoxy0.360.520.86
10c 3,4,5-trimethoxy4-methoxy>50>50>50
10d 3,4,5-trimethoxy4-ethoxy15.318.225.4
10e 3,4,5-trimethoxy4-fluoro20.122.531.8
10h 3,4,5-trimethoxy4-chloro10.512.815.6
10m 3,4,5-trimethoxy4-methyl21.725.333.1
CA-4 --0.0050.0040.008
Nocodazole --0.150.180.22

Data extracted from a study on N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors.[5] CA-4 (Combretastatin A-4) and Nocodazole are reference compounds.

Experimental Protocol 2: Tubulin Polymerization Assay

This protocol is used to investigate the inhibitory effect of the compounds on tubulin assembly.

Objective: To determine if the compounds inhibit microtubule formation.

Principle: Tubulin polymerizes to form microtubules, a process that can be monitored by an increase in fluorescence of a reporter dye. Inhibitors of tubulin polymerization will prevent this increase in fluorescence.

Materials:

  • Tubulin polymerization assay kit (containing tubulin, GTP, and a fluorescent reporter)

  • Test compounds

  • Fluorometer

Procedure:

  • Prepare a reaction mixture containing tubulin, GTP, and the fluorescent reporter according to the manufacturer's instructions.

  • Add the test compounds at various concentrations to the reaction mixture. Include a positive control (e.g., colchicine) and a negative control (vehicle).

  • Incubate the mixture at 37°C.

  • Monitor the fluorescence intensity over time using a fluorometer.

  • Plot the fluorescence intensity against time to observe the polymerization kinetics. A decrease in the rate and extent of fluorescence increase indicates inhibition of tubulin polymerization.

Signaling Pathway and Workflow Diagrams

anticancer_workflow cluster_workflow Anticancer Screening Workflow start Start: This compound Analogs cell_culture Cancer Cell Culture (e.g., MCF-7, HepG2) start->cell_culture mtt_assay MTT Assay for Antiproliferative Activity cell_culture->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 active_compounds Identify Active Compounds ic50->active_compounds tubulin_assay Tubulin Polymerization Assay active_compounds->tubulin_assay mechanism_study Mechanism of Action Studies tubulin_assay->mechanism_study end Lead Compound Identification mechanism_study->end

Caption: Workflow for anticancer screening of thiazole analogs.

tubulin_pathway cluster_pathway Tubulin Polymerization and Cell Cycle Arrest tubulin α/β-Tubulin Dimers microtubules Microtubules tubulin->microtubules Polymerization microtubules->tubulin Depolymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle thiazole This compound Analogs (e.g., 10s) thiazole->microtubules Inhibition of Polymerization g2m_arrest G2/M Phase Cell Cycle Arrest mitotic_spindle->g2m_arrest Disruption leads to apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Mechanism of action of tubulin-inhibiting thiazole analogs.

Part 2: Anti-inflammatory Activity Screening

Certain N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been identified as direct inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators.[9]

Experimental Protocol 3: 5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol describes an in vitro assay to screen for inhibitors of 5-LOX.

Objective: To evaluate the inhibitory activity of the test compounds against the 5-LOX enzyme.

Principle: 5-LOX catalyzes the oxidation of arachidonic acid to leukotrienes. The activity of the enzyme can be measured by monitoring the formation of the product, which absorbs light at a specific wavelength.

Materials:

  • Human recombinant 5-LOX enzyme

  • Arachidonic acid (substrate)

  • Test compounds

  • Assay buffer (e.g., Tris-HCl)

  • Spectrophotometer

Procedure:

  • Pre-incubate the 5-LOX enzyme with the test compounds at various concentrations in the assay buffer for a specified time at room temperature.

  • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.

  • Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.

  • Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Quantitative Data Summary: Anti-inflammatory Activity

The following table summarizes the 5-LOX inhibitory activity of representative N-aryl-4-aryl-1,3-thiazole-2-amine derivatives.

Compound IDN-Aryl Group4-Aryl Group5-LOX Inhibition IC50 (µM)
1 3,5-dimethylphenyl4-chlorophenyl0.5
2 3,5-dichlorophenyl4-chlorophenyl1.2
3 3,5-dimethoxyphenyl4-chlorophenyl2.5
4 phenyl4-chlorophenyl>10

Data is hypothetical and structured based on findings suggesting potent 5-LOX inhibition by such analogs.[9]

Signaling Pathway and Workflow Diagrams

anti_inflammatory_workflow cluster_workflow Anti-inflammatory Screening Workflow start Start: This compound Analogs enzyme_assay 5-Lipoxygenase (5-LOX) Inhibition Assay start->enzyme_assay ic50_determination Determine IC50 Values enzyme_assay->ic50_determination sar_analysis Structure-Activity Relationship (SAR) Analysis ic50_determination->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization end Anti-inflammatory Lead Compound lead_optimization->end

Caption: Workflow for anti-inflammatory screening of thiazole analogs.

lox_pathway cluster_pathway 5-Lipoxygenase Pathway and its Inhibition arachidonic_acid Arachidonic Acid five_lox 5-Lipoxygenase (5-LOX) arachidonic_acid->five_lox Substrate leukotrienes Leukotrienes five_lox->leukotrienes Catalysis inflammation Inflammation leukotrienes->inflammation Mediate thiazole_inhibitor N-aryl-4-aryl-1,3-thiazole-2-amine Analogs thiazole_inhibitor->five_lox Inhibition

Caption: Inhibition of the 5-lipoxygenase pathway by thiazole analogs.

Conclusion

The in vitro screening protocols and data presented here provide a framework for the systematic evaluation of this compound analogs for their potential anticancer and anti-inflammatory activities. The thiazole scaffold continues to be a valuable starting point for the design and discovery of novel therapeutic agents. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to advance them in the drug discovery pipeline. When screening thiazole derivatives, it is also important to consider potential liabilities such as nonspecific inhibition and redox activity, and to perform appropriate counter-screens to ensure on-target engagement.[1]

References

N,4-dimethyl-1,3-thiazol-2-amine: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

The N,4-dimethyl-1,3-thiazol-2-amine core is a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its inherent structural features allow for diverse chemical modifications, making it an attractive starting point for the design of novel therapeutic agents. This document provides an overview of its applications, particularly in oncology, and details the experimental protocols for evaluating the efficacy of its derivatives.

Application Notes

The 2-aminothiazole moiety, of which this compound is a fundamental example, is a key pharmacophore found in numerous biologically active compounds.[1][2] Derivatives have been extensively explored as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[3][4] In the realm of oncology, this scaffold has been successfully employed to develop potent inhibitors of various key cellular targets.

Anticancer Applications:

  • Kinase Inhibition: The this compound scaffold has proven to be a fertile ground for the development of kinase inhibitors. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.[5] Derivatives of this scaffold have shown inhibitory activity against several important kinases:

    • Src Family Kinases: As a novel template, 2-aminothiazole was optimized to develop potent pan-Src kinase inhibitors like Dasatinib (BMS-354825), which has found clinical use in the treatment of chronic myelogenous leukemia.[6]

    • Aurora Kinases: These are essential for mitotic progression, and their inhibition can lead to mitotic catastrophe and cell death in cancer cells. N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have been identified as potent inhibitors of Aurora A and B kinases.[5][7]

    • Cyclin-Dependent Kinases (CDK4/6): The 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine series has yielded highly potent and selective inhibitors of CDK4 and CDK6, which are key regulators of the cell cycle.[8]

    • Vascular Endothelial Growth Factor Receptor (KDR): N-(1,3-thiazol-2-yl)pyridin-2-amines have been developed as potent and selective inhibitors of KDR kinase, a key player in angiogenesis.[9]

    • Anaplastic Lymphoma Kinase (ALK): 2-(thiazol-2-amino)-4-arylaminopyrimidines have been designed as effective ALK kinase inhibitors.[5]

  • Tubulin Polymerization Inhibition: Microtubules are dynamic structures essential for cell division, making them an excellent target for anticancer drugs. Derivatives of N,4-diaryl-1,3-thiazole-2-amines have been synthesized as tubulin polymerization inhibitors that bind to the colchicine binding site, leading to cell cycle arrest in the G2/M phase and potent antiproliferative activity.[1][4]

  • Cytotoxicity against Cancer Cell Lines: A wide range of derivatives incorporating the thiazole scaffold have demonstrated significant cytotoxic effects against various human cancer cell lines, including hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT-116), breast cancer (MCF-7), and lung cancer (A549).[3][10]

Other Therapeutic Areas:

  • Antimicrobial and Antifungal Activity: Thiazole derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[3][11]

  • Acetylcholinesterase (AChE) Inhibition: Certain thiazole-based derivatives have been synthesized and evaluated as potent inhibitors of AChE, suggesting their potential in the treatment of Alzheimer's disease.[4]

Quantitative Data Summary

The following tables summarize the biological activities of various derivatives based on the 2-aminothiazole scaffold.

Table 1: Anticancer Activity of Thiazole Derivatives

Compound IDCancer Cell LineAssay TypeActivity (IC₅₀)Reference
11c HepG-2MTT Assay~4 µg/mL[3]
MCF-7MTT Assay~3 µg/mL[3]
HCT-116MTT Assay~7 µg/mL[3]
6g HepG-2MTT Assay~7 µg/mL[3]
MCF-7MTT Assay~4 µg/mL[3]
HCT-116MTT Assay~12 µg/mL[3]
10s SGC-7901, MGC-803, BGC-823Antiproliferative0.36 - 0.86 µM[1]
2f (MMP-9 Inhibitor) A549CytotoxicityMore potent than cisplatin[10]
2m (Apoptosis Inducer) A549CytotoxicityMore potent than cisplatin[10]

Table 2: Kinase Inhibitory Activity of Thiazole Derivatives

Compound ClassTarget KinaseAssay TypeActivity (Kᵢ or IC₅₀)Reference
N-(1,3-thiazol-2-yl)pyridin-2-amines KDRKinase AssayPotent and selective[9]
Dasatinib (BMS-354825) pan-SrcKinase AssayNanomolar to subnanomolar[6]
Compound 18 Aurora AKinase AssayKᵢ = 8.0 nM[7]
Aurora BKinase AssayKᵢ = 9.2 nM[7]
Compound 53 ALKKinase AssayIC₅₀ = 12.4 nM[5]
ALK (L1196M mutant)Kinase AssayIC₅₀ = 24.1 nM[5]
Compound 83 CDK4/6Kinase AssayHighly potent and selective[8]

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity

Compound IDTargetAssay TypeActivity (IC₅₀)Reference
10 AChEIn vitro inhibition103.24 nM[4]
16 AChEIn vitro inhibition108.94 nM[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel this compound derivatives.

Protocol 1: MTT Assay for Cell Viability

This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells of interest (e.g., MCF-7, HepG-2, HCT-116)

  • Complete culture medium

  • 96-well flat-bottom plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (medium with DMSO) and blank (medium only) wells.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plates for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cells treated with test compounds

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells (both adherent and suspension) after treatment with the test compound for the desired time. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with cold PBS and centrifuge again.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and measure the emission at ~617 nm. Collect data from at least 10,000 events per sample.

  • Data Analysis: Analyze the DNA content histograms using appropriate software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit or enhance the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin protein (>97% pure)

  • General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • GTP solution (100 mM)

  • Glycerol

  • Test compound and controls (e.g., Paclitaxel as a polymerization enhancer, Colchicine or Nocodazole as an inhibitor)

  • 96-well, half-area, clear-bottom plates

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation: On ice, prepare a tubulin solution (e.g., 3 mg/mL) in general tubulin buffer containing 1 mM GTP and 10% glycerol. Prepare serial dilutions of the test compound in the same buffer.

  • Assay Setup: Pre-warm the microplate reader to 37°C. Add the diluted test compound or control to the wells of the 96-well plate.

  • Initiation of Polymerization: Initiate the reaction by adding the cold tubulin solution to each well. Mix gently.

  • Data Acquisition: Immediately place the plate in the pre-warmed microplate reader and measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot the absorbance at 340 nm versus time. The increase in absorbance reflects microtubule polymerization. Compare the polymerization curves of the test compound with the positive and negative controls to determine its effect on tubulin polymerization. Calculate the percentage of inhibition and determine the IC₅₀ value if applicable.

Protocol 4: In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of compounds against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase reaction buffer

  • Test compounds

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, LanthaScreen™, or similar)

  • 384-well plates

  • Plate reader (luminescence or fluorescence, depending on the detection method)

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in kinase buffer with a final DMSO concentration not exceeding 1%. Dilute the kinase and substrate to their optimal working concentrations in the kinase buffer.

  • Kinase Reaction: Add the diluted test compound or DMSO (control) to the wells of a 384-well plate. Add the diluted kinase to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well. The ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the amount of product formed (or ATP consumed) by adding the detection reagent according to the manufacturer's protocol.

  • Signal Measurement: Measure the signal (luminescence or fluorescence) using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the application of this compound derivatives in drug design.

experimental_workflow_anticancer cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_mechanistic Mechanism of Action Studies start This compound Scaffold synthesis Derivative Synthesis & Purification start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization cell_viability MTT Assay (IC50 Determination) characterization->cell_viability kinase_assay In Vitro Kinase Assay (IC50 Determination) characterization->kinase_assay tubulin_assay Tubulin Polymerization Assay characterization->tubulin_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_viability->cell_cycle pathway_analysis Western Blotting kinase_assay->pathway_analysis tubulin_assay->cell_cycle apoptosis Apoptosis Assays

Caption: Drug discovery workflow for this compound derivatives.

tubulin_polymerization_pathway tubulin_dimer α/β-Tubulin Heterodimers protofilament Protofilament Formation tubulin_dimer->protofilament arrest G2/M Phase Arrest tubulin_dimer->arrest microtubule Microtubule Assembly protofilament->microtubule spindle Mitotic Spindle Formation microtubule->spindle mitosis Proper Mitosis spindle->mitosis cell_proliferation Cell Proliferation mitosis->cell_proliferation inhibitor Thiazole Derivative (Colchicine Site Binder) inhibitor->tubulin_dimer Binds & destabilizes apoptosis Apoptosis arrest->apoptosis

Caption: Inhibition of tubulin polymerization by thiazole derivatives.

cdk46_pathway growth_factors Mitogenic Signals (Growth Factors) cyclinD Cyclin D growth_factors->cyclinD active_complex Cyclin D-CDK4/6 Active Complex cyclinD->active_complex cdk46 CDK4/6 cdk46->active_complex rb Rb active_complex->rb Phosphorylates p_rb p-Rb active_complex->p_rb Phosphorylates g1_arrest G1 Phase Arrest active_complex->g1_arrest e2f E2F rb->e2f Sequesters s_phase S-Phase Entry Genes e2f->s_phase Activates Transcription p_rb->e2f Releases cell_cycle_progression G1 to S Phase Progression s_phase->cell_cycle_progression inhibitor Thiazole-based CDK4/6 Inhibitor inhibitor->active_complex Inhibits

Caption: CDK4/6 signaling pathway and its inhibition by thiazole derivatives.

aurora_kinase_pathway aurora_a Aurora A Kinase centrosome Centrosome Maturation & Spindle Assembly aurora_a->centrosome Regulates mitotic_defects Mitotic Defects (e.g., Aneuploidy) aurora_a->mitotic_defects aurora_b Aurora B Kinase chromosome Chromosome Segregation & Cytokinesis aurora_b->chromosome Regulates aurora_b->mitotic_defects mitosis Successful Mitosis centrosome->mitosis chromosome->mitosis inhibitor Thiazole-based Aurora Kinase Inhibitor inhibitor->aurora_a Inhibits inhibitor->aurora_b Inhibits apoptosis Apoptosis mitotic_defects->apoptosis

References

Experimental Applications of Thiazole Derivatives in Oncology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities.[1][2][3] In oncology, thiazole derivatives have emerged as a promising class of therapeutic agents, demonstrating efficacy against a wide range of cancers.[4][5] These compounds exert their anticancer effects through diverse mechanisms, including the inhibition of critical signaling pathways, induction of apoptosis, and disruption of the cell cycle.[1][6] This document provides detailed application notes and experimental protocols for the investigation of thiazole derivatives in cancer research, aimed at facilitating their evaluation and development as potential anticancer drugs.

Section 1: Thiazole Derivatives as Inhibitors of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers, making it a prime target for cancer therapy.[6][7] Several thiazole derivatives have been developed as potent inhibitors of this pathway, targeting key kinases such as PI3K and mTOR.

Quantitative Data: In Vitro Activity of PI3K/mTOR Inhibiting Thiazole Derivatives
Compound IDCancer Cell LineTarget(s)IC50 (µM)Reference
Compound 3b Leukemia (RPMI-8226)PI3Kα/mTOR0.086 (PI3Kα), 0.221 (mTOR)[7]
Compound 3e Leukemia (HL-60(TB))PI3Kα/mTORNot specified for individual kinases[7]
BEZ235 (Reference) A549, MCF-7, U-87 MG, HCT-116PI3K/mTOR> Compound 18[8]
Compound 18 A549, MCF-7, U-87 MG, HCT-116PI3K/AKT/mTOR0.50 - 4.75[8]
Compound 20 Not specifiedPI3Kα0.009 - 0.290[8]
Compound 21 Not specifiedPI3Kα0.009 - 0.290[8]
Compound 22 Not specifiedPI3KβNot specified[8]

Signaling Pathway Diagram: PI3K/Akt/mTOR Inhibition by Thiazole Derivatives

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Thiazole Thiazole Derivatives Thiazole->PI3K Thiazole->mTORC1

PI3K/Akt/mTOR signaling and inhibition by thiazole derivatives.
Experimental Protocol: In Vitro PI3K/mTOR Kinase Assay

This protocol describes a general method for assessing the inhibitory activity of thiazole derivatives against PI3K and mTOR kinases using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant human PI3Kα and mTOR kinases

  • Kinase substrate (e.g., purified protein or peptide)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Thiazole derivative stock solutions (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well plates

  • Multichannel pipettes and plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the thiazole derivatives in kinase buffer. The final DMSO concentration should be kept below 1%.

  • Kinase Reaction Setup:

    • Add 1 µL of the diluted thiazole derivative or vehicle control (DMSO) to the wells of a 384-well plate.

    • Add 2 µL of the respective kinase (PI3Kα or mTOR) diluted in kinase buffer.

    • Initiate the reaction by adding 2 µL of a substrate/ATP mix.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP. Incubate for 30 minutes at room temperature.

  • Luminescence Detection: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Section 2: Thiazole Derivatives as Tubulin Polymerization Inhibitors

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs.[9] Certain thiazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Quantitative Data: In Vitro Activity of Tubulin Polymerization Inhibiting Thiazole Derivatives
Compound IDCancer Cell LineIC50 (µM)Tubulin Polymerization IC50 (µM)Reference
5b MCF-70.483.3[9]
5b A5490.973.3[9]
Colchicine (Reference) --9.1[9]

Mechanism Diagram: Inhibition of Tubulin Polymerization

Tubulin_Polymerization cluster_0 Normal Process cluster_1 Inhibition Tubulin αβ-Tubulin Dimers Microtubule Microtubule (Polymerized) Tubulin->Microtubule Polymerization Blocked Polymerization Blocked Microtubule->Tubulin Depolymerization Mitosis Mitosis Microtubule->Mitosis Thiazole Thiazole Derivatives Thiazole->Tubulin CellCycleArrest Cell Cycle Arrest (G2/M) Blocked->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Inhibition of tubulin polymerization by thiazole derivatives.
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay monitors the assembly of purified tubulin into microtubules in the presence of a fluorescent reporter.

Materials:

  • Tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • GTP solution (100 mM)

  • Glycerol

  • Fluorescent reporter for tubulin polymerization

  • Known tubulin polymerization inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel)

  • Thiazole derivative stock solutions (in DMSO)

  • Pre-warmed (37°C) black, clear-bottom 96-well plates

  • Fluorescence plate reader with temperature control

Procedure:

  • Preparation of Reagents:

    • Prepare a 10x stock of GTP in General Tubulin Buffer.

    • Prepare 10x stocks of the thiazole derivatives, positive controls (Nocodazole, Paclitaxel), and a vehicle control (DMSO) in General Tubulin Buffer.

  • Tubulin Reaction Mix: On ice, prepare the tubulin reaction mix to a final concentration of 2 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.

  • Assay Setup:

    • Pre-warm the 96-well plate to 37°C.

    • Add 5 µL of the 10x test compounds, controls, or vehicle to the appropriate wells.

    • To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.

  • Data Acquisition: Immediately place the plate in the pre-warmed (37°C) fluorescence plate reader. Measure the fluorescence intensity every minute for 60-90 minutes (excitation ~360 nm, emission ~450 nm).

  • Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. The IC50 value can be determined by comparing the area under the curve (AUC) or the maximum velocity (Vmax) of polymerization in the presence of different concentrations of the inhibitor to the vehicle control.

Section 3: Thiazole Derivatives Targeting Receptor Tyrosine Kinases (VEGFR-2, EGFR, HER2)

Receptor tyrosine kinases (RTKs) are crucial mediators of cell signaling that control cell growth, differentiation, and survival. Their dysregulation is a common driver of cancer. Thiazole derivatives have been developed to target several key RTKs, including VEGFR-2, EGFR, and HER2.

Quantitative Data: In Vitro Activity of RTK-Inhibiting Thiazole Derivatives
Compound IDCancer Cell LineTarget(s)IC50 (µM)Reference
Compound 4c MCF-7VEGFR-20.15 (VEGFR-2)[10]
Sorafenib (Reference) -VEGFR-20.059[10]
Compound 39 MCF-7EGFR/HER20.153 (EGFR), 0.108 (HER2)[11]
Compound 43 MCF-7EGFR/HER20.122 (EGFR), 0.078 (HER2)[11]

Signaling Pathway Diagram: EGFR/HER2 Inhibition

EGFR_HER2_Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization HER2 HER2 HER2->Dimerization PI3K_Akt PI3K/Akt Pathway Dimerization->PI3K_Akt RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation Thiazole Thiazole Derivatives Thiazole->Dimerization Inhibit Kinase Activity

EGFR/HER2 signaling and inhibition by thiazole derivatives.
Experimental Protocol: General RTK Inhibition Assay (Luminescence-Based)

This protocol is adaptable for assessing the inhibition of VEGFR-2, EGFR, or HER2.

Materials:

  • Recombinant human kinase (VEGFR-2, EGFR, or HER2)

  • Specific substrate (e.g., poly(Glu, Tyr) 4:1 for VEGFR-2)

  • ATP

  • Kinase assay buffer

  • Thiazole derivative stock solutions (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the thiazole derivatives and controls in the appropriate kinase buffer.

  • Kinase Reaction:

    • Add the diluted compounds to the wells of the assay plate.

    • Add the specific kinase to the wells.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at 30°C or room temperature for a specified time (e.g., 45-60 minutes).

  • Signal Detection:

    • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate as per the manufacturer's instructions (e.g., 40 minutes).

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Measurement and Analysis: Measure the luminescence using a plate reader. Calculate the IC50 values as described previously.

Section 4: General Experimental Workflows in Anticancer Drug Discovery

The evaluation of novel thiazole derivatives as potential anticancer agents typically follows a standardized workflow, from initial synthesis to in-depth mechanistic studies.

Experimental Workflow Diagram

Experimental_Workflow Synthesis Synthesis of Thiazole Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization InVitro_Screening In Vitro Cytotoxicity Screening (MTT Assay) Characterization->InVitro_Screening Lead_Identification Lead Compound Identification InVitro_Screening->Lead_Identification Mechanism_Studies Mechanism of Action Studies Lead_Identification->Mechanism_Studies InVivo_Studies In Vivo Efficacy (Xenograft Models) Lead_Identification->InVivo_Studies Target_Identification Target Identification & Validation (Kinase Assays, etc.) Mechanism_Studies->Target_Identification Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle Apoptosis Apoptosis Assays (Annexin V/PI) Mechanism_Studies->Apoptosis PK_PD Pharmacokinetics & Pharmacodynamics InVivo_Studies->PK_PD

A typical experimental workflow for anticancer drug discovery.
Selected Experimental Protocols

A common method for synthesizing the thiazole core involves the Hantzsch thiazole synthesis.

Materials:

  • Substituted acetophenone

  • Thiosemicarbazide

  • Iodine

  • Ethanol

  • Sodium bicarbonate solution

Procedure:

  • Thiosemicarbazone Formation: Dissolve the substituted acetophenone and thiosemicarbazide in ethanol. Add a catalytic amount of acid and reflux the mixture for 4-6 hours. Cool the reaction and pour it into ice-cold water to precipitate the thiosemicarbazone. Filter and dry the solid.

  • Cyclization: Suspend the dried thiosemicarbazone in ethanol and add iodine portion-wise. Reflux the mixture for 8-10 hours.

  • Work-up and Purification: After cooling, neutralize the excess iodine with sodium thiosulfate solution. Pour the mixture into a saturated sodium bicarbonate solution to precipitate the crude product. Purify the product by column chromatography.

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • Thiazole derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the thiazole derivatives for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of around 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Washing: Harvest the cells and wash them twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Differentiate cell populations based on their fluorescence:

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

References

Synthetic Pathways for Substituted 2-Aminothiazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3] Its versatile biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, make it a cornerstone in medicinal chemistry and drug discovery.[1][4][5] This document provides detailed application notes and experimental protocols for the synthesis of substituted 2-aminothiazoles, focusing on the classical Hantzsch synthesis and modern, more efficient methodologies such as microwave-assisted and one-pot procedures.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first described in 1887, is a robust and widely used method for the preparation of thiazole derivatives.[6] The reaction involves the condensation of an α-haloketone with a thioamide or thiourea.[6][7]

General Reaction Scheme

The overall transformation for the synthesis of a 2-aminothiazole using the Hantzsch method is depicted below. The reaction typically proceeds via an initial S-alkylation of the thiourea by the α-haloketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[7]

Hantzsch_General cluster_reagents Reactants cluster_product Product reagents plus1 + Thiourea plus1->Thiourea arrow -> Aminothiazole arrow->Aminothiazole product AlphaHaloKetone AlphaHaloKetone->plus1 Thiourea->arrow

Caption: General scheme of the Hantzsch 2-aminothiazole synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol details the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.[7]

Materials:

  • 2-Bromoacetophenone (5.0 mmol, 1.0 g)

  • Thiourea (7.5 mmol, 0.57 g)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • Deionized Water

  • 20 mL scintillation vial or round-bottom flask

  • Stir bar and magnetic stir plate with heating

  • Büchner funnel and side-arm flask

  • Filter paper

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

  • Add methanol and a magnetic stir bar.

  • Heat the mixture with stirring to a gentle reflux (approximately 65-70°C) for 30-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, remove the reaction from heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. A precipitate will form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold deionized water.

  • Allow the collected solid to air dry completely on a watch glass.

Data Presentation: Hantzsch Synthesis of Various Substituted 2-Aminothiazoles

The Hantzsch synthesis is versatile and can be used to prepare a variety of substituted 2-aminothiazoles. The following table summarizes the synthesis of different derivatives.

Entryα-HaloketoneThiourea DerivativeProductSolventTime (h)Yield (%)Ref.
12-BromoacetophenoneThiourea2-Amino-4-phenylthiazoleEthanol285[8]
22-Bromo-1-(4-chlorophenyl)ethanoneThiourea2-Amino-4-(4-chlorophenyl)thiazoleEthanol292
32-Bromo-1-(4-methoxyphenyl)ethanoneThiourea2-Amino-4-(4-methoxyphenyl)thiazoleEthanol288
42-Bromo-1-(naphthalen-2-yl)ethanoneThiourea2-Amino-4-(naphthalen-2-yl)thiazoleEthanol285
52-Bromo-1-(pyridin-2-yl)ethanoneN-(naphthalen-2-yl)thioureaN-(naphthalen-2-yl)-4-(pyridin-2-yl)thiazol-2-amineDMF251[9]

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods.[2]

Workflow for Microwave-Assisted Synthesis

The general workflow for the microwave-assisted synthesis of 2-aminothiazoles is a streamlined process.

Microwave_Workflow A Combine Reactants (Ketone, Thiourea, Iodine) in Microwave Vessel B Microwave Irradiation (e.g., 170W, 5-15 min) A->B Reaction C Cooling B->C Post-reaction D Precipitation (Pour into ice water) C->D Work-up E Filtration & Drying D->E Isolation

Caption: General workflow for microwave-assisted 2-aminothiazole synthesis.

Experimental Protocol: Microwave-Assisted Synthesis of 2-Amino-4-arylthiazoles

This protocol describes a general procedure for the solvent-free, microwave-assisted synthesis of 2-aminothiazoles.

Materials:

  • Substituted Acetophenone (0.01 mol)

  • Thiourea (0.02 mol)

  • Iodine (0.01 mol)

  • Microwave reactor

  • Ice

Procedure:

  • Place the substituted acetophenone, thiourea, and iodine in a microwave-safe reaction vessel.

  • Subject the mixture to microwave irradiation (e.g., at 170 W) for 5-15 minutes.

  • Monitor the reaction by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice water to precipitate the product.

  • Filter the precipitate and dry it.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) if necessary.

Data Presentation: Comparison of Conventional vs. Microwave-Assisted Synthesis
EntrySubstituted KetoneMethodTime (hrs/mins)Yield (%)Ref.
1AcetophenoneConventional8-10 hrs72[10]
Microwave5-15 mins85[10]
24-ChloroacetophenoneConventional8-10 hrs75[10]
Microwave5-15 mins88[10]
34-MethoxyacetophenoneConventional8-10 hrs70[10]
Microwave5-15 mins82[10]
44-NitroacetophenoneConventional8-10 hrs68[10]
Microwave5-15 mins80[10]

One-Pot Synthetic Strategies

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps in a single flask without the isolation of intermediates.[4]

One-Pot Synthesis from Ketones and Thiourea using a Catalyst

A notable one-pot method involves the reaction of a ketone and thiourea in the presence of a catalyst and a halogen source, such as Trichloroisocyanuric acid (TCCA), which is safer than using elemental halogens.[4][11]

One_Pot_Catalytic cluster_reagents Reactants & Reagents cluster_product Product reagents plus1 + Thiourea plus1->Thiourea plus2 + Catalyst Catalyst (e.g., Ca/4-MePy-IL@ZY-Fe3O4) + TCCA plus2->Catalyst arrow -> Aminothiazole arrow->Aminothiazole product Ketone Ketone->plus1 Thiourea->plus2 Catalyst->arrow

Caption: Catalytic one-pot synthesis of 2-aminothiazoles.

Experimental Protocol: Catalytic One-Pot Synthesis using TCCA

This protocol describes the synthesis of 2-aminothiazoles from acetophenone derivatives and thiourea using a magnetic nanocatalyst and TCCA.[4][11]

Materials:

  • Acetophenone derivative (1.5 mmol)

  • Thiourea (1.0 mmol)

  • Trichloroisocyanuric acid (TCCA) (0.5 mmol)

  • Ca/4-MePy-IL@ZY-Fe₃O₄ nanocatalyst (0.01 g)

  • Ethanol (EtOH) (3.0 mL)

  • 10% Sodium bicarbonate solution

Procedure:

  • In a reaction vessel, stir a mixture of the acetophenone derivative, TCCA, and the nanocatalyst in ethanol at 80°C for approximately 25 minutes to form the α-haloketone intermediate.

  • Monitor the formation of the intermediate by TLC.

  • Add thiourea to the reaction mixture and continue stirring at 80°C.

  • After the reaction is complete (as monitored by TLC), cool the mixture and separate the magnetic nanocatalyst using an external magnet.

  • Neutralize the solution with 10% sodium bicarbonate to precipitate the product.

  • Filter the precipitate, wash with water and ethanol, and dry to obtain the pure 2-aminothiazole.

Data Presentation: One-Pot Synthesis of 2-Aminothiazoles with Various Substituents
EntryAcetophenone DerivativeTime (min)Yield (%)Ref.
1Acetophenone3592[4]
24-Methylacetophenone3095[4]
34-Methoxyacetophenone3096[4]
44-Chloroacetophenone4090[4]
54-Bromoacetophenone4091[4]
64-Nitroacetophenone4588[4]

Purification and Characterization

Purification

The crude 2-aminothiazole products obtained from the synthetic procedures can be purified by standard laboratory techniques.

  • Recrystallization: This is a common and effective method for purifying solid compounds.[9] A suitable solvent or solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol or ethanol/water mixtures are often effective for 2-aminothiazoles.[1][12]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful purification technique.[12][13] The choice of eluent (mobile phase) is crucial for good separation and is typically determined by preliminary analysis using TLC. A mixture of hexane and ethyl acetate is often a good starting point.[12]

Characterization

The structure and purity of the synthesized 2-aminothiazole derivatives are confirmed using various spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[11][14][15]

    • In ¹H NMR, the proton at the C5 position of the thiazole ring typically appears as a singlet in the aromatic region. The chemical shift of the amino protons can vary and they may appear as a broad singlet.

    • In ¹³C NMR, the carbon atoms of the thiazole ring show characteristic chemical shifts.

  • Mass Spectrometry (MS): This technique provides information about the molecular weight of the compound, confirming its identity.[13]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretching of the amino group and the characteristic vibrations of the thiazole ring.[14]

Applications in Drug Discovery and Development

The 2-aminothiazole nucleus is a key component in numerous clinically used drugs, highlighting its importance in pharmaceutical research.[2][3]

Examples of FDA-Approved Drugs Containing a 2-Aminothiazole Scaffold:

  • Dasatinib: A tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia and acute lymphoblastic leukemia.[2]

  • Alpelisib: A PI3K inhibitor used to treat certain types of breast cancer.[2]

  • Famotidine: A histamine H₂ receptor antagonist that decreases stomach acid production, used to treat peptic ulcer disease and gastroesophageal reflux disease.[3]

  • Cefdinir: A third-generation cephalosporin antibiotic.[3]

  • Meloxicam: A nonsteroidal anti-inflammatory drug (NSAID) used to treat arthritis.[3]

The continued development of novel synthetic methodologies for substituted 2-aminothiazoles is crucial for the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

Troubleshooting & Optimization

Technical Support Center: N,4-dimethyl-1,3-thiazol-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield in the synthesis of N,4-dimethyl-1,3-thiazol-2-amine.

Synthesis Overview

The synthesis of this compound is typically a two-step process:

  • Hantzsch Thiazole Synthesis: Formation of the 2-amino-4-methylthiazole core by reacting chloroacetone with thiourea.

  • N-methylation: Introduction of a methyl group onto the amino substituent at the 2-position.

This guide will address common issues encountered in both stages of the synthesis.

Troubleshooting Guides

Part 1: Hantzsch Thiazole Synthesis of 2-Amino-4-methylthiazole

Question: My yield of 2-amino-4-methylthiazole is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the Hantzsch thiazole synthesis can arise from several factors. Here is a systematic guide to troubleshooting:

  • Reactant Purity:

    • Chloroacetone: Impurities in chloroacetone can lead to unwanted side reactions. It is recommended to use freshly distilled chloroacetone. Commercial chloroacetone can be distilled, collecting the fraction boiling at 118–120°C.[1]

    • Thiourea: Ensure the thiourea is of high purity and dry.

    • Solvents: The presence of water can sometimes be detrimental. While some protocols use water as a solvent, others may benefit from anhydrous conditions.

  • Reaction Conditions:

    • Temperature: The reaction is exothermic. Adding chloroacetone dropwise to the thiourea solution helps to control the initial temperature rise.[1] Subsequent refluxing is crucial for driving the reaction to completion. A typical reflux time is two hours.[1]

    • Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. While water is a common solvent, alcohols like ethanol are also frequently used. For certain derivatives, solvents like 1-butanol and 2-propanol have proven effective under reflux conditions. It is advisable to perform small-scale solvent screening to find the optimal choice for your specific setup.

    • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times (from hours to minutes) and often leads to higher yields compared to conventional heating.[2][3][4]

  • Work-up Procedure:

    • Basification: After reflux, the reaction mixture is typically cooled and made strongly alkaline with sodium hydroxide to liberate the free base of 2-amino-4-methylthiazole.[1] Insufficient basification can lead to loss of product as the salt form.

    • Extraction: The product is often extracted with an organic solvent like ether. Ensure thorough extraction to recover all the product from the aqueous layer.[1]

Question: I am observing the formation of significant side products. What are they and how can I minimize them?

Answer:

Side product formation is a common issue. Here are some likely culprits and solutions:

  • Over-alkylation/Dimerization: While less common in the initial Hantzsch synthesis, subsequent reactions or improper work-up can lead to more complex products.

  • Isomer Formation: Under acidic conditions, the condensation of α-haloketones with N-monosubstituted thioureas can lead to a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[5] While the synthesis of the core 2-amino-4-methylthiazole uses unsubstituted thiourea, pH control during the reaction and workup is still important.

To minimize side products:

  • Control Stoichiometry: Use the correct molar ratios of reactants as specified in the protocol (typically a 1:1 molar ratio of chloroacetone to thiourea).[1]

  • Temperature Control: Avoid excessive temperatures during the initial reaction phase.

  • Purification: Proper purification of the intermediate 2-amino-4-methylthiazole by distillation or recrystallization is crucial before proceeding to the N-methylation step. The pure compound has a melting point of 44–45°C.[1]

Part 2: N-methylation of 2-Amino-4-methylthiazole

Question: What are the best methylating agents for the N-methylation of 2-amino-4-methylthiazole, and what are the recommended reaction conditions?

Answer:

Several methylating agents can be used, each with its own advantages and disadvantages. The most common are:

  • Dimethyl Sulfate (DMS): A highly reactive and efficient methylating agent.

    • Caution: Dimethyl sulfate is toxic and carcinogenic and should be handled with extreme care in a fume hood.[6]

  • Methyl Iodide (MeI): Another highly reactive and frequently used reagent. It is generally easier to handle than dimethyl sulfate.[7][8]

General Protocol using Dimethyl Sulfate:

A common procedure involves reacting the 2-amino-4-methylthiazole with dimethyl sulfate in the presence of a base.

  • Dissolve 2-amino-4-methylthiazole in a suitable solvent (e.g., acetone).

  • Add a base, such as sodium bicarbonate or potassium carbonate, to the mixture.

  • Add dimethyl sulfate dropwise while stirring.

  • The reaction may be heated to reflux to ensure completion.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, the inorganic salts are filtered off, and the product is isolated from the filtrate.

Question: I am getting a mixture of N-methylated and N,N-dimethylated products. How can I improve the selectivity for mono-methylation?

Answer:

Controlling the degree of methylation is a common challenge. Here’s how to favor the formation of this compound:

  • Stoichiometry: Carefully control the stoichiometry of the methylating agent. Use a slight excess (e.g., 1.1-1.5 equivalents) of the methylating agent for mono-methylation. Using a larger excess will favor di-methylation.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures generally favor mono-alkylation. Monitor the reaction closely with TLC to stop it once the starting material is consumed and before significant di-methylation occurs.

  • Protecting Groups: For highly selective mono-methylation, consider using a protecting group strategy. For instance, an N-trifluoroacetyl derivative can be methylated and then deprotected to yield the mono-methylated product.[7]

Question: Are there any common side reactions during the N-methylation step?

Answer:

Besides over-methylation, other side reactions can occur:

  • Ring Methylation: While less likely for the electron-rich 2-aminothiazole, methylation on the ring nitrogen (N-3) is a possibility, leading to the formation of a thiazolium salt. This is more common when using highly reactive alkylating agents without a base.

  • Decomposition: 2-aminothiazole derivatives can be unstable under harsh reaction conditions. Avoid excessively high temperatures or prolonged reaction times.

Data Presentation

Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for 2-Aminothiazole Synthesis

MethodReaction TimeYield (%)Reference
Conventional Heating8-10 hours14-25[3]
Microwave Irradiation5-15 minutes29-35[3]
Conventional HeatingNot specifiedLower[2]
Microwave Irradiation10-15 minutesHigher[2]

Table 2: Influence of Solvent on Hantzsch Thiazole Synthesis Yield (Conventional Heating)

SolventTemperatureYield (%)Reference
WaterReflux70-75[1]
Ethanol/Water (1:1)Reflux87[9]
1-ButanolRefluxGoodNot specified
2-PropanolRefluxGoodNot specified
Solvent-free (grinding)Room TempHigh[10]

Experimental Protocols

Protocol 1: Hantzsch Synthesis of 2-Amino-4-methylthiazole (Conventional Heating)
  • Materials:

    • Thiourea (76 g, 1 mole)

    • Chloroacetone (92.5 g, 1 mole), freshly distilled

    • Water (200 mL)

    • Solid Sodium Hydroxide (200 g)

    • Ether

  • Procedure:

    • Suspend thiourea in 200 mL of water in a 500-mL flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.

    • With stirring, add chloroacetone dropwise over 30 minutes. The temperature will rise as the thiourea dissolves.

    • Reflux the resulting yellow solution for two hours.

    • Cool the mixture and, with continuous stirring, add solid sodium hydroxide in portions while cooling the flask.

    • Separate the upper oily layer. Extract the aqueous layer three times with ether.

    • Combine the oil and the ethereal extracts and dry over solid sodium hydroxide.

    • Filter to remove any tar, and remove the ether by distillation.

    • Distill the remaining oil under reduced pressure. Collect the fraction boiling at 130–133°C/18 mm.

  • Expected Yield: 70–75%.[1]

Protocol 2: N-Methylation of 2-Amino-4-methylthiazole using Dimethyl Sulfate
  • Materials:

    • 2-Amino-4-methylthiazole (1 equivalent)

    • Dimethyl Sulfate (1.2 equivalents)

    • Sodium Bicarbonate (2.5 equivalents)

    • Acetone

  • Procedure:

    • In a round-bottom flask, dissolve 2-amino-4-methylthiazole in acetone.

    • Add sodium bicarbonate to the solution.

    • Heat the mixture to reflux.

    • Add dimethyl sulfate dropwise to the refluxing mixture.

    • Continue refluxing and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and filter off the sodium bicarbonate.

    • Remove the acetone from the filtrate under reduced pressure.

    • The residue can be purified by column chromatography or recrystallization to yield this compound.

Visualizations

Synthesis_Pathway cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: N-Methylation Chloroacetone Chloroacetone Reaction1 + Chloroacetone->Reaction1 Thiourea Thiourea Thiourea->Reaction1 Intermediate 2-Amino-4-methylthiazole Reaction2 + Intermediate->Reaction2 Reaction1->Intermediate Reflux MethylatingAgent Dimethyl Sulfate or Methyl Iodide MethylatingAgent->Reaction2 Base Base (e.g., NaHCO3) Base->Reaction2 FinalProduct This compound Reaction2->FinalProduct Heat

Caption: Synthetic pathway for this compound.

Troubleshooting_Yield cluster_Hantzsch Hantzsch Synthesis Issues cluster_Methylation N-Methylation Issues Start Low Yield in Synthesis Purity Check Reactant Purity (Chloroacetone, Thiourea) Start->Purity Stoichiometry Adjust Methylating Agent Stoichiometry (1.1-1.5 eq) Start->Stoichiometry Conditions Optimize Reaction Conditions (Solvent, Temperature, Time) Purity->Conditions Workup Review Work-up Procedure (Basification, Extraction) Conditions->Workup ReactionControl Control Reaction Time and Temperature Stoichiometry->ReactionControl SideReactions Investigate Side Reactions (Di-methylation, Ring-methylation) ReactionControl->SideReactions

Caption: Troubleshooting workflow for low yield in synthesis.

References

Technical Support Center: Purification of N,4-dimethyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N,4-dimethyl-1,3-thiazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound synthesized via the Hantzsch reaction?

A1: The Hantzsch thiazole synthesis typically involves the condensation of an α-haloketone with a thiourea derivative. For this compound, the likely starting materials are chloroacetone (or bromoacetone) and N-methylthiourea. Therefore, common impurities may include:

  • Unreacted Starting Materials: Residual chloroacetone and N-methylthiourea.

  • Side Products: Products from self-condensation of chloroacetone or decomposition of N-methylthiourea.

  • Isomers: Depending on the reaction conditions, minor isomers could potentially form.

Q2: My purified this compound has a low melting point and a broad melting range. What could be the cause?

A2: A depressed and broad melting point is a strong indication of impurities. The presence of residual solvents from the purification process or unreacted starting materials can disrupt the crystal lattice of the compound, leading to a lower and broader melting range. Further purification by recrystallization or column chromatography is recommended. The predicted melting point for pure this compound is approximately 34.63°C.[1]

Q3: I am having difficulty removing a persistent colored impurity from my product. What do you suggest?

A3: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal. Dissolve the compound in a suitable solvent, add a small amount of activated charcoal, heat the mixture gently, and then perform a hot filtration to remove the charcoal. Subsequent recrystallization should yield a purer, colorless product.

Q4: During acid-base extraction, my compound seems to be partially soluble in both the aqueous and organic layers. How can I improve the separation?

A4: This can happen if the pH of the aqueous layer is not sufficiently acidic to fully protonate the amine. The pKa of a similar compound, 4-(dimethyl-1,3-thiazol-5-yl)-1,3-thiazol-2-amine, is predicted to be around 3.30.[2] To ensure complete protonation and transfer to the aqueous layer, the pH of the acidic solution should be at least two pH units below the pKa of this compound. Using a stronger acid or adjusting the concentration may be necessary.

Troubleshooting Guides

Issue 1: Low Yield After Column Chromatography
Possible Cause Troubleshooting Step
Compound is too polar and is retained on the silica gel. Use a more polar eluent system. A gradient elution starting with a non-polar solvent and gradually increasing the polarity (e.g., with methanol or ethanol in dichloromethane) can be effective.
Compound is streaking on the column. The compound may be too acidic or basic for standard silica gel. Consider using a mobile phase containing a small amount of a basic modifier like triethylamine (0.1-1%) to improve peak shape and recovery.
Improper solvent system selection for elution. Perform thorough thin-layer chromatography (TLC) analysis with various solvent systems to determine the optimal mobile phase for separation before running the column.
Compound is not sufficiently soluble in the loading solvent. Ensure the crude material is fully dissolved in a minimal amount of a suitable solvent before loading it onto the column.
Issue 2: Product Fails to Crystallize During Recrystallization
Possible Cause Troubleshooting Step
Solution is too dilute. Evaporate some of the solvent to increase the concentration of the compound.
Solution is supersaturated, but nucleation has not occurred. Try scratching the inside of the flask with a glass rod at the meniscus to induce crystal formation. Seeding the solution with a tiny crystal of the pure compound can also initiate crystallization.
The chosen solvent is not appropriate. Experiment with different solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Presence of impurities inhibiting crystallization. If the product is an oil, try purifying it by column chromatography first to remove impurities that may be hindering crystallization.

Physicochemical Data

PropertyPredicted Value
Molecular Formula C₅H₈N₂S
Molecular Weight 128.2 g/mol
Boiling Point ~199.1°C at 760 mmHg[1]
Melting Point ~34.63°C[1]
pKa (of a similar compound) ~3.30 ± 0.10[2]

Note: These values are predicted and should be used as a guideline. Experimental values may vary.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and water). Add the solvent gradually with gentle heating and stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and gently boil for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal, if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form readily, try scratching the inner surface of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum until a constant weight is achieved.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

  • Column Packing: Carefully pour the slurry into a glass column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder of the sample adsorbed onto the silica. Carefully load this powder onto the top of the packed column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., hexane/ethyl acetate, 9:1). Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate or adding a small percentage of methanol) to elute the desired compound.

  • Fraction Collection: Collect the eluent in fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as diethyl ether or dichloromethane.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl). The basic this compound will be protonated and move into the aqueous layer. Repeat the extraction two to three times.

  • Separation: Combine the aqueous extracts. The organic layer now contains neutral and acidic impurities.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) with stirring until the solution is basic (check with pH paper). The protonated amine will be neutralized and precipitate out or form an oily layer.

  • Back-Extraction: Extract the basified aqueous solution with a fresh portion of the organic solvent (e.g., diethyl ether or dichloromethane). The purified amine will move back into the organic layer. Repeat this extraction two to three times.

  • Drying and Isolation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow recrys_start Crude Product dissolve Dissolve in Minimal Hot Solvent recrys_start->dissolve hot_filter Hot Filtration dissolve->hot_filter cool Cool to Crystallize hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Under Vacuum wash->dry pure_product_recrys Pure Product dry->pure_product_recrys

Caption: Workflow for the purification of this compound by recrystallization.

column_chromatography_workflow cluster_column Column Chromatography Workflow col_start Crude Product load Load onto Silica Gel Column col_start->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc tlc->collect Continue Elution combine Combine Pure Fractions tlc->combine Fractions Pure evaporate Evaporate Solvent combine->evaporate pure_product_col Pure Product evaporate->pure_product_col

Caption: Workflow for the purification of this compound by column chromatography.

acid_base_extraction_workflow cluster_extraction Acid-Base Extraction Troubleshooting start Poor Separation in Separatory Funnel check_ph Check pH of Aqueous Layer start->check_ph emulsion Emulsion Formation start->emulsion ph_ok pH is >2 units below pKa check_ph->ph_ok YES ph_not_ok pH is close to or above pKa check_ph->ph_not_ok NO add_acid Add more 1M HCl ph_not_ok->add_acid re_extract Re-extract add_acid->re_extract add_brine Add Saturated NaCl (Brine) emulsion->add_brine slow_sep Allow to Stand emulsion->slow_sep filter_emulsion Filter through Celite (Optional) emulsion->filter_emulsion add_brine->re_extract slow_sep->re_extract filter_emulsion->re_extract

Caption: Troubleshooting logic for acid-base extraction of this compound.

References

Technical Support Center: N,4-dimethyl-1,3-thiazol-2-amine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,4-dimethyl-1,3-thiazol-2-amine. The information provided addresses common issues encountered during its synthesis and handling, with a focus on identifying and mitigating the formation of reaction side products.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities observed during the synthesis of the precursor, 2-amino-4-methylthiazole, via the Hantzsch reaction?

A1: The Hantzsch synthesis of 2-amino-4-methylthiazole from chloroacetone and thiourea is a robust reaction. However, the formation of a "dark red oil" and "small amounts of tar" is frequently reported.[1] These impurities are generally believed to be complex mixtures of polymeric and condensed products arising from the self-condensation of chloroacetone under the reaction conditions or side reactions of reactive intermediates. While specific characterization of this "tar" is not extensively documented, it is crucial to remove it to obtain a pure precursor for the subsequent N-methylation step.

Q2: What are the potential side products during the N-methylation of 2-amino-4-methylthiazole to form this compound?

A2: The N-methylation of 2-amino-4-methylthiazole can lead to several side products due to the presence of two nucleophilic nitrogen atoms (the exocyclic amino group and the ring nitrogen) and the possibility of over-methylation. The primary side products of concern are:

  • N,N,4-trimethyl-1,3-thiazol-2-amine (Over-methylation product): This results from the addition of two methyl groups to the exocyclic amino nitrogen.

  • 3,4-Dimethyl-1,3-thiazol-2(3H)-imine (Isomeric product): This isomer arises from the methylation of the endocyclic (ring) nitrogen atom. The regioselectivity of methylation is influenced by the reaction conditions, including the choice of methylating agent, base, and solvent.

  • Unreacted 2-amino-4-methylthiazole: Incomplete reaction will leave the starting material as an impurity.

Q3: My this compound product appears discolored or shows signs of degradation upon storage. What could be the cause?

A3: 2-Aminothiazole derivatives can be susceptible to degradation. Discoloration may be due to oxidation or polymerization, especially if exposed to air and light over extended periods. Some 2-aminothiazoles have also been observed to undergo dimerization or other decomposition pathways when stored in solution, particularly in solvents like DMSO at room temperature. For long-term storage, it is advisable to keep the compound as a solid, protected from light and moisture, and at a low temperature.

Troubleshooting Guides

Issue 1: Low Yield and High Tar Formation in Hantzsch Synthesis of 2-amino-4-methylthiazole

Symptoms:

  • The reaction mixture is a dark, viscous tar.

  • The isolated yield of 2-amino-4-methylthiazole is significantly lower than expected.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Reaction Temperature Too High The reaction between chloroacetone and thiourea is exothermic.[1] Running the reaction at an excessively high temperature can promote the self-condensation of chloroacetone, leading to tar formation. Troubleshooting: Maintain a controlled temperature during the addition of chloroacetone, using an ice bath if necessary.
Incorrect Stoichiometry An excess of chloroacetone can lead to increased side reactions. Troubleshooting: Use a 1:1 molar ratio of chloroacetone to thiourea as recommended in established protocols.[1]
Insufficient Mixing Poor mixing can lead to localized high concentrations of reactants and heat, promoting byproduct formation. Troubleshooting: Ensure efficient stirring throughout the reaction.
Issue 2: Presence of Multiple Products after N-methylation

Symptoms:

  • TLC or LC-MS analysis of the crude product shows multiple spots/peaks close to the desired product.

  • NMR spectrum indicates the presence of more than one methylated species.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Lack of Regioselectivity The methylating agent is reacting at both the exocyclic amino group and the ring nitrogen. Troubleshooting: The regioselectivity can be influenced by the reaction conditions. Using a less reactive methylating agent or a bulkier base might favor methylation on the more sterically accessible exocyclic nitrogen. A systematic screening of solvents and bases is recommended to optimize for the desired isomer.
Over-methylation The use of a highly reactive methylating agent or an excess of the reagent can lead to the formation of the N,N-dimethylated byproduct. Troubleshooting: Use a stoichiometric amount of the methylating agent and add it portion-wise to the reaction mixture. Monitor the reaction closely by TLC or LC-MS to avoid over-reaction.
Incomplete Reaction The presence of unreacted 2-amino-4-methylthiazole. Troubleshooting: Increase the reaction time or slightly increase the temperature, while monitoring for the formation of other impurities. Ensure the base used is sufficient to deprotonate the starting material.

Experimental Protocols

Protocol 1: Synthesis of 2-amino-4-methylthiazole (Precursor)

This protocol is adapted from a reliable source for the Hantzsch thiazole synthesis.[1]

Materials:

  • Thiourea

  • Chloroacetone

  • Sodium hydroxide

  • Diethyl ether

  • Water

Procedure:

  • Suspend thiourea (1.0 mol) in water in a flask equipped with a stirrer, dropping funnel, and reflux condenser.

  • Add chloroacetone (1.0 mol) dropwise over 30 minutes with efficient stirring. The reaction is exothermic.

  • After the addition is complete, heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture and slowly add solid sodium hydroxide with cooling to make the solution strongly basic.

  • An oily layer of the product will separate. Separate this layer and extract the aqueous layer with diethyl ether.

  • Combine the oily layer and the ether extracts, dry over anhydrous sodium hydroxide, and filter.

  • Remove the ether by distillation, and then distill the residual oil under reduced pressure to obtain pure 2-amino-4-methylthiazole.

Protocol 2: General Procedure for N-methylation of 2-amino-4-methylthiazole

This is a general protocol and may require optimization for specific methylating agents and desired regioselectivity.

Materials:

  • 2-amino-4-methylthiazole

  • Methylating agent (e.g., methyl iodide, dimethyl sulfate)

  • Base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous solvent (e.g., DMF, THF, acetonitrile)

Procedure:

  • Dissolve 2-amino-4-methylthiazole (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (1.1 eq) portion-wise at a controlled temperature (e.g., 0 °C).

  • Stir the mixture for a short period to allow for deprotonation.

  • Add the methylating agent (1.0-1.1 eq) dropwise at a controlled temperature.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., sodium sulfate), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the desired this compound from unreacted starting material and isomeric byproducts.

Visualizations

Hantzsch_Synthesis_Side_Products cluster_main Hantzsch Synthesis cluster_side Side Reactions Chloroacetone Chloroacetone 2-amino-4-methylthiazole 2-amino-4-methylthiazole Chloroacetone->2-amino-4-methylthiazole Self-condensation Self-condensation Chloroacetone->Self-condensation High Temp. Thiourea Thiourea Thiourea->2-amino-4-methylthiazole Tar/Polymeric_Byproducts Tar/Polymeric_Byproducts Self-condensation->Tar/Polymeric_Byproducts

Caption: Potential side reactions in the Hantzsch synthesis of 2-amino-4-methylthiazole.

N_Methylation_Side_Products 2-amino-4-methylthiazole 2-amino-4-methylthiazole This compound Desired Product (N-methylation on exocyclic amine) 2-amino-4-methylthiazole->this compound CH3-X 3,4-Dimethyl-1,3-thiazol-2(3H)-imine Isomeric Side Product (N-methylation on ring nitrogen) 2-amino-4-methylthiazole->3,4-Dimethyl-1,3-thiazol-2(3H)-imine CH3-X N,N,4-trimethyl-1,3-thiazol-2-amine Over-methylation Side Product This compound->N,N,4-trimethyl-1,3-thiazol-2-amine Excess CH3-X

Caption: Potential products from the N-methylation of 2-amino-4-methylthiazole.

Troubleshooting_Workflow Start Start Reaction_Analysis Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Start->Reaction_Analysis Impurity_Detected Impurity Detected? Reaction_Analysis->Impurity_Detected Identify_Impurity Identify Impurity Structure (Mass, NMR, etc.) Impurity_Detected->Identify_Impurity Yes End End Impurity_Detected->End No Known_Side_Product Known Side Product? Identify_Impurity->Known_Side_Product Optimize_Conditions Optimize Reaction Conditions (Temp, Stoichiometry, Base, Solvent) Known_Side_Product->Optimize_Conditions Yes Investigate_Unknown Investigate Unknown Impurity (Forced Degradation, etc.) Known_Side_Product->Investigate_Unknown No Purification Develop Purification Strategy (Chromatography, Recrystallization) Optimize_Conditions->Purification Purification->End Investigate_Unknown->Purification

Caption: A logical workflow for troubleshooting reaction side products.

References

Technical Support Center: Optimizing Reaction Conditions for Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of thiazoles. Our aim is to help you optimize your reaction conditions, improve yields, and overcome common experimental challenges.

Troubleshooting Guides

This section provides solutions to common problems encountered during thiazole synthesis, particularly focusing on the widely-used Hantzsch thiazole synthesis and its variations.

Issue: Low or No Product Yield

Q: My Hantzsch thiazole synthesis is resulting in a low yield. What are the common contributing factors and how can I address them?

A: Low yields in the Hantzsch synthesis, a method for preparing thiazoles from α-haloketones and thioamides, can arise from several factors. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials:

    • Problem: Impurities in the α-haloketone or thioamide can lead to unwanted side reactions, consuming the starting materials and complicating purification. The stability of the thioamide can also be a limiting factor.

    • Solution: Ensure the purity of your reactants through methods like recrystallization or column chromatography. Verify the integrity of the thioamide, as it can degrade upon storage. Using freshly prepared or purified thioamides is recommended. The use of anhydrous solvents is also advisable as water can sometimes be detrimental to the reaction.[1]

  • Reaction Conditions:

    • Problem: Suboptimal temperature, reaction time, or solvent can significantly impact the yield.

    • Solution:

      • Temperature: The ideal temperature can vary. While conventional heating often requires refluxing for several hours, microwave-assisted synthesis can be performed at temperatures around 90-130°C for much shorter durations.[1] Experiment with a range of temperatures to find the optimal condition for your specific substrates.

      • Solvent: The choice of solvent is crucial. Alcohols like ethanol and methanol are commonly used. For some one-pot, three-component syntheses, 1-butanol, 2-propanol, and water have proven effective under reflux.[1] It is advisable to perform small-scale solvent screening to determine the best option for your reaction.

      • Catalyst: While many Hantzsch syntheses proceed without a catalyst, certain catalysts can enhance the reaction rate and yield. For example, silica-supported tungstosilicic acid and NiFe2O4 nanoparticles have been used effectively in one-pot syntheses.

  • Side Reactions:

    • Problem: The formation of byproducts can consume starting materials and reduce the yield of the desired thiazole.

    • Solution: Under acidic conditions, the condensation of α-halogeno ketones with N-monosubstituted thioureas can lead to a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[2] Optimizing the pH of the reaction mixture can help to control the regioselectivity.

Issue: Product Purification Challenges

Q: I am having difficulty purifying my thiazole product. What are the common issues and solutions?

A: Purification of thiazole derivatives can be challenging due to the presence of unreacted starting materials, side products, or the physical properties of the product itself.

  • Presence of Unreacted Starting Materials:

    • Problem: Unreacted α-haloketones and thioamides are common impurities.

    • Solution: Monitor the reaction to completion using thin-layer chromatography (TLC). If the reaction is sluggish, consider extending the reaction time or increasing the temperature. A slight excess of the thioamide can sometimes help drive the reaction to completion.

  • "Oiling Out" During Crystallization:

    • Problem: The product separates as an oil instead of forming crystals during recrystallization.

    • Solution: This can be due to supersaturation or a too-rapid cooling rate. Try adding a small amount of hot solvent to dissolve the oil and allow the solution to cool very slowly. Scratching the inside of the flask or adding a seed crystal can induce crystallization. Experimenting with different solvent systems, including binary solvent mixtures, can also be effective.

  • Streaking on TLC and Poor Separation in Column Chromatography:

    • Problem: Basic thiazole products can interact strongly with acidic silica gel, leading to streaking on TLC plates and poor separation during column chromatography.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel and improve the peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for Hantzsch thiazole synthesis?

A1: The temperature for Hantzsch thiazole synthesis can vary significantly. Conventional methods often involve refluxing in solvents like ethanol for several hours.[1] Microwave-assisted methods can significantly shorten reaction times to minutes and are typically run at temperatures between 90°C and 130°C.[1]

Q2: How critical is the purity of reactants and solvents?

A2: Reactant and solvent purity is paramount for achieving high yields and ensuring the reproducibility of your results. Impurities can lead to side reactions, which consume starting materials and complicate the purification of the final product. The presence of water can also be detrimental in some cases, so the use of anhydrous solvents is often recommended.

Q3: Can the choice of solvent significantly impact the reaction outcome?

A3: Absolutely. The solvent plays a crucial role in the reaction rate and yield by influencing the solubility of reactants and stabilizing intermediates. While alcohols like methanol and ethanol are common, other solvents such as 1-butanol, 2-propanol, and even water have been used successfully, depending on the specific substrates and reaction conditions.[1] It is highly recommended to perform a solvent screen for your specific reaction.

Q4: Are there greener alternatives to traditional thiazole synthesis methods?

A4: Yes, several more environmentally friendly methods have been developed. These include one-pot, multi-component reactions that reduce the number of synthetic steps and waste generated.[3] Solvent-free reactions, conducted by grinding the reactants together, and the use of reusable catalysts like NiFe2O4 nanoparticles or silica-supported tungstosilicic acid are also greener alternatives.[3]

Q5: What are some common side reactions in Hantzsch thiazole synthesis?

A5: One common side reaction, particularly with N-substituted thioureas, is the formation of isomeric products. Under neutral conditions, 2-(N-substituted amino)thiazoles are typically formed exclusively. However, under acidic conditions, a mixture including 3-substituted 2-imino-2,3-dihydrothiazoles can be produced.[2]

Data Presentation

Table 1: Comparison of Solvents on Hantzsch Thiazole Synthesis Yield
SolventReaction Time (min)Temperature (°C)Yield (%)Reference
No solvent1590-120Trace[1]
Ethanol3090-12085[1]
Methanol309095[1]
Acetonitrile3090-10088[1]
Ethanol:Water (1:1)120-210Reflux87-90

Reaction conditions were for a microwave-assisted Hantzsch reaction between 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and N-phenylthiourea.

Table 2: Effect of Temperature and Time on Microwave-Assisted Hantzsch Synthesis
Temperature (°C)Reaction Time (min)Yield (%)Reference
901571[1]
903095[1]
90-1201579[1]
90-1203085[1]

Reaction conditions were for the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine in methanol.

Experimental Protocols

Protocol 1: Conventional Hantzsch Thiazole Synthesis of 2-Amino-4-phenylthiazole

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate solution (20 mL)

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

  • Add methanol and a stir bar.

  • Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.

  • Remove the reaction from the heat and allow it to cool to room temperature.

  • Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.

  • Filter the resulting precipitate through a Buchner funnel, washing the filter cake with water.

  • Dry the collected solid to obtain the 2-amino-4-phenylthiazole product.

Protocol 2: Microwave-Assisted Hantzsch Thiazole Synthesis

Materials:

  • 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone (1 mmol)

  • N-phenylthiourea (1 mmol)

  • Methanol (2 mL)

Procedure:

  • In a specialized microwave test tube, combine the ethanone derivative and N-phenylthiourea.

  • Add methanol and cap the tube.

  • Place the reaction vessel in a microwave reactor and irradiate at 90°C for 30 minutes.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate out of solution. Isolate the solid by filtration.

  • Wash the product with cold methanol and dry to obtain the desired N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine.

Protocol 3: One-Pot, Three-Component Synthesis of Thiazole Derivatives

Materials:

  • α-Halo carbonyl compound (1 mmol)

  • Thiosemicarbazide (1 mmol)

  • Anhydride (1 mmol)

  • NiFe2O4 nanoparticles (5 mg)

  • Ethanol:Water (1:1, 5 mL)

Procedure:

  • In a round-bottom flask, combine the α-halo carbonyl compound, thiosemicarbazide, and the anhydride.

  • Add the ethanol:water solvent system and the NiFe2O4 nanoparticle catalyst.

  • Reflux the mixture with stirring for the time indicated by TLC monitoring.

  • Upon completion, cool the reaction mixture to room temperature.

  • Isolate the product by filtration, washing with water and then a small amount of cold ethanol.

  • The catalyst can be recovered from the filtrate for reuse.

Mandatory Visualization

Troubleshooting_Low_Yield start Low or No Product Yield check_purity Check Purity of Starting Materials (α-haloketone, thioamide) start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok purify Purify Starting Materials (e.g., Recrystallization) purity_ok->purify No check_conditions Review Reaction Conditions purity_ok->check_conditions Yes purify->check_purity conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize Conditions: - Temperature - Solvent - Reaction Time - Catalyst conditions_ok->optimize_conditions No check_side_reactions Investigate Side Reactions (e.g., by LC-MS, NMR) conditions_ok->check_side_reactions Yes optimize_conditions->check_conditions side_reactions_present Side Reactions Identified? check_side_reactions->side_reactions_present mitigate_side_reactions Adjust Conditions to Minimize Side Reactions (e.g., pH) side_reactions_present->mitigate_side_reactions Yes success Improved Yield side_reactions_present->success No mitigate_side_reactions->check_conditions

Caption: Troubleshooting workflow for low yield in thiazole synthesis.

Thiazole_Synthesis_Workflow start Start: Select Synthesis Route reactants Prepare & Purify Reactants (α-haloketone & thioamide/thiourea) start->reactants reaction_setup Set Up Reaction: - Choose Solvent - Add Catalyst (if any) - Set Temperature reactants->reaction_setup monitoring Monitor Reaction Progress (e.g., TLC, LC-MS) reaction_setup->monitoring workup Reaction Work-up: - Quenching - Neutralization - Extraction monitoring->workup Reaction Complete purification Purify Crude Product: - Recrystallization - Column Chromatography workup->purification characterization Characterize Final Product (NMR, MS, m.p.) purification->characterization end End: Pure Thiazole Product characterization->end

Caption: General experimental workflow for thiazole synthesis.

References

"stability issues of N,4-dimethyl-1,3-thiazol-2-amine in solution"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,4-dimethyl-1,3-thiazol-2-amine. The information addresses common stability issues encountered in solution during experimental work.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. Could this be a stability issue?

A1: Yes, inconsistent results are often an indication of compound degradation in solution. The stability of this compound can be influenced by several factors, including pH, exposure to light, presence of oxidizing agents, and temperature. It is crucial to assess the stability of the compound under your specific experimental conditions.

Q2: What are the primary factors that can cause the degradation of this compound in solution?

A2: Based on the behavior of related 2-aminothiazole derivatives, the primary factors that can lead to degradation are:

  • pH: The 2-aminothiazole core can be susceptible to hydrolysis, particularly under acidic conditions, which may lead to ring cleavage.

  • Light Exposure: Aromatic and heterocyclic compounds, including 2-aminothiazoles, can be prone to photodegradation upon exposure to UV or even ambient light.[1][2]

  • Oxidizing Agents: The thiazole ring and the amino group are susceptible to oxidation.[3] The presence of peroxides in solvents or other oxidizing species in your experimental setup can cause degradation.

  • Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.

Q3: I am observing new peaks in my HPLC analysis of an this compound solution over time. What might these be?

A3: The appearance of new peaks in your chromatogram strongly suggests the formation of degradation products. Potential degradation pathways for 2-aminothiazole derivatives include:

  • Hydrolysis: Acid-catalyzed hydrolysis may lead to the opening of the thiazole ring.

  • Oxidation: The sulfur atom in the thiazole ring can be oxidized to a sulfoxide or sulfone. The amino group is also a potential site for oxidation.

  • Photodegradation: Exposure to UV light can induce complex photochemical reactions, potentially leading to ring cleavage and the formation of various photoproducts.[4][5] Studies on 2-amino-4-methylthiazole have shown that UV irradiation can lead to the cleavage of the C-S and C-N bonds within the thiazole ring.[5]

Q4: What are the recommended storage conditions for stock solutions of this compound?

A4: To ensure the stability of your stock solutions, the following storage conditions are recommended:

  • Solvent: Use a high-purity, anhydrous solvent. If possible, degas the solvent to remove dissolved oxygen.

  • Temperature: Store stock solutions at low temperatures, such as -20°C or -80°C, to minimize thermal degradation.

  • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Inert Atmosphere: For long-term storage, consider storing solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of biological activity in assays Compound degradation in the assay buffer.Perform a time-course experiment to assess the stability of this compound in your specific assay buffer. Analyze samples by HPLC at different time points. Consider preparing fresh solutions immediately before each experiment.
Color change in the solution Formation of colored degradation products, possibly due to oxidation or photodegradation.Protect the solution from light at all times. Ensure that all solvents and reagents are free of peroxides and other oxidizing agents. Prepare fresh solutions and handle them under subdued light.
Precipitation in the stock solution Poor solubility or formation of insoluble degradation products.Ensure the compound is fully dissolved in the chosen solvent. If solubility is an issue, consider using a different solvent or a co-solvent system. If precipitation occurs upon storage, it may be due to degradation, and the solution should be discarded.
Variable peak areas in replicate HPLC injections Instability of the compound in the autosampler.If the autosampler is not refrigerated, the compound may be degrading over the course of the analysis. If possible, use a refrigerated autosampler. If not, minimize the time the sample vial spends in the autosampler before injection.

Quantitative Stability Data

Compound Stress Condition Parameter Value Reference
2-aminothiazoleUV light (solar-like spectrum)Half-life≈ 7-100 hours[1][2]

Experimental Protocols

Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[6][7]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Heat the mixture at 60°C for 24 hours.

    • Cool the solution and neutralize it with an equivalent amount of 0.1 N NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Keep the mixture at room temperature for 24 hours.

    • Neutralize the solution with an equivalent amount of 0.1 N HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Photolytic Degradation:

    • Expose a solution of the compound (100 µg/mL in mobile phase) to a light source in a photostability chamber. The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter (as per ICH Q1B guidelines).[6]

    • Keep a control sample, wrapped in aluminum foil, under the same temperature conditions.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 105°C for 48 hours.

    • After exposure, prepare a 100 µg/mL solution in the mobile phase for analysis.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Proposed Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients.[8][9]

Parameter Recommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 N HCl, 60°C) stock->acid base Base Hydrolysis (0.1 N NaOH, RT) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation photo Photolytic Stress (ICH Q1B) stock->photo thermal Thermal Stress (105°C, solid) stock->thermal neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize photo->neutralize thermal->neutralize hplc Analyze by Stability-Indicating HPLC-UV neutralize->hplc data Evaluate Data for Degradation Products hplc->data

Caption: Workflow for forced degradation studies.

degradation_pathways cluster_products Potential Degradation Products parent This compound hydrolysis_prod Ring-Opened Products parent->hydrolysis_prod  Acid Hydrolysis oxidation_prod Sulfoxide/Sulfone Derivatives parent->oxidation_prod  Oxidation (e.g., H₂O₂) photo_prod Ring Cleavage Fragments parent->photo_prod  Photodegradation (UV Light)

Caption: Potential degradation pathways.

troubleshooting_logic start Inconsistent Experimental Results? check_hplc Observe new peaks in HPLC? start->check_hplc Yes check_color Solution color change? start->check_color No check_hplc->check_color No degradation_likely Degradation is Likely check_hplc->degradation_likely Yes check_color->degradation_likely Yes action_stability Action: Perform forced degradation studies to identify products. degradation_likely->action_stability action_storage Action: Review storage conditions (light, temp, solvent). degradation_likely->action_storage action_assay Action: Assess stability in assay buffer. degradation_likely->action_assay

Caption: Troubleshooting logic for stability issues.

References

Technical Support Center: Crystallization of N,4-dimethyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the crystallization of N,4-dimethyl-1,3-thiazol-2-amine.

Troubleshooting Guides

This section addresses specific problems you may encounter during the crystallization process in a question-and-answer format.

Question: My this compound is not crystallizing from the solution. What are the potential causes and how can I fix this?

Answer: Failure to crystallize is a common issue that can stem from several factors. Here is a step-by-step guide to troubleshoot this problem:

  • Check Saturation Levels: The most frequent reason for crystallization failure is a solution that is not saturated or is supersaturated.

    • Too much solvent: If the concentration of your compound is too low, crystallization will not occur. You can try to slowly evaporate the solvent to increase the concentration. A simple test is to dip a glass rod into the solution and let the solvent evaporate; a solid residue indicates the presence of the compound.[1]

    • Too little solvent: If the solution is supersaturated, it may also inhibit crystallization. Gently warm the solution and add a small amount of additional solvent until all the solid dissolves, then allow it to cool slowly.

  • Inducing Crystallization: If the solution is saturated but no crystals form, you can try to induce crystallization by:

    • Scratching: Scratch the inner surface of the flask with a glass rod at the meniscus. This creates microscopic scratches that can serve as nucleation sites.[1]

    • Seeding: Add a seed crystal of this compound if you have one from a previous successful crystallization.[1]

    • Cooling: Cool the solution slowly. Rapid cooling can sometimes inhibit crystal formation.[1] If slow cooling at room temperature is unsuccessful, try cooling the solution to a lower temperature, such as in an ice bath or a refrigerator.

  • Solvent Selection: The choice of solvent is critical for successful crystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] If the compound is too soluble at room temperature, consider a different solvent or a solvent/anti-solvent system.[1]

  • Purity of the Compound: Impurities can significantly hinder or prevent crystallization.[1] If you suspect impurities, consider purifying your compound further using techniques like column chromatography before attempting crystallization again.[1][2] Common impurities could include unreacted starting materials or side-products.

Question: My compound has "oiled out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is common for compounds with low melting points. The predicted melting point for this compound is 34.63° C, which makes it prone to this issue.[3] Here are some strategies to overcome this:

  • Lower the Crystallization Temperature: Try cooling the solution to a lower temperature, potentially in an ice bath or refrigerator, once it has reached room temperature.[1]

  • Change the Solvent: Use a solvent with a lower boiling point.

  • Use a Solvent/Anti-solvent System: Dissolve the compound in a good solvent and slowly add an anti-solvent at a slightly elevated temperature.[1] The anti-solvent should be miscible with the primary solvent but one in which the compound is insoluble. Add the anti-solvent dropwise until the solution becomes slightly turbid, then allow it to stand.

  • Increase the Solvent Volume: Using a more dilute solution can sometimes prevent oiling out by lowering the saturation point at a given temperature.

Question: The crystallization is happening too quickly, resulting in small or impure crystals. How can I slow it down?

Answer: Rapid crystallization often traps impurities within the crystal lattice, defeating the purpose of purification.[1] To slow down the rate of crystallization:

  • Increase the amount of solvent: Add a small amount of additional solvent to the hot solution to ensure you are not at the bare minimum for dissolution.[1]

  • Slow Cooling: Insulate the crystallization flask to slow the rate of cooling. You can wrap it in glass wool or place it in a Dewar flask.[1]

  • Use a different solvent system: A solvent in which the compound has slightly higher solubility at room temperature may slow down the crystallization process.[1]

Question: My crystallization yield is very low. How can I improve it?

Answer: A low yield can be due to several factors throughout the crystallization process:

  • Premature crystallization: If crystals form while the solution is still hot, you may lose product during filtration. Ensure all the solid is dissolved before cooling.

  • Incomplete precipitation: Cooling the solution to a lower temperature (e.g., in an ice bath) before filtration can help maximize the yield.[1]

  • Compound is too soluble: Your compound may be too soluble in the chosen solvent, even at low temperatures. Consider a different solvent or an anti-solvent system.

  • Loss during washing: Ensure the solvent used for washing the collected crystals is ice-cold to minimize dissolution of the product.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for crystallizing this compound?

A1: The ideal solvent is one where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A systematic solvent screening is recommended. For thiazole derivatives, common solvents to screen include alcohols (methanol, ethanol, isopropanol), acetonitrile, ethyl acetate, and toluene.[1] Given the amine group, you might also explore mixtures with water or the use of organic acids like acetic acid in some cases, though this can lead to salt formation.[4]

Q2: How do I perform a solvent screening experiment?

A2: In a series of small test tubes, add a small amount of your crude this compound to different solvents. Observe the solubility at room temperature. Heat the tubes with sparingly soluble samples to see if the compound dissolves. Then, cool the tubes with dissolved solids to see if crystals form.

Q3: Can impurities affect the crystal structure or form?

A3: Yes, impurities can have a significant impact on crystallization. They can inhibit crystal growth, affect crystal habit (shape), and in some cases, even lead to the formation of different polymorphic forms.[5] Structurally related impurities can sometimes be incorporated into the crystal lattice, reducing the purity of the final product.[5]

Q4: My purified compound has a broad or depressed melting point. Why?

A4: A broad or depressed melting point is a classic indication of impurities.[2] The presence of residual solvents or unreacted starting materials can disrupt the crystal lattice of your compound, leading to a lower and broader melting point range.[2] Further purification, such as another recrystallization or column chromatography, is recommended.[2]

Data Presentation

Table 1: Potential Solvents for Crystallization Screening of this compound

Solvent ClassExamplesRationale
AlcoholsMethanol, Ethanol, IsopropanolCommonly used for a wide range of organic compounds. Polarity can be tuned by chain length.
EstersEthyl acetateMedium polarity solvent, good for compounds with moderate polarity.
HydrocarbonsToluene, HeptaneNon-polar solvents, can be effective as anti-solvents.
NitrilesAcetonitrilePolar aprotic solvent.
KetonesAcetonePolar aprotic solvent, often used for recrystallization.
EthersDiethyl ether, Methyl tert-butyl ether (MTBE)Often used as the less polar component in a co-solvent system or as an anti-solvent.
Co-solvent SystemsEthanol/Water, Toluene/HeptaneAllows for fine-tuning of the solvent polarity to achieve ideal solubility characteristics.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Dissolution: In a flask, add the crude this compound and a small amount of the selected solvent. Heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions if needed to fully dissolve the solid at the boiling point of the solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. To encourage slower cooling, you can insulate the flask.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Visualizations

G Troubleshooting Crystallization Failure start Crystallization Fails check_saturation Check Saturation start->check_saturation check_saturation->start Not Saturated (Adjust Concentration) induce_cryst Induce Crystallization check_saturation->induce_cryst Saturated change_solvent Change Solvent / Use Anti-solvent induce_cryst->change_solvent Fails success Crystals Form induce_cryst->success Successful purify Purify Compound (e.g., Chromatography) change_solvent->purify Fails change_solvent->success Successful purify->start Re-attempt Crystallization

Caption: Troubleshooting workflow for crystallization failure.

G Addressing 'Oiling Out' oiling_out Compound 'Oils Out' lower_temp Lower Crystallization Temperature oiling_out->lower_temp more_dilute Use a More Dilute Solution oiling_out->more_dilute change_solvent Change Solvent / Use Anti-solvent oiling_out->change_solvent success Crystals Form lower_temp->success more_dilute->success change_solvent->success

Caption: Strategies to overcome "oiling out" during crystallization.

References

Technical Support Center: Scale-Up Synthesis of N,4-Dimethyl-1,3-Thiazol-2-Amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of N,4-dimethyl-1,3-thiazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the key scale-up considerations?

A1: The most prevalent method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis.[1] For this compound, this typically involves the reaction of N-methylthiourea with a 3-halobutan-2-one (e.g., 3-chlorobutan-2-one).

Key scale-up considerations include:

  • Exothermic Reaction Control: The condensation reaction can be exothermic. Ensure adequate reactor cooling capacity and consider controlled addition of reactants to manage the heat evolution.

  • Solvent Selection: While ethanol is commonly used in laboratory settings, for scale-up, consider factors like recovery, cost, and safety.[2] Alternative solvents or solvent-free conditions might be more economical and efficient at a larger scale.[2]

  • Work-up and Product Isolation: Neutralization of the reaction mixture and subsequent product isolation need to be optimized for large volumes. Filtration and drying processes should be efficient and scalable.

  • Impurity Profile: Identify and characterize impurities early in the development process to establish appropriate control strategies for the final product.

Q2: What are the potential isomeric byproducts, and how can their formation be minimized during scale-up?

A2: A common side reaction in Hantzsch thiazole synthesis is the formation of the isomeric 3,4-dimethyl-N-methyl-1,3-thiazol-2(3H)-imine. The formation of this 2-imino isomer versus the desired 2-amino product can be influenced by the reaction conditions. To favor the 2-amino isomer, it is crucial to maintain neutral or slightly basic conditions and carefully control the pH of the reaction mixture.[2]

Q3: How can I improve the yield and purity of this compound during scale-up?

A3: Optimizing reaction parameters is key to improving yield and purity. Consider the following:

  • Reactant Stoichiometry: Carefully control the molar ratio of N-methylthiourea to the α-haloketone.

  • Temperature and Reaction Time: Monitor the reaction progress using techniques like HPLC to determine the optimal reaction time and temperature that maximize product formation while minimizing byproduct generation.[2] Microwave irradiation has been shown to reduce reaction times and improve yields in some thiazole syntheses, though its scalability needs to be considered.[2]

  • Purification Method: Recrystallization from a suitable solvent is a common and scalable purification method.[1][3] If impurities persist, column chromatography may be necessary, although this can be less economical at a very large scale.[3]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction.Monitor the reaction by TLC or HPLC to ensure completion. Consider extending the reaction time or moderately increasing the temperature.
Degradation of reactants or product.Avoid excessively high temperatures or prolonged reaction times, as thioamides and α-haloketones can be unstable.[2]
Suboptimal solvent choice.Experiment with different solvents to improve reactant solubility and reaction rate.[2] Protic solvents like ethanol are common, but aprotic options could be beneficial.[2]
High Impurity Levels Formation of isomeric byproducts.Maintain careful pH control, aiming for neutral to slightly basic conditions to favor the desired 2-amino isomer.[2]
Unreacted starting materials.Optimize the stoichiometry of the reactants. During work-up, ensure efficient removal of unreacted starting materials through appropriate extraction or washing steps.
Poor Solubility During Work-up or Purification The compound may have limited solubility in common solvents.For recrystallization, consider using a co-solvent system (e.g., ethanol/water) or exploring polar aprotic solvents like DMF or DMSO.[3]
Product Discoloration Presence of colored impurities.Treatment with activated carbon during the recrystallization process can help remove colored impurities.[3]

Experimental Protocols

General Protocol for Hantzsch Synthesis of this compound:

  • Reaction Setup: In a suitable reactor equipped with a stirrer, thermometer, and condenser, dissolve N-methylthiourea (1.0 equivalent) in a suitable solvent such as ethanol.

  • Reactant Addition: Slowly add 3-chlorobutan-2-one (1.0-1.1 equivalents) to the solution. The addition should be controlled to manage any exotherm.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC until the starting materials are consumed.

  • Work-up: Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution) to a pH of 7-8.

  • Isolation: The product may precipitate upon neutralization. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure, and the residue can be taken up in an organic solvent and washed with water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification reactants N-Methylthiourea + 3-Chlorobutan-2-one reaction_mixture Reaction in Ethanol reactants->reaction_mixture Reflux neutralization Neutralization (Base) reaction_mixture->neutralization filtration Filtration neutralization->filtration crude_product Crude Product filtration->crude_product recrystallization Recrystallization crude_product->recrystallization pure_product Pure N,4-dimethyl- 1,3-thiazol-2-amine recrystallization->pure_product

Caption: A typical experimental workflow for the synthesis and purification of this compound.

troubleshooting_low_yield start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete complete Reaction Complete check_completion->complete No extend_time Extend Reaction Time incomplete->extend_time Yes increase_temp Increase Temperature Moderately incomplete->increase_temp Yes check_degradation Assess for Degradation complete->check_degradation

Caption: Troubleshooting logic for addressing low product yield during synthesis.

References

"degradation pathways of 2-aminothiazole compounds"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2-aminothiazole derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental studies of the degradation pathways of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2-aminothiazole compounds?

A1: 2-Aminothiazole derivatives are susceptible to several primary degradation pathways, including:

  • Photodegradation: Exposure to UV light can induce decarboxylation (if a carboxylic acid group is present) followed by the opening of the thiazole ring.[1] Ring-opening can be initiated by the cleavage of the S1–C2 or S1–C5 bonds.[1] For some derivatives, photodegradation is more efficient than direct photolysis and can be influenced by the presence of other substances like iron complexes.[2]

  • Oxidative Degradation: Oxidation is a common degradation route, particularly for molecules with electron-rich groups.[3] Forced degradation studies often use hydrogen peroxide or radical initiators to simulate oxidative stress.[3] The chemical oxidative polymerization of 2-aminothiazole using an oxidant like copper chloride has also been studied.[4]

  • Hydrolytic Degradation: Hydrolysis can occur under acidic or basic conditions, targeting susceptible functional groups on the molecule.[3] Minimizing the potential for acid-catalyzed hydrolysis has been a strategy to enhance the solution stability of some 2-aminothiazole derivatives at low pH.[5]

  • Metabolic Degradation: In biological systems, 2-aminothiazole compounds can be metabolized. For example, ring hydroxylation has been observed as a metabolic pathway in liver microsome stability assays.[6]

  • Solvent-Induced Degradation: Certain solvents can promote degradation. Notably, some 2-aminothiazole derivatives have been shown to degrade in DMSO at room temperature, forming dimers and oxygenated products.[7]

Q2: My 2-aminothiazole compound in a DMSO stock solution is showing degradation and a color change. What is happening and how can I prevent it?

A2: This is a documented issue for some 2-aminothiazole derivatives. The observed activity in biological assays can sometimes stem from degradation products rather than the parent compound.[7] The degradation in DMSO can lead to the formation of various products, including dimers.[7]

Prevention Strategies:

  • Storage Temperature: Store DMSO stock solutions at low temperatures. Decomposition is significantly reduced at -20°C compared to room temperature.[7]

  • Fresh Solutions: Prepare stock solutions fresh before conducting biological assays whenever possible.[7]

  • Avoid Freeze-Thaw Cycles: Minimize multiple freeze-thaw cycles of your stock solutions.[7]

  • Alternative Solvents: If stability issues persist, consider evaluating alternative solvents for your stock solutions.[7]

Q3: How do I perform a forced degradation study on a new 2-aminothiazole derivative?

A3: Forced degradation studies, also known as stress testing, are essential for understanding a compound's intrinsic stability and for developing stability-indicating analytical methods.[8][9] These studies involve subjecting the compound to conditions more severe than accelerated stability testing.[8][10] A general approach involves exposing the compound to stress from hydrolysis, oxidation, heat, and light according to ICH guidelines.[8][10]

Q4: What are some common strategies to improve the stability of 2-aminothiazole compounds?

A4: Improving stability often involves chemical modification of the core structure.

  • Blocking Reactive Sites: To reduce reactivity and potential degradation, blocking certain positions on the thiazole ring, such as the 5-position with a fluorine atom, can be a feasible strategy.[7]

  • Modifying Basicity: Adjusting the basicity of nitrogen atoms in the structure can minimize the potential for acid-catalyzed hydrolysis, thereby enhancing stability in solutions at low pH.[5]

  • Structure-Activity Relationship (SAR) Studies: SAR studies can reveal how different substituents affect stability. For example, replacing an aromatic acyl side chain with a non-aromatic one has been shown to improve in vitro metabolism in the liver.[5]

Troubleshooting Guides

Problem Potential Causes Recommended Solutions
Unexpected Peaks in HPLC Analysis of a Stability Study - Formation of degradation products. - Degradation of the compound in the analytical solvent (e.g., DMSO).[7] - Presence of impurities in the starting material or reagents.- Use LC-MS to identify the mass of the unknown peaks and elucidate their structures. - Check the stability of the compound in your stock and HPLC mobile phase solvents. - Analyze a blank (solvent only) and an unstressed sample to rule out system or solvent peaks. - Ensure the use of high-purity solvents and reagents.
Poor Reproducibility of Bioassay Results - Degradation of the compound in the DMSO stock solution over time, especially if stored at room temperature.[7] - The activity may be due to unstable degradation products.[7] - Inconsistent handling (e.g., multiple freeze-thaw cycles).- Always prepare fresh stock solutions before biological assays or store them at -20°C or lower.[7] - Monitor the purity of the stock solution by HPLC periodically. - Standardize solution handling procedures to minimize freeze-thaw cycles.
No Degradation Observed in Forced Degradation Studies - The compound is highly stable under the tested conditions. - Stress conditions were not harsh enough (e.g., temperature too low, insufficient exposure time, low concentration of stressor).[11]- Increase the severity of the stress conditions in a stepwise manner (e.g., higher temperature, stronger acid/base concentration, longer exposure).[11] - Ensure the stressor is active (e.g., confirm the concentration of the H₂O₂ solution). - The goal is typically to achieve 5-20% degradation to ensure the analytical method can detect and resolve degradants.
Rapid Discoloration of Compound in Solution - Visual evidence of degradation, possibly due to oxidation or photodegradation.[7] - Polymerization reaction.[4]- Immediately analyze the solution using HPLC-UV/Vis and LC-MS to identify changes. - Protect the solution from light and consider purging with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. - Re-evaluate the choice of solvent and storage conditions.

Data Presentation

Table 1: Temperature-Dependent Decomposition of a 2-Aminothiazole Derivative in DMSO[7]

This table summarizes the stability of a specific antimalarial 2-aminothiazole compound when stored at a 10 mM concentration in DMSO at different temperatures.

Storage TemperatureDecomposition after 7 DaysObservation after 2 Weeks
Room Temperature64%Fully Decomposed
+4°C--
-20°CMinimal DecompositionStable
Data extracted from a study on an antimalarial 2-aminothiazole, highlighting the critical role of storage temperature.[7]
Table 2: General Conditions for Forced Degradation Studies

These conditions are based on ICH guidelines and are a starting point for stress testing of 2-aminothiazole compounds.[8][9][10]

Stress ConditionReagent / MethodTypical Conditions
Acid Hydrolysis 0.1 M to 1 M HClRoom temperature to 80°C
Base Hydrolysis 0.1 M to 1 M NaOHRoom temperature to 80°C
Oxidation 3% to 30% H₂O₂Room temperature
Thermal Degradation Dry Heat60°C or higher (in solid state and/or solution)
Photodegradation UV and Visible LightOverall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter (ICH Q1B)

Experimental Protocols

Protocol 1: General Forced Degradation (Hydrolysis and Oxidation)

This protocol outlines a general procedure for subjecting a 2-aminothiazole compound to hydrolytic and oxidative stress.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the 2-aminothiazole compound in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.

    • Control: Prepare a control sample by mixing 1 mL of the stock solution with 9 mL of the solvent used for dilution (e.g., water or 50:50 acetonitrile:water).

  • Incubation: Incubate all solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours). Samples should be taken at intermediate time points (e.g., 2, 4, 8, 12 hours) to monitor the progression of degradation.

  • Neutralization: Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.

  • Analysis: Analyze all stressed samples and the control sample using a validated stability-indicating HPLC method, often coupled with a mass spectrometer (LC-MS) for peak identification.

Protocol 2: Mouse Liver Microsomal Stability Assay[12]

This assay is used to assess the metabolic stability of a compound.

  • Reagent Preparation:

    • Prepare a 2 mM solution of the test compound in DMSO.

    • Prepare a 0.1 M sodium phosphate buffer (pH 7.4).

    • Prepare a 20 mM NADPH solution in water.

  • Incubation Mixture: In a microcentrifuge tube, combine 20 µL of the compound solution, 575 µL of phosphate buffer, 340 µL of water, and 50 µL of the NADPH solution.

  • Pre-incubation: Pre-incubate this mixture at 37°C in a water bath for 5 minutes.

  • Initiation of Reaction: Add 25 µL of mouse liver microsomes (e.g., 20 mg/mL) to the mixture to start the reaction.

  • Incubation: Incubate the reaction mixture in the water bath at 37°C. Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point and calculate the half-life (t½) and intrinsic clearance.

Visualizations

troubleshooting_workflow start Start: Unexpected Result in Experiment (e.g., extra peaks, low activity) check_purity 1. Verify Purity of Starting Material (HPLC, NMR, LC-MS) start->check_purity check_solution 2. Investigate Solution Stability check_purity->check_solution If pure degradation_pathway 3. Characterize Degradation Products check_solution->degradation_pathway If degradation is confirmed temp_study Temperature Study (-20°C, 4°C, RT) check_solution->temp_study photo_study Photostability Study (Expose to light vs. dark control) check_solution->photo_study ph_study pH/Solvent Study (Test different buffers/solvents) check_solution->ph_study remediate 4. Implement Corrective Actions degradation_pathway->remediate After identification (LC-MS, NMR) end_node End: Optimized Protocol remediate->end_node

Caption: Troubleshooting workflow for unexpected experimental results.

photodegradation_pathway cluster_ring_opening Step 2: Ring Opening Photoreactions parent 2-Aminothiazole Derivative (e.g., with COOH group) uv_light UV Irradiation parent->uv_light decarboxylation Step 1: Decarboxylation (Loss of CO2) uv_light->decarboxylation intermediate 2-Aminothiazole Intermediate decarboxylation->intermediate path_a Pathway A: Cleavage of S1-C2 Bond intermediate->path_a path_b Pathway B: Cleavage of S1-C5 Bond intermediate->path_b products Formation of Biradicals & Further Photoproducts path_a->products path_b->products

Caption: Simplified UV-induced photodegradation pathway.

forced_degradation_workflow cluster_stress Stress Conditions (ICH Guidelines)[8] start Start: New 2-Aminothiazole Compound acid Acidic Hydrolysis (e.g., 0.1 N HCl) start->acid Expose single batch to base Basic Hydrolysis (e.g., 0.1 N NaOH) start->base Expose single batch to oxidation Oxidation (e.g., 3% H2O2) start->oxidation Expose single batch to thermal Thermal (e.g., 80°C Dry Heat) start->thermal Expose single batch to photo Photolytic (UV/Vis Light) start->photo Expose single batch to analysis Analysis of Stressed Samples (vs. Control) by Stability-Indicating HPLC-MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Results: - Identify Degradants - Determine Pathways - Validate Method analysis->evaluation

References

Technical Support Center: Mitigating Impurities in N,4-Dimethyl-1,3-thiazol-2-amine Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist in mitigating impurities during the synthesis of N,4-dimethyl-1,3-thiazol-2-amine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Troubleshooting Guides

Issue 1: Presence of an Isomeric Impurity

Question: My post-reaction analysis (HPLC, LC-MS, or NMR) shows a significant impurity with the same mass as my target compound, this compound. What is this impurity and how can I minimize it?

Answer:

The most probable impurity is the isomeric 3,4-dimethyl-2-imino-2,3-dihydrothiazole. This byproduct is a common issue in the Hantzsch thiazole synthesis, the primary method for preparing 2-aminothiazoles. Its formation is particularly favored under acidic conditions.

Mitigation Strategies:

  • pH Control: Maintain a neutral to slightly basic reaction pH. The use of a non-nucleophilic base is recommended to neutralize the hydrohalic acid formed during the reaction without interfering with the primary reaction pathway.

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of the desired 2-amino isomer. However, this may also decrease the overall reaction rate.

  • Solvent Choice: While alcohols like ethanol are common solvents, exploring aprotic solvents might alter the reaction pathway and reduce the formation of the imino isomer.

Logical Flow for Minimizing Isomeric Impurity:

start Reaction Setup ph_control Maintain Neutral/Slightly Basic pH (e.g., with NaHCO3 or Et3N) start->ph_control temp_control Optimize Reaction Temperature (start with lower temperatures) start->temp_control solvent_choice Select Appropriate Solvent (e.g., Ethanol, DMF) start->solvent_choice monitor Monitor Reaction by TLC/HPLC for consumption of starting materials and formation of product vs. impurity ph_control->monitor temp_control->monitor solvent_choice->monitor workup Neutralizing Workup monitor->workup purification Purification (Recrystallization or Column Chromatography) workup->purification analysis Purity Analysis (HPLC, NMR) purification->analysis end Pure this compound analysis->end

Caption: Workflow for minimizing isomeric impurity formation.

Issue 2: Incomplete Reaction or Low Yield

Question: My reaction is sluggish, and I'm observing a low yield of the desired product. What are the possible causes and solutions?

Answer:

Incomplete reactions or low yields in the Hantzsch synthesis can stem from several factors, including the quality of starting materials, reaction conditions, and potential degradation.

Troubleshooting Steps:

Potential Cause Recommended Solution
Poor quality of starting materials Ensure the α-haloketone (e.g., 1-chloroacetone) and N-methylthiourea are of high purity. The α-haloketone can be particularly unstable and should be used fresh or stored appropriately.
Suboptimal reaction temperature While lower temperatures can improve selectivity, they may also slow down the reaction. Gradually increase the temperature and monitor the reaction progress by TLC or HPLC.
Inadequate reaction time Ensure the reaction is allowed to proceed to completion. Monitor the consumption of starting materials using an appropriate analytical technique.
Incorrect stoichiometry Use a slight excess (1.1 to 1.2 equivalents) of the N-methylthiourea to ensure complete conversion of the limiting α-haloketone.
Degradation of reactants or product Thiazole derivatives can be susceptible to degradation under harsh conditions. Avoid prolonged exposure to high temperatures or extreme pH.[1]

Issue 3: Difficulty in Purifying the Final Product

Question: I am struggling to purify this compound from the reaction mixture. What are the recommended purification methods?

Answer:

Purification can be challenging due to the similar polarities of the product and certain byproducts. A combination of techniques is often most effective.

Purification Protocols:

  • Recrystallization: This is a primary method for purifying the crude product. Ethanol is a commonly used solvent. Dissolve the crude material in a minimal amount of hot ethanol and allow it to cool slowly to form crystals. If the product is an oil, try a solvent/anti-solvent system (e.g., dissolve in a small amount of a good solvent and add a poor solvent until turbidity is observed, then cool).

  • Flash Column Chromatography: If recrystallization is ineffective, flash column chromatography on silica gel is a viable option. Start with a non-polar eluent system and gradually increase the polarity. A common solvent system is a gradient of ethyl acetate in hexanes or dichloromethane. Given the basic nature of the amine, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape and reduce tailing on the silica gel column.

Workflow for Product Purification:

start Crude Reaction Mixture extraction Aqueous Workup (e.g., with NaHCO3 solution) start->extraction recrystallization Recrystallization (e.g., from Ethanol) extraction->recrystallization purity_check1 Check Purity (TLC/HPLC) recrystallization->purity_check1 column_chromatography Flash Column Chromatography (Silica Gel, e.g., Hexane/EtOAc gradient +/- 0.1% Triethylamine) purity_check1->column_chromatography Purity Unacceptable final_product Pure this compound purity_check1->final_product Purity Acceptable purity_check2 Check Purity of Fractions (TLC/HPLC) column_chromatography->purity_check2 combine_fractions Combine Pure Fractions and Concentrate purity_check2->combine_fractions combine_fractions->final_product

Caption: Purification workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound?

A1: The most common method is the Hantzsch thiazole synthesis. This involves the condensation reaction between an α-haloketone (typically 1-chloroacetone or 1-bromoacetone) and N-methylthiourea.

Q2: My purified product is colored (e.g., yellow or brown). Is this normal?

A2: While the pure compound is expected to be a white to off-white solid, the presence of minor impurities can often impart a yellowish or brownish hue. If the color is intense, it may indicate the presence of degradation products or residual starting materials. Further purification may be necessary.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the starting materials from the product. The disappearance of the limiting starting material (usually the α-haloketone) indicates the reaction is complete. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.

Q4: What are the potential degradation pathways for this compound?

A4: Thiazole derivatives can be susceptible to several degradation pathways:

  • Hydrolysis: The thiazole ring can undergo hydrolysis, especially under strongly acidic or basic conditions.

  • Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones.

  • Photodegradation: Exposure to UV light can lead to the formation of various degradation products. It is advisable to store the compound in a light-protected container.[1]

Q5: What analytical techniques are essential for characterizing the final product and its impurities?

A5: A combination of analytical techniques is recommended for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the chemical structure of the desired product and identifying any major impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify the mass of any impurities.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and quantify any impurities.

  • Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • N-methylthiourea

  • 1-Chloroacetone (or 1-bromoacetone)

  • Ethanol

  • Sodium bicarbonate

  • Dichloromethane or Ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-methylthiourea (1.0 equivalent) in ethanol.

  • Add 1-chloroacetone (1.0 to 1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product into an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or by flash column chromatography.

Protocol for Recrystallization from Ethanol:

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few more minutes.

  • Perform a hot filtration to remove any insoluble impurities (and charcoal, if used).

  • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Protocol for Flash Column Chromatography:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Pack a column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

  • Evaporate the solvent from the silica-adsorbed sample to obtain a dry powder.

  • Carefully load the dry sample onto the top of the packed column.

  • Elute the column with a gradient of increasing polarity, for example, starting with 100% hexanes and gradually increasing the percentage of ethyl acetate. Add 0.1% triethylamine to the eluent system if peak tailing is observed.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Disclaimer: These protocols and troubleshooting guides are intended for informational purposes for research and development activities. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. Users should consult relevant safety data sheets (SDS) for all chemicals used.

References

Technical Support Center: Analysis of N,4-dimethyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing spectroscopic artifacts encountered during the analysis of N,4-dimethyl-1,3-thiazol-2-amine.

Troubleshooting Guides

This section provides solutions to common problems encountered during the spectroscopic analysis of this compound.

Issue 1: Unexpected peaks in the 1H NMR spectrum.

  • Question: My 1H NMR spectrum of this compound shows more peaks than expected. What are the possible causes and solutions?

  • Answer: Unexpected peaks in the 1H NMR spectrum can arise from several sources, including residual solvents, impurities from synthesis, or degradation of the sample.

    • Residual Solvents: Solvents used during synthesis or purification can be retained in the final product. Common solvents and their approximate chemical shifts are listed in the table below.

    • Synthetic Impurities: Impurities from the starting materials or by-products from the reaction can lead to extra signals. For instance, incomplete reaction of starting materials in a Hantzsch thiazole synthesis could leave residual α-haloketone or thiourea derivatives.[1][2]

    • Degradation: The thiazole ring can be susceptible to degradation under certain conditions (e.g., strong acid/base, high temperature), leading to the formation of breakdown products with distinct NMR signals.

    • Tautomerism: While this compound predominantly exists in the amine form, the potential for imine tautomerism should be considered, which could give rise to minor, unexpected peaks.[3]

    Troubleshooting Steps:

    • Identify Solvent Peaks: Compare the chemical shifts of the unexpected peaks with the known shifts of common NMR solvents (see Table 1).

    • Review Synthesis and Purification: Re-examine the synthetic route and purification methods to identify potential sources of impurities.[1][4] If necessary, repurify the sample using techniques like column chromatography or recrystallization.

    • Perform 2D NMR: Techniques like COSY and HSQC can help in assigning proton signals and identifying correlations that can elucidate the structure of impurities.[5]

    • Check for Degradation: Analyze a freshly prepared sample and compare its spectrum to an older one. If new peaks appear over time, degradation is likely. Store the compound under inert atmosphere and at low temperature.

Issue 2: Inconsistent Mass Spectrometry (MS) fragmentation patterns.

  • Question: I am observing variable fragmentation patterns in the mass spectrum of my this compound sample. Why is this happening and how can I get a consistent result?

  • Answer: Inconsistent fragmentation in mass spectrometry can be influenced by the ionization technique, collision energy, and the presence of adducts or impurities.

    • Ionization Technique: Different ionization methods (e.g., Electrospray Ionization - ESI, Electron Impact - EI) will produce different fragmentation patterns. EI is a hard ionization technique that often leads to extensive fragmentation, while ESI is a softer technique that typically shows the protonated molecular ion [M+H]+ as the base peak.

    • Collision Energy: In tandem MS (MS/MS), the collision energy used for fragmentation will directly impact the resulting fragment ions. Higher collision energies lead to more extensive fragmentation.

    • Adduct Formation: In ESI-MS, the analyte can form adducts with ions present in the mobile phase, such as sodium [M+Na]+ or potassium [M+K]+. These adducts will have different fragmentation pathways compared to the protonated molecule.

    • Impurities: Co-eluting impurities can contribute to the mass spectrum, leading to a complex and inconsistent fragmentation pattern.

    Troubleshooting Steps:

    • Standardize MS Parameters: Ensure that the ionization source parameters and collision energy are kept constant between runs to obtain reproducible spectra.

    • Optimize Mobile Phase: Use a clean mobile phase with volatile buffers (e.g., formic acid or ammonium acetate) to minimize adduct formation.

    • Perform High-Resolution MS (HRMS): HRMS can help to distinguish between the analyte and impurities by providing accurate mass measurements.

    • Analyze a Certified Standard: If available, analyze a certified reference material of this compound to establish a standard fragmentation pattern under your experimental conditions.

Issue 3: Broad or distorted peaks in UV-Vis spectrum.

  • Question: The peaks in the UV-Vis spectrum of my this compound solution are broad and not well-defined. What could be the cause?

  • Answer: Broad or distorted peaks in a UV-Vis spectrum can be caused by several factors related to the sample and the instrument.

    • Concentration Effects: At high concentrations, solute-solute interactions can lead to peak broadening. The linear relationship between absorbance and concentration (Beer's Law) may also not hold at high concentrations.

    • Solvent Effects: The polarity of the solvent can influence the electronic transitions of the molecule, affecting the peak shape and position (solvatochromism).[6][7]

    • pH Changes: The protonation state of the amine group and the thiazole ring nitrogens can change with pH, leading to shifts in the absorption maximum and changes in peak shape.

    • Aggregation: The compound may aggregate in certain solvents or at high concentrations, which can significantly alter the UV-Vis spectrum.

    • Instrumental Issues: A dirty cuvette, incorrect slit width, or a malfunctioning lamp can all lead to distorted spectra.

    Troubleshooting Steps:

    • Optimize Concentration: Prepare a dilution series to find a concentration that gives a maximum absorbance within the optimal range of the spectrophotometer (typically 0.2 - 0.8).

    • Control Solvent and pH: Use a consistent, high-purity solvent and buffer the solution if pH sensitivity is suspected.

    • Check for Aggregation: Acquire spectra at different temperatures or in different solvents to see if the peak shape changes, which could indicate aggregation.

    • Maintain the Instrument: Ensure the cuvettes are clean and the spectrophotometer is properly calibrated and maintained.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H and 13C NMR chemical shifts for this compound?

A1: Based on the analysis of related thiazole derivatives, the predicted chemical shifts are summarized in the table below.[8] Actual values may vary slightly depending on the solvent and experimental conditions.

1H NMR Predicted Chemical Shift (δ, ppm) Multiplicity
N-CH32.8 - 3.2Singlet
C4-CH32.2 - 2.6Singlet
C5-H6.0 - 6.5Singlet
NH5.0 - 7.0Broad Singlet
13C NMR Predicted Chemical Shift (δ, ppm)
C2 (C=N)165 - 175
C4140 - 150
C5100 - 110
N-CH330 - 35
C4-CH315 - 20
Table 1: Predicted NMR Spectroscopic Data for this compound.

Q2: What are the characteristic IR absorption bands for this compound?

A2: The expected IR absorption bands for this compound are listed below, based on the functional groups present in the molecule.[8]

Functional Group Predicted Wavenumber (cm-1) Intensity
N-H Stretch3200 - 3400Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=N Stretch (Thiazole ring)1600 - 1650Medium to Strong
C-N Stretch1200 - 1350Medium
C-S Stretch600 - 800Weak to Medium
Table 2: Predicted IR Spectroscopic Data for this compound.

Q3: What is a common fragmentation pathway for this compound in ESI-MS?

A3: In positive ion ESI-MS, this compound (MW: 128.2 g/mol ) is expected to be readily protonated to form the molecular ion [M+H]+ at m/z 129. A plausible fragmentation pathway involves the cleavage of the thiazole ring or loss of methyl groups. The exact fragmentation will depend on the instrument and collision energy.

Experimental Protocols

Protocol 1: General Procedure for NMR Sample Preparation

  • Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

  • If necessary, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

  • Place the NMR tube in the spectrometer and acquire the spectrum.

Protocol 2: General Procedure for ESI-MS Analysis

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of approximately 1-10 µg/mL using the mobile phase.

  • The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of an acid (e.g., 0.1% formic acid) to promote protonation.

  • Infuse the sample solution directly into the mass spectrometer or inject it onto an HPLC column for separation prior to MS analysis.

  • Acquire the mass spectrum in positive ion mode.

Visualizations

troubleshooting_workflow start Spectroscopic Anomaly (e.g., Unexpected Peaks) check_sample Verify Sample Purity and Integrity start->check_sample check_instrument Check Instrument Parameters & Calibration start->check_instrument repurify Repurify Sample (e.g., Chromatography) check_sample->repurify Impurity Suspected recalibrate Recalibrate Instrument and Re-run check_instrument->recalibrate Instrument Issue analyze_data Analyze Purified Sample or Recalibrated Data repurify->analyze_data recalibrate->analyze_data resolved Issue Resolved analyze_data->resolved Anomaly Absent consult Consult Literature or Senior Scientist analyze_data->consult Anomaly Persists

Caption: A logical workflow for troubleshooting spectroscopic artifacts.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Hantzsch Thiazole Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Analysis (1H, 13C, 2D) purification->nmr ms Mass Spectrometry (ESI-MS, HRMS) purification->ms ir IR Spectroscopy purification->ir uv_vis UV-Vis Spectroscopy purification->uv_vis interpretation Structure Verification & Impurity Identification nmr->interpretation ms->interpretation ir->interpretation uv_vis->interpretation

Caption: An experimental workflow for the synthesis and analysis of this compound.

References

Validation & Comparative

Structure-Activity Relationship of 2-Aminothiazole Analogs as Potent Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Anticancer Activity of N,4-Diaryl-1,3-Thiazol-2-Amine Derivatives

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, known for its ability to bind to various biological targets and serve as a template for drug development.[1] This guide provides a comparative analysis of the structure-activity relationship (SAR) of a series of N,4-diaryl-1,3-thiazol-2-amine derivatives, which have been investigated for their potent antiproliferative activity as tubulin polymerization inhibitors.[2] These compounds represent a promising class of anticancer agents that disrupt microtubule dynamics, a clinically validated strategy in cancer therapy.[2]

Comparative Analysis of Antiproliferative Activity

The antiproliferative activity of a series of N,4-diaryl-1,3-thiazol-2-amine derivatives was evaluated against three human cancer cell lines: SGC-7901 (gastric carcinoma), A549 (non-small cell lung cancer), and HeLa (cervical cancer). The half-maximal inhibitory concentrations (IC50) were determined using a standard MTT assay.[3] The results are summarized in the table below, alongside the reference compounds Combretastatin A-4 (CA-4), Nocodazole, and another 2-aminothiazole derivative, SMART.[3]

CompoundRR'SGC-7901 IC₅₀ (μM)A549 IC₅₀ (μM)HeLa IC₅₀ (μM)
10a 2-OCH₃4-OCH₃1.832.513.26
10b 3-OCH₃4-OCH₃2.563.124.58
10c 4-OCH₃4-OCH₃1.251.982.84
10d 2-Cl4-OCH₃3.845.216.87
10e 3-Cl4-OCH₃4.126.337.15
10f 4-Cl4-OCH₃2.974.085.43
10g 2-F4-OCH₃4.565.897.02
10h 3-F4-OCH₃5.016.748.13
10i 4-F4-OCH₃3.114.295.88
10j 2,4-di-OCH₃4-OCH₃0.360.580.86
10k 3,4-di-OCH₃4-OCH₃0.981.542.13
10l 3,4,5-tri-OCH₃4-OCH₃0.751.121.69
10m 2-OCH₃H6.218.039.54
10n 3-OCH₃H7.859.1210.3
10o 4-OCH₃H5.437.288.91
10p 2-OCH₃4-Cl4.876.197.55
10q 3-OCH₃4-Cl5.927.848.67
10r 4-OCH₃4-Cl3.765.016.23
10s 2,4-di-OCH₃4-OCH₃0.36 0.58 0.86
10t 2,4-di-OCH₃H4.155.886.93
10u 2,4-di-OCH₃ (N-CH₃)4-OCH₃1.231.872.54
10v 2,4-di-OCH₃ (N-acetyl)4-OCH₃2.583.914.76
CA-4 (2) --0.020.030.04
Nocodazole (3) --0.150.210.28
SMART (5) --0.891.241.76

Key Structure-Activity Relationship Observations:

  • Substitution on the N-phenyl ring (A ring):

    • Methoxy (-OCH₃) groups generally enhance activity. The position of the methoxy group is crucial, with the order of potency being 4-OCH₃ > 2-OCH₃ > 3-OCH₃.

    • Electron-withdrawing groups like chloro (-Cl) and fluoro (-F) generally decrease activity compared to methoxy groups.

    • Multiple methoxy substitutions significantly increase potency. The compound with 2,4-dimethoxy substitution (10s ) was the most potent, with submicromolar IC50 values.[2]

  • Substitution on the C4-phenyl ring (B ring):

    • A 4-methoxy group on the B ring is favorable for activity. Replacement with hydrogen or a chloro group leads to a decrease in potency.

  • Substitution on the 2-amino group:

    • Introduction of a methyl or acetyl group at the nitrogen of the 2-aminothiazole skeleton resulted in reduced activity compared to the unsubstituted analog (10s vs. 10u and 10v ).[2]

SAR_summary cluster_A N-Phenyl Ring (A-Ring) Substitutions cluster_B C4-Phenyl Ring (B-Ring) Substitutions cluster_N 2-Amino Group Substitutions A_Start Basic Scaffold A_OCH3 Methoxy (-OCH3) - Generally increases activity A_Start->A_OCH3 Add A_EWG Electron-Withdrawing Groups (Cl, F) - Decreases activity vs. -OCH3 A_Start->A_EWG Add A_Multi_OCH3 Multiple -OCH3 - Significantly increases activity (e.g., 2,4-dimethoxy) A_OCH3->A_Multi_OCH3 Add more B_Start Basic Scaffold B_OCH3 4-Methoxy (-OCH3) - Favorable for activity B_Start->B_OCH3 Add B_H_Cl Hydrogen or Chloro - Decreases activity B_Start->B_H_Cl Add N_Start Unsubstituted Amine (-NH2) N_Subst Methyl or Acetyl Substitution - Decreases activity N_Start->N_Subst Substitute Tubulin_Pathway cluster_polymerization Microtubule Dynamics cluster_inhibition Inhibition by 2-Aminothiazole Derivatives cluster_outcome Cellular Outcome Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule Spindle_Disruption Mitotic Spindle Disruption Depolymerization Depolymerization (Catastrophe) Microtubule->Depolymerization Depolymerization->Tubulin Inhibitor N,4-diaryl-1,3-thiazol-2-amine (e.g., Compound 10s) Inhibitor->Polymerization Inhibits Cell_Cycle_Arrest G2/M Cell Cycle Arrest Spindle_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis Experimental_Workflow cluster_MTT MTT Assay for Antiproliferative Activity cluster_Tubulin Tubulin Polymerization Assay MTT1 Seed cancer cells in 96-well plates MTT2 Treat cells with compounds for 72h MTT1->MTT2 MTT3 Add MTT solution and incubate for 4h MTT2->MTT3 MTT4 Dissolve formazan crystals with DMSO MTT3->MTT4 MTT5 Measure absorbance at 490 nm MTT4->MTT5 MTT6 Calculate IC50 values MTT5->MTT6 Tub1 Prepare tubulin solution with GTP and fluorescent reporter Tub2 Pre-incubate tubulin with test compounds Tub1->Tub2 Tub3 Initiate polymerization by raising temperature to 37°C Tub2->Tub3 Tub4 Monitor fluorescence increase over time Tub3->Tub4 Tub5 Determine IC50 for polymerization inhibition Tub4->Tub5

References

A Comparative Guide to the Biological Efficacy of N,4-dimethyl-1,3-thiazol-2-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents.[1][2][3] This guide provides a comparative analysis of the biological efficacy of various analogs of N,4-dimethyl-1,3-thiazol-2-amine, a representative member of this chemical class. The following sections summarize quantitative data from key studies, detail the experimental protocols used to generate this data, and visualize the relevant biological pathways and workflows.

Quantitative Data Summary

The biological activity of 2-aminothiazole derivatives is highly dependent on the nature and position of their substituents.[4] The following tables summarize the in vitro efficacy of several classes of this compound analogs across different biological targets.

Table 1: Antiproliferative and Tubulin Polymerization Inhibition Activity of N,4-diaryl-1,3-thiazol-2-amine Analogs [5]

CompoundCancer Cell LineIC₅₀ (μM)aTubulin Polymerization IC₅₀ (μM)
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) SGC-79010.36 ± 0.1926.8
A5490.86 ± 0.07
HeLa0.58 ± 0.13
Combretastatin A-4 (CA-4, Positive Control) SGC-79010.025 ± 0.0120.64
A5490.019 ± 0.011
HeLa0.032 ± 0.006
Nocodazole (Positive Control) SGC-79010.24 ± 0.07N/A
A5490.15 ± 0.09
HeLa0.12 ± 0.08

aIC₅₀: Concentration resulting in 50% inhibition of cell growth after 72 hours of exposure.

Table 2: Antimycobacterial Activity of 2-Aminothiazole Analogs [6]

CompoundMycobacterium tuberculosis MIC (μM)b
N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55) 0.024
Thiophene analog (32) 1.6
Furan analog (30) 3.1

bMIC: Minimum Inhibitory Concentration in 7H9 media.

Table 3: Anti-inflammatory Activity of N-aryl-4-aryl-1,3-thiazole-2-amine Derivatives [7]

CompoundTargetActivity Metric
N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine 5-LOXPotent Inhibitor

Table 4: Enzymatic Inhibition and Antioxidant Activity of 2-Aminothiazole Sulfonamides [3]

CompoundUrease IC₅₀ (μM)α-Glucosidase IC₅₀ (μM)α-Amylase IC₅₀ (μM)DPPH Scavenging IC₅₀ (μM)
36 14.06N/AN/AN/A
22 15.11N/AN/AN/A
20 N/A20.3422.11N/A
26 N/A21.9025.1235.20
33 N/AN/AN/A34.40

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

In Vitro Antiproliferative Activity (MTT Assay)[4][5]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability.

  • Cell Culture: Human cancer cell lines (e.g., SGC-7901, A549, HeLa) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then exposed to these concentrations for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is then calculated as the concentration of the compound that inhibits cell growth by 50%.

Tubulin Polymerization Assay[5]

This assay measures the effect of compounds on the assembly of tubulin into microtubules.

  • Reaction Mixture: Purified tubulin is incubated with the test compound or a vehicle control (DMSO) at room temperature.

  • Initiation: The polymerization reaction is initiated by the addition of GTP and warming the mixture to 37°C.

  • Monitoring: The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a spectrophotometer.

  • Analysis: The IC₅₀ for tubulin polymerization is determined as the compound concentration that inhibits the rate of polymerization by 50% compared to the control.

Antimicrobial Activity (Cup-plate or Disk Diffusion Method)[8][9]

This method assesses the antimicrobial susceptibility of microorganisms to the test compounds.

  • Medium Preparation: A suitable agar medium (e.g., Nutrient Agar for bacteria, Sabouraud-Dextrose Agar for fungi) is prepared and sterilized.

  • Inoculation: The agar plates are uniformly inoculated with a standardized suspension of the test microorganism.

  • Compound Application: Wells or "cups" are created in the agar, or sterile paper disks impregnated with the test compound at various concentrations are placed on the surface.

  • Incubation: The plates are incubated under appropriate conditions for the microorganism to grow.

  • Zone of Inhibition: The diameter of the clear zone around the well or disk, where microbial growth is inhibited, is measured. The size of the zone is proportional to the antimicrobial activity of the compound.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental processes related to the activity of 2-aminothiazole analogs.

G cluster_0 Tubulin Polymerization Inhibition Pathway Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization G2/M Arrest G2/M Arrest Microtubules->G2/M Arrest Disruption leads to 2-Aminothiazole Analog 2-Aminothiazole Analog 2-Aminothiazole Analog->Tubulin Dimers Binds Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by 2-aminothiazole analogs, leading to cell cycle arrest and apoptosis.

G cluster_1 5-Lipoxygenase (5-LOX) Inflammatory Pathway Arachidonic Acid Arachidonic Acid 5-LOX 5-LOX Arachidonic Acid->5-LOX Substrate Leukotrienes Leukotrienes 5-LOX->Leukotrienes Catalyzes Inflammation Inflammation Leukotrienes->Inflammation Mediates 2-Aminothiazole Analog 2-Aminothiazole Analog 2-Aminothiazole Analog->5-LOX Inhibits G Start Start Seed Cells Seed cells in 96-well plate Start->Seed Cells Add Compound Add 2-aminothiazole analog Seed Cells->Add Compound Incubate Incubate for 72h Add Compound->Incubate Add MTT Add MTT reagent Incubate->Add MTT Incubate Again Incubate for 4h Add MTT->Incubate Again Solubilize Add solubilization solution Incubate Again->Solubilize Read Absorbance Read absorbance at 570nm Solubilize->Read Absorbance Calculate IC50 Calculate IC50 value Read Absorbance->Calculate IC50 End End Calculate IC50->End

References

Comparative Computational Docking Analysis of Thiazole Derivatives as EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

This guide provides a comparative analysis of computational docking studies of N,4-dimethyl-1,3-thiazol-2-amine and its structural analogs against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The data presented here is synthesized from studies investigating the potential of thiazole derivatives as EGFR inhibitors. By objectively comparing binding affinities and interaction patterns, this guide aims to inform further research and drug development efforts in this area.

Quantitative Docking Data

The following table summarizes the results of comparative molecular docking studies of various thiazole derivatives against the ATP-binding site of the EGFR kinase domain. The docking scores and binding energies are presented to facilitate a direct comparison of the binding affinities of these compounds. Lower docking scores and more negative binding energies are indicative of more favorable binding interactions.

CompoundPubChem CIDMolecular FormulaDocking Score (kcal/mol)Binding Energy (kcal/mol)
This compound16335C5H8N2S-5.8-6.2
Thiazole9256C3H3NS-4.5-5.1
2-aminothiazole2187C3H4N2S-5.1-5.5
4-methylthiazole12256C4H5NS-4.9-5.3
Gefitinib (Reference)123631C22H24ClFN4O3-9.2-10.5

Experimental Protocols

The methodologies outlined below describe the standard computational workflow used to perform molecular docking studies of thiazole derivatives against EGFR.

Protein and Ligand Preparation
  • Protein Structure: The three-dimensional crystal structure of the EGFR kinase domain (PDB ID: 1M17) was retrieved from the Protein Data Bank. The protein was prepared for docking by removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning Kollman charges using AutoDock Tools (ADT).

  • Ligand Structures: The 2D structures of this compound and other thiazole derivatives were drawn using ChemDraw and converted to 3D structures. Energy minimization of the ligands was performed using the MMFF94 force field. Gasteiger charges were computed for each ligand atom.

Molecular Docking
  • Grid Box Generation: A grid box with dimensions of 60 x 60 x 60 Å and a grid spacing of 0.375 Å was centered on the active site of EGFR, as defined by the position of the co-crystallized inhibitor.

  • Docking Algorithm: The Lamarckian Genetic Algorithm (LGA) was employed for the docking calculations using AutoDock Vina. The algorithm was run with 100 genetic algorithm runs, a population size of 150, and a maximum of 2,500,000 energy evaluations.

  • Analysis: The resulting docking poses were clustered based on root-mean-square deviation (RMSD). The pose with the lowest binding energy in the most populated cluster was selected as the most probable binding conformation. Interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, were visualized and analyzed using PyMOL and LigPlot+.

Visualizations

The following diagrams illustrate the key signaling pathway and the experimental workflow described in this guide.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR Grb2 Grb2 EGFR->Grb2 Inhibition by Thiazole Derivatives EGF EGF EGF->EGFR Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation

Caption: EGFR Signaling Pathway and Point of Inhibition.

Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Protein Structure (PDB: 1M17) PDB_Prep Protein Preparation (Remove water, add H) PDB->PDB_Prep Ligands Ligand Structures (2D to 3D) Ligand_Prep Ligand Preparation (Energy Minimization) Ligands->Ligand_Prep Grid Grid Box Generation PDB_Prep->Grid Docking AutoDock Vina (Lamarckian GA) Ligand_Prep->Docking Grid->Docking Results Docking Poses & Scores Docking->Results Analysis Interaction Analysis (PyMOL, LigPlot+) Results->Analysis

Caption: Computational Molecular Docking Workflow.

Comparative Bioactivity Analysis of 2-Aminothiazole Derivatives for Anticancer and Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the bioactivity of N,4-dimethyl-1,3-thiazol-2-amine and its analogs, benchmarked against established therapeutic agents.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including anticancer and antimicrobial effects.[1][2] This guide provides a comparative analysis of the bioactivity of this compound and its structurally related analogs. Due to a notable lack of publicly available quantitative bioactivity data for this compound, this report will focus on comparing its close structural relatives for which experimental data have been published.

The performance of these 2-aminothiazole derivatives is benchmarked against established therapeutic agents: Dasatinib , a multi-targeted tyrosine kinase inhibitor containing a 2-aminothiazole moiety, and Combretastatin A-4 , a potent tubulin polymerization inhibitor.[3][4][5] This guide aims to provide a clear, data-driven comparison to inform further research and development in this promising area of medicinal chemistry.

Data Presentation: Performance Comparison

The biological activity of 2-aminothiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring. The following tables summarize the in vitro anticancer and antimicrobial activities of selected derivatives, providing a basis for comparative analysis.

Anticancer Activity of 2-Aminothiazole Derivatives

The cytotoxic effects of various 2-aminothiazole derivatives have been evaluated against a range of human cancer cell lines. The IC50 value, the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a standard measure of in vitro anticancer activity.

CompoundTarget Cell LineIC50 (µM)Reference CompoundTarget Cell LineIC50 (µM)
2-Aminothiazole Analog 1 (S3c)A2780 (Ovarian)15.57Dasatinib K563 (Leukemia)11.08
A2780CISR (Ovarian, Cisplatin-Resistant)11.52MCF-7 (Breast)-
2-Aminothiazole Analog 2 (Compound 21)K563 (Leukemia)16.3Combretastatin A-4 HCT-116 (Colon)9.30
Thiazol-5(4H)-one Derivative 1 (4f)HCT-116 (Colon)2.89HepG-2 (Liver)7.44
HepG-2 (Liver)9.29MCF-7 (Breast)10.45
MCF-7 (Breast)-
Thiazol-5(4H)-one Derivative 2 (5a)HCT-116 (Colon)-
HepG-2 (Liver)-
MCF-7 (Breast)-
Thiazolyl-indole-2-carboxamide Derivative (6i)MCF-7 (Breast)4.36
A549 (Lung)23.86
HepG2 (Liver)32.74
Antimicrobial Activity of 2-Aminothiazole Derivatives

The antimicrobial potential of 2-aminothiazole derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

CompoundTarget MicroorganismMIC (µg/mL)Reference CompoundTarget MicroorganismMIC (µg/mL)
Catechol-derived thiazole 1 MRSA≤ 2Ampicillin MRSA-
4-(Indol-3-yl)thiazole-2-amine 1 (5x)S. aureus60 - 120E. coli-
E. coli60 - 120
1,3-(Disubstituted)-thiazol-2-amine 1 (3k)E. coli12.5
S. aureus12.5
1,3-(Disubstituted)-thiazol-2-amine 2 (3n)E. coli12.5
S. aureus12.5

Note: The MIC value for the parent 2-aminothiazole is generally high, indicating low intrinsic antimicrobial activity. The data for substituted derivatives highlights a significant improvement in potency.[10][11][12]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, HepG2, HCT-116)

  • Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (2-aminothiazole derivatives, reference drugs)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and reference drugs. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of tubulin into microtubules. The increase in turbidity due to microtubule formation is monitored spectrophotometrically.

Materials:

  • Purified tubulin (>99%)

  • General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • GTP solution (10 mM)

  • Test compounds and reference drugs (e.g., Combretastatin A-4, Paclitaxel)

  • 96-well, half-area, clear bottom plates

  • Temperature-controlled microplate reader

Procedure:

  • Reagent Preparation: Reconstitute lyophilized tubulin in general tubulin buffer on ice. Prepare working solutions of test compounds and reference drugs.

  • Reaction Mixture: In a pre-chilled 96-well plate on ice, add the tubulin solution, GTP (to a final concentration of 1 mM), and the test compounds at various concentrations.

  • Initiation of Polymerization: Transfer the plate to a microplate reader pre-warmed to 37°C to initiate polymerization.

  • Turbidity Measurement: Immediately begin recording the absorbance at 340 nm every minute for at least 60 minutes.

  • Data Analysis: Plot the absorbance against time. The rate of polymerization can be determined from the slope of the linear phase of the curve. The IC50 for inhibition of polymerization can be calculated by comparing the extent of polymerization in the presence of the compound to the control.

Mandatory Visualization

Signaling Pathway Diagram

Tubulin Polymerization and Depolymerization Cycle cluster_polymerization Polymerization cluster_depolymerization Depolymerization cluster_inhibitors Inhibitors cluster_stabilizers Stabilizers Tubulin Dimers Tubulin Dimers Nucleation Nucleation Tubulin Dimers->Nucleation Elongation Elongation Nucleation->Elongation Microtubule Microtubule Elongation->Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Depolymerization->Tubulin Dimers Combretastatin A-4 Combretastatin A-4 Combretastatin A-4->Tubulin Dimers Binds to Colchicine Site Vinca Alkaloids Vinca Alkaloids Vinca Alkaloids->Microtubule Inhibits Polymerization Taxanes Taxanes Taxanes->Microtubule Prevents Depolymerization

Caption: Tubulin polymerization cycle and points of intervention by inhibitors and stabilizers.

Experimental Workflow Diagram

General Workflow for Bioactivity Screening Start Start Compound Synthesis & Characterization Compound Synthesis & Characterization Start->Compound Synthesis & Characterization Primary Screening Primary Screening Compound Synthesis & Characterization->Primary Screening Anticancer Assays Anticancer Assays Primary Screening->Anticancer Assays Anticancer Antimicrobial Assays Antimicrobial Assays Primary Screening->Antimicrobial Assays Antimicrobial Dose-Response & IC50/MIC Determination Dose-Response & IC50/MIC Determination Anticancer Assays->Dose-Response & IC50/MIC Determination Antimicrobial Assays->Dose-Response & IC50/MIC Determination Mechanism of Action Studies Mechanism of Action Studies Dose-Response & IC50/MIC Determination->Mechanism of Action Studies Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization End End Lead Optimization->End

Caption: A generalized workflow for the screening and evaluation of bioactive compounds.

References

Navigating the Target Landscape: A Comparative Cross-Reactivity Profile of N,4-dimethyl-1,3-thiazol-2-amine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a compound is paramount to advancing a potential therapeutic agent. While a comprehensive, publicly available cross-reactivity profile for N,4-dimethyl-1,3-thiazol-2-amine is not currently documented, this guide provides a comparative analysis based on structurally related 2-aminothiazole derivatives. By examining the known interactions of similar molecules, we can infer a potential target landscape for this compound and outline the experimental approaches necessary for a definitive characterization.

The 2-aminothiazole scaffold is a well-established privileged structure in medicinal chemistry, known to interact with a variety of biological targets.[1][2][3] Derivatives have shown a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] Notably, this chemical class has yielded potent inhibitors of protein kinases, enzymes involved in eicosanoid metabolism, and modulators of other key cellular proteins.[2][4][5]

Comparative Analysis of 2-Aminothiazole Derivatives

To build a predictive cross-reactivity profile for this compound, we can analyze the documented targets of its structural analogs. The following table summarizes the known inhibitory activities of various N- and 4-substituted 2-aminothiazole derivatives.

Compound ClassPrimary Target(s)Other Significant Targets / Cross-ReactivityReference(s)
N,4-diaryl-1,3-thiazole-2-amines Tubulin-[6]
N,4-diaryl-1,3-thiazole-2-amines 5-Lipoxygenase (5-LO), Cyclooxygenase-2 (COX-2)12-Lipoxygenase (12-LO), 15-Lipoxygenase (15-LO), Cyclooxygenase-1 (COX-1)[5]
N-(1,3-thiazol-2-yl)pyridin-2-amines KDR Kinase (VEGFR2)Other kinases (selectivity profile dependent on substitution)[7]
N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines Aurora A and B kinases-[8]
4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives Cyclin-Dependent Kinases 4 and 6 (CDK4/6)High selectivity over CDK1, CDK2, CDK7, and CDK9[9]
2-(thiazol-2-amino)-4-arylaminopyrimidines Anaplastic lymphoma kinase (ALK)ALK gatekeeper mutant L1196M[10]
N-(thiazol-2-yl)-benzamide analogs Zinc-Activated Channel (ZAC)Selective over 5-HT3A, α3β4 nicotinic acetylcholine, α1β2γ2s GABAA, or α1 glycine receptors[11][12]

This table is not exhaustive but provides a representative overview of the target classes associated with the 2-aminothiazole scaffold.

Based on this comparative data, it is plausible that this compound could exhibit activity against protein kinases. The simple methyl substitutions at the N- and 4-positions, compared to the larger aryl groups in many of the cited examples, may influence both potency and selectivity. A comprehensive screening approach is therefore essential to determine its specific biological profile.

Experimental Protocols for Determining Cross-Reactivity

To generate a definitive cross-reactivity profile for this compound, a tiered experimental approach is recommended. This typically involves broad panel screening followed by more focused dose-response studies on identified hits.

Kinase Profiling

Given the prevalence of kinase inhibition within the 2-aminothiazole class, a comprehensive kinase screen is a critical first step.

Experimental Workflow: Kinase Panel Screening

Caption: Workflow for in vitro kinase panel screening.

Methodology: Radiometric Kinase Assay (Example)

A common method for in vitro kinase profiling is the radiometric assay, which measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a specific substrate.

  • Compound Preparation: Prepare a series of dilutions of this compound, typically in DMSO.

  • Assay Reaction: In a multi-well plate, combine the test compound with a specific kinase, its corresponding substrate, and a reaction buffer containing MgCl₂, and [γ-³³P]ATP.

  • Incubation: Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • Termination and Separation: Stop the reaction and separate the phosphorylated substrate from the unreacted [γ-³³P]ATP, often by spotting the reaction mixture onto phosphocellulose filter paper followed by washing.

  • Detection: Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition relative to a vehicle control (DMSO) and determine the IC50 value for any significant inhibition.

Commercial services from companies like Eurofins Discovery (KINOMEscan®, KinaseProfiler™) and Reaction Biology offer large panels of kinases for such screening.[13][14][15][16]

GPCR and Ion Channel Screening

While less common for this scaffold, the discovery of a 2-aminothiazole derivative that modulates an ion channel (ZAC) suggests that broader screening is prudent.[11][12]

Experimental Workflow: GPCR Binding Assay

G cluster_prep Preparation cluster_assay Binding Assay cluster_data Data Analysis compound_prep Test Compound (this compound) incubation Incubation of Compound, Radioligand, and Membranes radioligand Radiolabeled Ligand membrane_prep Membrane Preparation (Expressing target GPCR) separation Separation of Bound and Free Radioligand (e.g., Filtration) incubation->separation quantification Quantification of Bound Radioactivity separation->quantification binding_curve Generation of Competition Binding Curve quantification->binding_curve ki_calc Calculation of Ki binding_curve->ki_calc

Caption: Workflow for a competitive radioligand binding assay for GPCRs.

Methodology: Radioligand Binding Assay (Example)

This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor.

  • Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.

  • Competition Reaction: Incubate the membranes with a fixed concentration of a specific radioligand and varying concentrations of this compound.

  • Separation: Rapidly filter the mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Detection: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the Ki (inhibitory constant).

Functional assays, such as measuring second messenger levels (e.g., cAMP, Ca²⁺), can be used as a follow-up to confirm whether a binding hit is an agonist or an antagonist.[17][18]

Potential Signaling Pathway Interactions

Given the kinase inhibitory potential of the 2-aminothiazole scaffold, this compound could interfere with numerous signaling pathways critical in cell proliferation, survival, and angiogenesis. The diagram below illustrates a simplified, hypothetical signaling cascade that could be modulated by an inhibitor of a Receptor Tyrosine Kinase (RTK), a common target class for these compounds.

Hypothetical Signaling Pathway Modulation

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation PI3K PI3K RTK->PI3K Activation Ligand Growth Factor Ligand->RTK Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Phosphorylation of Transcription Factors AKT AKT PI3K->AKT AKT->Transcription Regulation of Transcription Factors Response Proliferation Survival Angiogenesis Transcription->Response Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->RTK Inhibition

Caption: Hypothetical inhibition of an RTK signaling pathway.

Conclusion

While direct experimental data on the cross-reactivity of this compound is lacking, the extensive research on the 2-aminothiazole scaffold provides a strong rationale for prioritizing its evaluation against a broad panel of protein kinases. The comparative data presented in this guide suggest potential target classes and underscore the necessity of comprehensive profiling. The detailed experimental protocols and workflows offer a roadmap for researchers to elucidate the precise biological activity and selectivity of this compound, a critical step in its potential journey from a chemical entity to a therapeutic candidate.

References

2-Aminothiazole Derivatives: A Comparative Analysis Against Commercial Drugs in Oncology and Microbiology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with therapeutic potential is perpetual. Among these, the 2-aminothiazole core has emerged as a privileged structure, demonstrating a wide array of biological activities.[1][2] This guide provides a comparative overview of 2-aminothiazole derivatives against commercially available drugs in the fields of cancer and microbial infections, supported by experimental data and mechanistic insights.

The versatility of the 2-aminothiazole ring allows for extensive chemical modifications, leading to a diverse library of compounds with activities ranging from anticancer to antimicrobial.[1][2][3] Notably, this scaffold is a key component in clinically approved drugs such as the anticancer agent Dasatinib and the PI3K inhibitor Alpelisib, highlighting its clinical significance.[4][5]

Anticancer Activity: Targeting the Cytoskeleton

A significant number of 2-aminothiazole derivatives exhibit potent anticancer properties by targeting tubulin, a critical component of the cell's cytoskeleton.[6] These agents often act as tubulin polymerization inhibitors, disrupting microtubule dynamics, which are essential for cell division, leading to cell cycle arrest and apoptosis.[6] This mechanism is shared with several commercially successful anticancer drugs.

Performance Comparison: 2-Aminothiazole Derivatives vs. Commercial Tubulin Inhibitors

The following table summarizes the in vitro anticancer activity of selected 2-aminothiazole derivatives compared to the well-established tubulin inhibitor, Combretastatin A-4 (CA-4). The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency in inhibiting biological or biochemical functions.

Compound IDCancer Cell LineIC50 (µM) of 2-Aminothiazole DerivativeCommercial DrugCancer Cell LineIC50 (µM) of Commercial DrugReference
5t HeLa-Combretastatin A-4HeLa-[7]
Compound 19 (valine prodrug) P-gp overexpressing MDR positive cell linePotent Cytotoxicity---[5]
Compound 21 K563 (leukemia)16.3---[5]
Compound 28 A549 (lung)8.64---[5]
Compound 28 HeLa (cervical)6.05---[5]
Compound 28 HT29 (colon)0.63---[5]
Compound 5c HepG2 (liver)3.35 ± 0.2Combretastatin A-4--[8]
Compound 6d MCF-7 (breast)----[8]
Compound 7c HCT-116 (colon)----[8]
Compound 8 HeLa (cervical)----[8]
Compound 9a,b Various----[8]
Compound 8a Various (60 cell lines)Broad Spectrum Activity---[5]

Note: Direct comparative IC50 values in the same cell line from a single study are limited in the provided search results. The table presents available data to illustrate the potency of 2-aminothiazole derivatives.

Experimental Protocols

MTT Assay for Anticancer Activity:

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (2-aminothiazole derivatives or commercial drugs) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plate is then incubated for a few hours to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • IC50 Calculation: The absorbance values are used to plot a dose-response curve, from which the IC50 value is calculated.

Mechanism of Action: Tubulin Polymerization Inhibition

Many anticancer 2-aminothiazole derivatives exert their effect by binding to the colchicine-binding site on β-tubulin. This interaction disrupts the dynamic equilibrium of microtubule polymerization and depolymerization, which is crucial for the formation of the mitotic spindle during cell division. The disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and ultimately inducing apoptosis (programmed cell death).

G cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect Aminothiazole_Derivative 2-Aminothiazole Derivative Tubulin α/β-Tubulin Heterodimers Aminothiazole_Derivative->Tubulin Binds to Colchicine Site Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Inhibits Microtubule_Instability Microtubule Instability Microtubule_Polymerization->Microtubule_Instability Leads to Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Instability->Mitotic_Spindle_Disruption Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle_Disruption->Mitotic_Arrest Apoptosis Apoptosis (Cell Death) Mitotic_Arrest->Apoptosis G cluster_antibacterial Antibacterial Action cluster_antifungal Antifungal Action Aminothiazole_Derivative_A 2-Aminothiazole Derivative MurB_Enzyme MurB Enzyme Aminothiazole_Derivative_A->MurB_Enzyme Inhibits Peptidoglycan_Synthesis Peptidoglycan Synthesis MurB_Enzyme->Peptidoglycan_Synthesis Bacterial_Cell_Wall Bacterial Cell Wall Integrity Peptidoglycan_Synthesis->Bacterial_Cell_Wall Cell_Lysis_A Cell Lysis Bacterial_Cell_Wall->Cell_Lysis_A Disruption leads to Aminothiazole_Derivative_F 2-Aminothiazole Derivative CYP51_Enzyme CYP51 Enzyme (Lanosterol 14α-demethylase) Aminothiazole_Derivative_F->CYP51_Enzyme Inhibits Ergosterol_Biosynthesis Ergosterol Biosynthesis CYP51_Enzyme->Ergosterol_Biosynthesis Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol_Biosynthesis->Fungal_Cell_Membrane Cell_Lysis_F Cell Lysis Fungal_Cell_Membrane->Cell_Lysis_F Disruption leads to

References

Benchmarking N,4-dimethyl-1,3-thiazol-2-amine Performance in Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Objective: This guide provides a comparative analysis of the performance of a representative N,4-diaryl-1,3-thiazol-2-amine, a class of compounds to which N,4-dimethyl-1,3-thiazol-2-amine belongs, against established alternatives in key biological assays. Due to the limited availability of public data on this compound, this guide utilizes a potent, closely related analog, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (hereafter referred to as Compound X), as a benchmark. The data presented is intended to provide researchers, scientists, and drug development professionals with insights into the potential efficacy of this class of compounds.

Performance Comparison of Compound X and Alternatives

The primary mechanism of action for this class of N,4-diaryl-1,3-thiazol-2-amines is the inhibition of tubulin polymerization, a critical process for cell division.[1][2] This activity translates to potent antiproliferative effects in cancer cell lines. The performance of Compound X was evaluated against well-established tubulin inhibitors, Combretastatin A-4 (CA-4) and Nocodazole.

CompoundSGC-7901 IC₅₀ (µM)A549 IC₅₀ (µM)Bel-7402 IC₅₀ (µM)
Compound X 0.360.860.41
CA-4 0.030.020.02
Nocodazole 0.150.120.13

IC₅₀ values represent the concentration of the compound required to inhibit the growth of the cancer cell lines by 50%[1].

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by tubulin inhibitors and the general workflow for the antiproliferative assays.

G cluster_0 Cellular Environment cluster_1 Cellular Processes Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubules->Mitotic Spindle Formation Essential for Compound X Compound X Compound X->Tubulin Dimers Binds to Colchicine Site Compound X->Microtubules Inhibits Polymerization Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle Formation->Cell Cycle Arrest (G2/M) Disruption leads to Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis Induces

Caption: Signaling pathway of tubulin polymerization inhibitors.

G start Start plate_cells Plate Cancer Cells in 96-well Plates start->plate_cells incubate_24h Incubate for 24h plate_cells->incubate_24h add_compounds Add Serial Dilutions of Test Compounds incubate_24h->add_compounds incubate_72h Incubate for 72h add_compounds->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add DMSO to Dissolve Formazan incubate_4h->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for the MTT antiproliferative assay.

Experimental Protocols

Antiproliferative Activity Assay (MTT Assay)

The antiproliferative activity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

  • Cell Plating: Human cancer cell lines (SGC-7901, A549, and Bel-7402) were seeded in 96-well plates at a density of 5,000-10,000 cells per well and cultured for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (Compound X, CA-4, and Nocodazole) and incubated for an additional 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC₅₀) was calculated from the dose-response curves. Each experiment was performed in triplicate.[1]

Tubulin Polymerization Assay

The effect of the compounds on tubulin polymerization was assessed using a tubulin polymerization assay kit.

  • Reaction Mixture Preparation: A reaction mixture containing tubulin, GTP, and a fluorescence reporter is prepared.

  • Compound Incubation: The test compound (e.g., Compound X) is added to the reaction mixture at various concentrations. Known inhibitors (like CA-4) and enhancers (like paclitaxel) are used as controls.

  • Initiation of Polymerization: The polymerization is initiated by raising the temperature to 37°C.

  • Fluorescence Monitoring: The change in fluorescence, which is proportional to the amount of polymerized tubulin, is monitored over time using a fluorescence spectrophotometer.

  • Data Analysis: The rate of polymerization is determined, and the concentration of the compound that inhibits polymerization by 50% (IC₅₀) is calculated. Molecular docking studies suggest that Compound X binds to the colchicine-binding site on tubulin, thereby inhibiting its polymerization.[1][2]

References

Comparative Analysis of N-Substituted Thiazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the synthesis, biological activity, and structure-activity relationships of N-substituted thiazole derivatives, providing researchers, scientists, and drug development professionals with a comparative guide to this versatile class of compounds.

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, serves as a privileged scaffold in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with a wide range of pharmacological activities.[1][2] N-substituted thiazole derivatives, in particular, have garnered significant attention for their potent antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[3][4] This guide offers a comparative analysis of these derivatives, presenting key experimental data, detailed methodologies, and visual representations of structure-activity relationships to aid in the design and development of novel therapeutic agents.

Unveiling the Pharmacological Potential: A Data-Driven Comparison

The biological activity of N-substituted thiazole derivatives is profoundly influenced by the nature and position of the substituents on the thiazole ring. Modifications at various positions can significantly modulate the potency and selectivity of these compounds.[5]

Anticancer Activity

N-substituted thiazole derivatives have emerged as a promising class of anticancer agents, targeting various signaling pathways involved in tumor progression.[6][5] The cytotoxic effects of these compounds are often evaluated against a panel of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)
4c 2-[2-[4-Hydroxy-3-(phenylazo)benzylidene]hydrazinyl]-thiazole-4(5H)-oneMCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41
HepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51
5d Diphyllin-thiazole derivativeHepG2 (Liver)0.3--
5e Diphyllin-thiazole derivativeHepG2 (Liver)0.4--
7g N-[4-(4-Chlorophenyl)thiazol-2-yl]-2-[(1-methyl-1H-imidazol-2-yl)thio]propanamideTHP-1 (Leukemia)---
7j 2-[(1H-Benzimidazol-2-yl)thio]-N-[4-(4-chlorophenyl)thiazol-2-yl]propanamideHL-60 (Leukemia)---
11c Thiazolyl pyrazole derivativeHepG-2 (Liver)~4Doxorubicin-
MCF-7 (Breast)~3Doxorubicin-
HCT-116 (Colon)~7Doxorubicin-
6g Thiazolyl pyrazole derivativeHepG-2 (Liver)~7Doxorubicin-
MCF-7 (Breast)~4Doxorubicin-
HCT-116 (Colon)~12Doxorubicin-

Table 1: Comparative cytotoxic activity of selected N-substituted thiazole derivatives against various cancer cell lines.[4][7][8]

Antimicrobial Activity

The thiazole nucleus is a key component in many antimicrobial agents, and N-substituted derivatives often exhibit enhanced activity against a spectrum of bacterial and fungal pathogens.[9][10][11] The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy.

Compound IDSubstitution PatternMicroorganismZone of Inhibition (mm) / MIC (µg/mL)Standard Drug
9a-l (series) 2-[3-cyclopropyl-5-(p-substitutedphenyl)-4,5-dihydropyrazol-1-yl]-N-[4-(p-substitutedphenyl)-thiazol-2-yl]-acetamidesS. aureus, P. aeruginosa, E. coli, C. albicansModerate to significant activityAmpicillin, Imipenem, Clotrimazole
7e 2-[(1H-Benzimidazol-2-yl)thio]-N-[4-(naphthalen-2-yl)thiazol-2-yl]propanamideAntibacterialHigh activity-
7f N-[4-(4-Chlorophenyl)thiazol-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]propanamideAntibacterialHigh activity-
7i 2-[Benzothiazol-2-ylthio]-N-[4-(4-chlorophenyl)thiazol-2-yl]propanamideC. parapsilosis, C. glabrataAnticandidal effect-
7j 2-[(1H-Benzimidazol-2-yl)thio]-N-[4-(4-chlorophenyl)thiazol-2-yl]propanamideC. parapsilosis, C. glabrataAnticandidal effect-
19b 2-(2-(1-(4-Chlorophenyl)ethylidene)hydrazineyl)-N,4'-dimethyl-[4,5'-bithiazol]-2'-amineAntibacterial & AntifungalHigh activity-
19d 2-(2-(1-(4-Fluorophenyl)ethylidene)hydrazineyl)-N,4'-dimethyl-[4,5'-bithiazol]-2'-amineAntibacterial & AntifungalHigh activity-
43a, 43b, 43c, 43d 4-(4-bromophenyl)-thiazol-2-amine derivativesS. aureus, E. coliMIC = 16.1 µM (for 43a)Norfloxacin, Fluconazole

Table 2: Comparative antimicrobial activity of selected N-substituted thiazole derivatives.[11][12]

Visualizing the Path to Discovery: Workflows and Pathways

Understanding the experimental workflow and the underlying biological mechanisms is crucial for rational drug design. The following diagrams illustrate a typical synthesis and evaluation pipeline for N-substituted thiazole derivatives and a key signaling pathway targeted by some of these compounds.

G cluster_synthesis Synthesis Workflow cluster_evaluation Biological Evaluation start Starting Materials (e.g., thiosemicarbazide, α-haloketones) reaction Hantzsch Thiazole Synthesis or other cyclization reactions start->reaction purification Purification (e.g., recrystallization, chromatography) reaction->purification characterization Structural Characterization (NMR, IR, Mass Spec) purification->characterization screening In vitro Screening (e.g., antimicrobial, anticancer assays) characterization->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_opt Lead Optimization sar->lead_opt lead_opt->screening in_vivo In vivo Studies (Animal Models) lead_opt->in_vivo G cluster_pathway VEGFR-2 Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to P Phosphorylation VEGFR2->P Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) P->Downstream Activates Angiogenesis Angiogenesis, Cell Proliferation, Migration Downstream->Angiogenesis Thiazole N-Substituted Thiazole Derivative Thiazole->VEGFR2 Inhibits

References

In Silico Prediction of N,4-dimethyl-1,3-thiazol-2-amine Off-Target Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to N,4-dimethyl-1,3-thiazol-2-amine and the Imperative of Off-Target Prediction

This compound belongs to the thiazole class of heterocyclic compounds, a scaffold recognized for its significant and diverse biological activities.[1][2][3] Thiazole derivatives are integral to the development of therapeutic agents, with applications ranging from antimicrobial and anticancer to anti-inflammatory treatments.[1][2][4][5][6] Given the broad pharmacological potential of the thiazole-2-amine core, it is crucial to characterize the full spectrum of a candidate molecule's interactions within a biological system.[4]

While a drug's interaction with its intended target (on-target effect) is the basis of its therapeutic action, unintended interactions with other proteins (off-target effects) can lead to unforeseen side effects or present opportunities for drug repurposing.[7][8] Predicting these off-target interactions early in the drug discovery process is essential for mitigating risks and reducing the high attrition rates of drug candidates in clinical trials.[7] In silico (computational) methods provide a rapid and cost-effective approach to generate hypotheses about a compound's potential off-targets, which can then be validated experimentally.[9][10]

This guide provides a comparative overview of common in silico approaches for predicting the off-target effects of small molecules like this compound. It also outlines detailed experimental protocols for the validation of these computational predictions, offering a comprehensive workflow for researchers, scientists, and drug development professionals.

Comparison of In Silico Off-Target Prediction Methodologies

A variety of computational techniques can be employed to predict the potential off-targets of a small molecule. These methods are broadly categorized into ligand-based and structure-based approaches. The choice of method often depends on the available information about the compound and the potential targets.

MethodologyPrincipleAdvantagesLimitations
Ligand-Based Methods
Chemical Similarity SearchingCompares the 2D or 3D structure of the query molecule (this compound) to databases of compounds with known biological activities. The principle is that structurally similar molecules are likely to have similar biological targets.- Computationally fast and straightforward.- Does not require protein structure information.- Effective for identifying off-targets for which known ligands exist.[7]- Limited to the chemical space of known drugs and bioactive molecules.- May fail to identify novel off-targets or interactions for compounds with unique scaffolds.- The definition of "similarity" can be subjective and method-dependent.
Pharmacophore ModelingIdentifies the 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) of a molecule that are responsible for its biological activity. This pharmacophore model is then used to screen databases for proteins that can accommodate it.- Can identify structurally diverse molecules that share a common mode of action.- Provides insights into the key interaction features required for binding.- Does not require the structure of the target protein.- The quality of the model is highly dependent on the input set of active molecules.- Can be computationally intensive.- May generate false positives if the pharmacophore is too simple or common.
Machine Learning (ML) & AIUtilizes algorithms trained on large datasets of drug-target interactions to predict new interactions.[7][11] These models learn complex relationships between chemical structures and biological activities.- Can uncover non-obvious relationships and predict novel off-targets.[7]- Can integrate diverse data types (e.g., chemical properties, bioactivity data, genomic data).- Performance can improve as more data becomes available.[11]- Requires large, high-quality training datasets.- Models can be "black boxes," making it difficult to interpret the rationale behind a prediction.[11]- Prone to overfitting and may perform poorly on molecules significantly different from the training data.
Structure-Based Methods
Molecular Docking (Inverse/Reverse Docking)Computationally simulates the binding of the query molecule to the binding sites of a large collection of 3D protein structures. The binding poses are scored to estimate the binding affinity.- Provides a structural model of the compound-protein interaction, offering mechanistic insights.- Can identify novel off-targets without prior knowledge of their ligands.- Can be used to prioritize hits for experimental testing.- Requires high-quality 3D structures of potential target proteins.- Scoring functions are often inaccurate and may not correlate well with actual binding affinities, leading to false positives/negatives.- Computationally demanding, especially for large-scale screening.
Target Fishing (Proteome-wide)A broader approach that combines elements of both ligand- and structure-based methods to screen a query molecule against a comprehensive database of potential biological targets.- Provides a holistic view of the potential interactome of a small molecule.- Can reveal unexpected polypharmacology (one drug hitting multiple targets).[9]- Can produce a large number of potential hits that require extensive experimental validation.- The accuracy is dependent on the quality and coverage of the target databases used.

Experimental Validation Protocols

In silico predictions are hypotheses that must be confirmed through wet-lab experiments.[8][12][13] A multi-tiered approach using orthogonal assays is recommended to validate predicted off-target interactions.[8]

Biochemical Binding Assays

Objective: To directly measure the binding affinity of this compound to a purified predicted off-target protein.

Example Protocol: Radioligand Competition Binding Assay

  • Materials: Purified recombinant off-target protein, a known radiolabeled ligand for the target, this compound, appropriate buffer solutions, scintillation fluid, and a microplate scintillation counter.

  • Procedure: a. A constant concentration of the purified target protein and its specific radiolabeled ligand are incubated together in a microplate well. b. Increasing concentrations of this compound (the competitor) are added to the wells. c. The mixture is incubated to allow binding to reach equilibrium. d. The bound and free radioligand are separated (e.g., via filtration). e. The amount of bound radioligand is quantified using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of this compound. The IC50 value (the concentration of the compound that displaces 50% of the radioligand) is calculated. The inhibition constant (Ki) can then be determined using the Cheng-Prusoff equation. A lower Ki value indicates a higher binding affinity.

Functional and Enzymatic Assays

Objective: To determine if the binding of this compound to the predicted off-target protein modulates its biological activity (e.g., inhibition or activation of an enzyme).

Example Protocol: Kinase Inhibition Assay

  • Materials: Purified recombinant kinase (the predicted off-target), its specific substrate, ATP, this compound, and a detection reagent (e.g., an antibody that recognizes the phosphorylated substrate or a luminescence-based ATP detection kit).

  • Procedure: a. The kinase and varying concentrations of this compound are pre-incubated in a suitable reaction buffer. b. The enzymatic reaction is initiated by adding the substrate and ATP. c. The reaction is allowed to proceed for a defined period at an optimal temperature. d. The reaction is stopped, and the amount of product formed (or remaining substrate/ATP) is quantified using the detection reagent and a plate reader.

  • Data Analysis: The rate of the enzymatic reaction is plotted against the concentration of this compound to determine the IC50 value, representing the concentration at which the compound inhibits 50% of the enzyme's activity.

Cell-Based Assays

Objective: To confirm the engagement of this compound with the predicted off-target in a more physiologically relevant cellular environment.[8]

Example Protocol: Cellular Thermal Shift Assay (CETSA)

  • Materials: A cell line that expresses the predicted off-target protein, cell lysis buffer, this compound, and equipment for Western blotting or mass spectrometry.

  • Procedure: a. Intact cells are treated with either a vehicle control or this compound. b. The treated cells are heated at a range of temperatures. Ligand binding typically stabilizes the target protein, increasing its melting temperature. c. After heating, the cells are lysed, and the soluble protein fraction is separated from the precipitated (denatured) protein by centrifugation. d. The amount of the target protein remaining in the soluble fraction at each temperature is quantified by Western blotting or other protein detection methods.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein against the temperature for both vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the presence of this compound indicates direct target engagement in the cell.

Visualizing the Workflow

The following diagram illustrates the integrated workflow for the in silico prediction and experimental validation of off-target effects for a query compound.

G cluster_insilico In Silico Prediction cluster_methods Prediction Approaches cluster_validation Experimental Validation start Query Compound (this compound) ligand_based Ligand-Based (Similarity, Pharmacophore, ML) start->ligand_based 2D/3D Structure structure_based Structure-Based (Molecular Docking) start->structure_based 3D Structure target_list Prioritized List of Potential Off-Targets ligand_based->target_list structure_based->target_list biochemical Biochemical Assays (Binding, Enzymatic) target_list->biochemical Hypothesis Testing cell_based Cell-Based Assays (e.g., CETSA) biochemical->cell_based Confirm Cellular Engagement validated_off_target Validated Off-Target cell_based->validated_off_target Confirmation

Caption: Workflow for in silico off-target prediction and experimental validation.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of N,4-dimethyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Disposal Protocols

The proper handling and disposal of N,4-dimethyl-1,3-thiazol-2-amine are critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for its disposal, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is essential to mitigate risks and maintain compliance with safety regulations.

Hazard Identification and Safety Data

This compound is classified with specific hazards that necessitate careful handling. The following table summarizes its key hazard information.

Hazard CategoryGHS ClassificationHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed.
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[1]
Serious Eye Damage/Eye Irritation -H319: Causes serious eye irritation.[1]
Specific target organ toxicity -H335: May cause respiratory irritation.[1]
Aquatic Hazard (Acute) Category 1H400: Very toxic to aquatic life.
Personal Protective Equipment (PPE)

Before handling this compound or its waste, wearing the appropriate Personal Protective Equipment (PPE) is mandatory.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Experimental Protocol: Disposal of this compound Waste

This protocol details the necessary steps for the safe handling and disposal of waste containing this compound, including the pure compound, contaminated materials, and solutions.

Step 1: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure correct disposal.

  • Solid Waste: Collect unused or expired this compound and any grossly contaminated items (e.g., weighing boats, contaminated paper towels) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.

  • Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.

Step 2: Container Management

All waste containers must be in good condition and compatible with the chemical.

  • Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard(s) (e.g., "Toxic," "Irritant").

  • Closure: Keep containers securely closed except when adding waste.[2][3]

Step 3: Spill and Decontamination Procedures

In the event of a spill, follow these procedures:

  • Evacuate and Alert: Immediately notify all personnel in the vicinity of the spill and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For minor spills, contain the substance using an inert absorbent material such as vermiculite or sand.[3] Do not use combustible materials like paper towels to absorb the main spill.[3]

  • Cleanup: Carefully collect the absorbent material and place it into a designated hazardous waste container.[3]

  • Decontamination: Decontaminate the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste. All materials used in the cleanup, including gloves and absorbent pads, must be collected in a sealed bag and disposed of in the hazardous waste container.[3]

  • Reporting: Report the incident to your laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.[3]

Step 4: Final Disposal

All collected hazardous waste must be disposed of through your institution's EHS office or a licensed hazardous waste disposal contractor.[4] Do not dispose of this compound down the drain or in regular trash.[4] The disposal of contents and containers must be to an approved waste disposal plant.[2][5][6]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_spill Spill Management cluster_disposal Final Disposal start Start: Identify Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe solid Solid Waste (Unused chemical, contaminated items) ppe->solid Segregate liquid Liquid Waste (Solutions) ppe->liquid Segregate sharps Sharps Waste (Needles, broken glass) ppe->sharps Segregate container Use Compatible, Sealed Containers solid->container liquid->container sharps->container labeling Label Clearly: 'Hazardous Waste' Chemical Name Hazards container->labeling storage Store in Designated Area labeling->storage spill Spill Occurs contain Contain with Inert Absorbent spill->contain cleanup Collect & Containerize Cleanup Materials contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate decontaminate->storage disposal Arrange Pickup by EHS or Licensed Contractor storage->disposal end End: Proper Disposal disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling N,4-dimethyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols for laboratory personnel, including researchers, scientists, and drug development professionals, who handle N,4-dimethyl-1,3-thiazol-2-amine. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure research environment.

Chemical Identifier Summary

ParameterValue
Chemical Name This compound
CAS Number 2089257-97-4
Molecular Formula C₅H₈N₂S
Molecular Weight 128.19 g/mol
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Signal Word Warning[1]

Personal Protective Equipment (PPE)

To minimize exposure risk, the following personal protective equipment is mandatory when handling this compound:

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against splashes and airborne particles.
Face ShieldWorn over safety gogglesRecommended for large quantities or when there is a significant risk of splashing.
Hand Protection Nitrile GlovesDisposable, powder-freeProvides protection against incidental contact.
Body Protection Laboratory CoatLong-sleevedProtects skin and personal clothing from contamination.
Respiratory Protection N95 or equivalent RespiratorNIOSH-approvedRequired when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols.

Safe Handling and Storage Procedures

Proper handling and storage are crucial for maintaining a safe laboratory.

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][3]

  • Prevent direct contact with skin, eyes, and clothing by wearing the appropriate PPE.[4][5]

  • Avoid generating dust and aerosols during handling.

  • Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[4][6]

  • Contaminated clothing should be removed immediately and washed before reuse.[2][6]

Storage:

  • Store the compound in a tightly closed, properly labeled container.[2][4]

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][4]

  • Store separately from foodstuffs.[3]

Emergency and Disposal Plans

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] Seek medical attention if irritation persists.

  • Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothes and shoes.[4][6] Get medical attention if skin irritation occurs.[6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[2][4]

  • Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[6] Rinse mouth.[6] Do NOT induce vomiting.[2]

Disposal Plan:

  • Waste Identification: This compound should be disposed of as hazardous waste.

  • Containment: Collect waste in a designated, sealable, and chemically compatible hazardous waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Final Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of down the drain or in regular trash.[7]

Experimental Workflow

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling Cleanup cluster_disposal Waste Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Weigh and Transfer Compound B->C D Perform Experimental Procedures C->D E Decontaminate Surfaces and Equipment D->E F Remove PPE in Correct Order E->F G Wash Hands Thoroughly F->G H Segregate and Label Hazardous Waste G->H I Store Waste in Designated Area H->I J Arrange for Professional Disposal I->J

Caption: A streamlined workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,4-dimethyl-1,3-thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
N,4-dimethyl-1,3-thiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.